molecular formula C19H17Cl2N5O2 B560512 AZD-2066 hydrochloride CAS No. 934338-70-2

AZD-2066 hydrochloride

Numéro de catalogue: B560512
Numéro CAS: 934338-70-2
Poids moléculaire: 418.3 g/mol
Clé InChI: OBRIPRFLEZZGOF-UTONKHPSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Selective and Highly CNS Penetrant mGluR5 antagonist;  High Quality Biochemicals for Research Uses

Propriétés

Numéro CAS

934338-70-2

Formule moléculaire

C19H17Cl2N5O2

Poids moléculaire

418.3 g/mol

Nom IUPAC

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C19H16ClN5O2.ClH/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13;/h3-12H,1-2H3;1H/t12-;/m1./s1

Clé InChI

OBRIPRFLEZZGOF-UTONKHPSSA-N

Synonymes

AZD-02066 hydrochloride;  5-(3-Chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole hydrochloride

Origine du produit

United States

Foundational & Exploratory

AZD-2066 Hydrochloride: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a selective, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Developed by AstraZeneca, it was investigated for the treatment of various CNS disorders, including major depressive disorder (MDD) and neuropathic pain.[3][4] Although clinical development was discontinued, the pharmacological profile and preclinical data of AZD-2066 remain of significant interest for researchers studying the role of mGluR5 in neurological and psychiatric diseases. This technical guide provides an in-depth overview of the mechanism of action of AZD-2066, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Negative Allosteric Modulation of mGluR5

AZD-2066 exerts its pharmacological effects by binding to an allosteric site on the mGluR5 receptor, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding induces a conformational change in the receptor that reduces its affinity and/or efficacy for glutamate. Consequently, AZD-2066 attenuates the downstream signaling cascade typically initiated by glutamate binding, without directly competing with the endogenous ligand. This non-competitive mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission.

The primary signaling pathway affected by AZD-2066 is the Gq/11 protein-coupled cascade. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, AZD-2066 dampens this entire signaling cascade.

dot

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site Gq/11 Gq/11 mGluR5->Gq/11 Activates AZD2066 AZD2066 AZD2066->mGluR5 Binds to allosteric site PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_Release Ca2+ Release IP3->Ca2_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD-2066.

Quantitative Pharmacological Data

The potency and binding affinity of AZD-2066 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Pharmacology of AZD-2066

Assay TypeCell Type/PreparationSpeciesParameterValue (nM)
Calcium MobilizationmGlu5/HEK cellsHumanIC5027.2
Calcium MobilizationStriatal culturesRatIC503.56
Calcium MobilizationHippocampal culturesRatIC5096.2
Calcium MobilizationCortical culturesRatIC50380

Table 2: In Vivo Binding Affinity of AZD-2066

Assay TypeRadioligandSpeciesParameterValue (nM)
PET Scan[[5]C]-ABP688HumanKi~1170-1200

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.

1. Materials:

  • Cell membranes from HEK293 cells stably expressing human mGluR5.

  • Radioligand: [[3]H]MPEP (a known mGluR5 NAM).

  • Non-specific binding control: Unlabeled MPEP at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Instrumentation: 96-well plates, liquid scintillation counter, filter harvester.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of AZD-2066 in assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine the cell membranes, [[3]H]MPEP, and varying concentrations of AZD-2066. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and high concentration of unlabeled MPEP).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the AZD-2066 concentration.

  • Determine the IC50 value (the concentration of AZD-2066 that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [[L]]/Kd), where [[L]] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Radioligand_Binding_Workflow A Prepare serial dilutions of AZD-2066 B Set up 96-well plate with membranes, [3H]MPEP, and AZD-2066 A->B C Incubate at 30°C for 60 minutes B->C D Filter to separate bound and free radioligand C->D E Measure radioactivity with scintillation counter D->E F Calculate specific binding E->F G Determine IC50 from concentration-response curve F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Experimental workflow for a radioligand competition binding assay.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.

1. Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • mGluR5 agonist (e.g., L-Quisqualate).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

2. Procedure:

  • Cell Plating: Seed the mGluR5-expressing cells into 384-well black-walled, clear-bottom plates and culture until confluent.

  • Dye Loading: Load the cells with a calcium-sensitive dye for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells and then add serial dilutions of AZD-2066. Incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add the mGluR5 agonist to all wells and immediately begin measuring the fluorescence intensity over time.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the peak fluorescence response against the logarithm of the AZD-2066 concentration.

  • Determine the IC50 value (the concentration of AZD-2066 that inhibits 50% of the agonist-induced calcium response) using non-linear regression.

dot

Calcium_Mobilization_Workflow A Plate mGluR5-expressing cells B Load cells with calcium-sensitive dye A->B C Pre-incubate with serial dilutions of AZD-2066 B->C D Stimulate with mGluR5 agonist and measure fluorescence C->D E Determine peak fluorescence response D->E F Plot concentration-response curve E->F G Calculate IC50 value F->G

Caption: Experimental workflow for a calcium mobilization functional assay.

Drug Discrimination Study

This in vivo behavioral assay assesses whether a novel compound produces subjective effects similar to a known drug. In the case of AZD-2066, studies were conducted to determine if it produced discriminative stimulus effects similar to other mGluR5 antagonists.[5]

1. Animals:

  • Male Sprague-Dawley rats.

2. Apparatus:

  • Standard two-lever operant conditioning chambers.

3. Procedure:

  • Training: Rats are trained to discriminate between an injection of a known mGluR5 antagonist (e.g., MTEP) and a vehicle injection. Pressing one lever is reinforced with a food pellet following a drug injection, while pressing the other lever is reinforced after a vehicle injection. Training continues until the rats can reliably discriminate between the two conditions.

  • Testing: Once trained, rats receive various doses of AZD-2066, and the percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

4. Data Analysis:

  • The primary dependent measure is the percentage of responses on the drug-appropriate lever. This is used to determine if AZD-2066 generalizes to the training drug, indicating a similar subjective effect.

Conclusion

This compound is a well-characterized selective negative allosteric modulator of mGluR5. Its mechanism of action involves the non-competitive inhibition of glutamate-mediated signaling through the Gq/11-PLC-IP3/DAG pathway. While its clinical development has been discontinued, the available preclinical and clinical data provide a valuable resource for researchers investigating the therapeutic potential of mGluR5 modulation in a variety of CNS disorders. The experimental protocols and quantitative data presented in this guide offer a comprehensive technical overview to facilitate future scientific inquiry in this area.

References

AZD-2066 Hydrochloride: A Technical Guide to its Interaction with the Metabotropic Glutamate Receptor 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and pharmacological characterization of AZD-2066 hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details the binding affinity and functional potency of AZD-2066, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.

Core Target: Metabotropic Glutamate Receptor 5 (mGluR5)

This compound selectively targets the metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. mGluR5 plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity. As a negative allosteric modulator, AZD-2066 binds to a site on the mGluR5 receptor distinct from the orthosteric glutamate-binding site. This allosteric binding induces a conformational change in the receptor, thereby reducing its response to glutamate.[1]

Quantitative Pharmacological Data

The interaction of AZD-2066 with mGluR5 has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding affinity and functional inhibition data.

Table 1: Binding Affinity of AZD-2066 for Human mGluR5
ParameterValue (nM)MethodReference
K_i_~1170-1200In vivo Positron Emission Tomography (PET) with [¹¹C]-ABP688[1][2]
Table 2: Functional Inhibitory Potency of AZD-2066
AssayCell TypeIC_50_ (nM)
Inhibition of Glutamate-Induced Calcium MobilizationmGluR5-expressing HEK cells27.2
Striatal Cultures3.56
Hippocampal Cultures96.2
Cortical Cultures380

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of AZD-2066 with mGluR5 are provided below.

[³H]MPEP Competition Radioligand Binding Assay

This assay determines the binding affinity (K_i_) of a test compound by measuring its ability to displace a known radioligand, [³H]MPEP, from the mGluR5 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing human mGluR5.

  • Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine).

  • Non-specific Binding Control: 10 µM unlabeled MPEP.[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

Procedure:

  • Membrane Preparation: Homogenize cells expressing mGluR5 and prepare a membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes (50-100 µg of protein), a fixed concentration of [³H]MPEP (typically near its K_d_ value), and varying concentrations of AZD-2066.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of AZD-2066 to generate a competition curve.

    • Calculate the IC_50_ value from the curve.

    • Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[1]

Inhibition of Glutamate-Induced Calcium Mobilization Assay

This functional assay measures the ability of AZD-2066 to inhibit the increase in intracellular calcium concentration triggered by glutamate activation of mGluR5.

Materials:

  • Cells: HEK293 cells stably expressing human mGluR5.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Agonist: L-Glutamate.

  • Test Compound: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

Procedure:

  • Cell Plating: Seed mGluR5-expressing cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium indicator dye for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and then incubate with varying concentrations of AZD-2066 for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of L-glutamate (typically the EC_80_ concentration) to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response with glutamate alone (0% inhibition) and baseline (100% inhibition).

    • Plot the percent inhibition against the log concentration of AZD-2066 to determine the IC_50_ value.

HTRF® IP-One Assay (Inositol Monophosphate Accumulation)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the mGluR5 signaling cascade, to measure the functional antagonism of AZD-2066.

Materials:

  • Cells: HEK293 cells stably expressing human mGluR5.

  • Assay Kit: HTRF IP-One Gq detection kit (contains IP1-d2 acceptor and anti-IP1-cryptate donor).[4]

  • Agonist: L-Glutamate.

  • Test Compound: this compound.

  • Stimulation Buffer: Assay buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[4]

Procedure:

  • Cell Plating: Seed mGluR5-expressing cells in a suitable microplate.

  • Compound and Agonist Incubation: Add serial dilutions of AZD-2066 to the cells, followed by the addition of L-glutamate at its EC_80_ concentration in stimulation buffer.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents to lyse the cells and initiate the competitive immunoassay.

  • Signal Reading: After a further incubation period at room temperature, read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission signals.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Plot the HTRF ratio against the log concentration of AZD-2066 to determine the IC_50_ value.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling pathway and the experimental workflows.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD2066 AZD-2066 (NAM) AZD2066->mGluR5 Inhibits Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Activates

Caption: mGluR5 Signaling Pathway and Point of AZD-2066 Intervention.

Competition_Binding_Workflow start Start prep Prepare mGluR5 Membrane Fraction start->prep setup Set up 96-well plate: Membranes + [³H]MPEP + varying AZD-2066 prep->setup incubate Incubate (60-90 min, RT) setup->incubate filter_wash Filter and Wash to separate bound/free ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: IC₅₀ and Kᵢ Calculation count->analyze end End analyze->end

Caption: Experimental Workflow for the [³H]MPEP Competition Binding Assay.

Calcium_Mobilization_Workflow start Start plate_cells Plate mGluR5-expressing cells in 96-well plate start->plate_cells load_dye Load cells with Calcium Indicator Dye plate_cells->load_dye incubate_azd Incubate with varying AZD-2066 load_dye->incubate_azd stimulate Stimulate with L-Glutamate (EC₈₀) incubate_azd->stimulate measure Measure Fluorescence stimulate->measure analyze Data Analysis: % Inhibition and IC₅₀ measure->analyze end End analyze->end

Caption: Experimental Workflow for the Calcium Mobilization Assay.

References

The Discovery and Synthesis of AZD-2066 Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-2066 hydrochloride is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by AstraZeneca, it was investigated for the treatment of several central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD). Although clinical development was ultimately discontinued, the discovery and preclinical data of AZD-2066 remain a valuable case study for researchers focused on mGluR5 as a therapeutic target. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for comparative analysis.

Introduction: Targeting the Metabotropic Glutamate Receptor 5

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic terminals of neurons in the brain. It plays a crucial role in modulating excitatory synaptic transmission, neuronal plasticity, and pain perception. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

AZD-2066 was identified through a dedicated drug discovery program aimed at developing selective mGluR5 NAMs with suitable properties for oral administration and central nervous system penetration. As a NAM, AZD-2066 binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and modulates the receptor's response to endogenous glutamate.

Discovery of AZD-2066: A Lead Optimization Campaign

The discovery of AZD-2066 likely involved a multi-stage process, beginning with high-throughput screening (HTS) to identify initial hit compounds that modulate mGluR5 activity. These hits would have then undergone a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties.

Screening Cascade for mGluR5 Negative Allosteric Modulators

A typical screening cascade for identifying mGluR5 NAMs, likely similar to the one that led to the discovery of AZD-2066, is outlined below.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vitro Profiling cluster_3 In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Potency IC50 Determination (Concentration-Response Curves) HTS->Potency Hit Confirmation Selectivity Selectivity Assays (vs. other mGluRs and GPCRs) Potency->Selectivity Binding Radioligand Binding Assays ([3H]MPEP displacement) Selectivity->Binding Mechanism Mechanism of Action Studies (Allosteric Modulator Confirmation) Binding->Mechanism PK Pharmacokinetic Studies (Rodents) Mechanism->PK Efficacy In Vivo Efficacy Models (e.g., Neuropathic Pain Models) PK->Efficacy

Caption: A generalized screening cascade for the discovery of mGluR5 NAMs.

Synthesis of this compound

The chemical name for AZD-2066 is 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine. The synthesis of its hydrochloride salt is a multi-step process. While the specific, proprietary synthesis route used by AstraZeneca is not publicly detailed, a plausible synthetic scheme can be constructed based on related chemistries.

Note: The following is a representative synthetic scheme and has not been experimentally verified by the author.

A potential retrosynthetic analysis suggests the key disconnection at the ether linkage, separating the triazole pyridine core from the chiral alcohol side chain. The synthesis would likely involve the preparation of these two key intermediates followed by their coupling. The final step would be the formation of the hydrochloride salt.

Pharmacological Profile

AZD-2066 is a highly potent and selective mGluR5 NAM. Its pharmacological properties have been characterized in a variety of in vitro and in vivo assays.

In Vitro Pharmacology

The in vitro activity of AZD-2066 has been assessed in cellular assays measuring mGluR5-mediated signaling.

Assay TypeCell LineAgonistIC50 (nM)
Calcium MobilizationHEK293 (human mGluR5)Glutamate27.2
Calcium MobilizationRat Striatal CulturesDHPG3.56
Calcium MobilizationRat Hippocampal CulturesDHPG96.2
Calcium MobilizationRat Cortical CulturesDHPG380

Data presented are representative values from publicly available sources.

In Vivo Pharmacology

Preclinical studies in animal models demonstrated the in vivo efficacy of AZD-2066 in models relevant to pain and depression. It is known to be brain penetrant and orally bioavailable.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This functional assay is a primary method for determining the potency of mGluR5 modulators.

Objective: To measure the ability of AZD-2066 to inhibit agonist-induced intracellular calcium mobilization in cells expressing mGluR5.

Materials:

  • HEK293 cells stably expressing recombinant human mGluR5.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • mGluR5 agonist (e.g., Glutamate or DHPG).

  • This compound.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR® or FlexStation®).

Procedure:

  • Cell Plating: Seed the HEK293-mGluR5 cells into microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution (e.g., Fluo-4 AM with Pluronic F-127) at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of AZD-2066 to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate reading and add a fixed concentration of the mGluR5 agonist to all wells.

  • Data Analysis: Measure the peak fluorescence response in each well. Plot the response against the logarithm of the AZD-2066 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Plating Plate HEK293-mGluR5 Cells Dye Load Cells with Calcium Dye Plating->Dye Compound Add AZD-2066 Dye->Compound Agonist Stimulate with Agonist Compound->Agonist Read Measure Fluorescence Agonist->Read Analysis Calculate IC50 Read->Analysis G Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

AZD-2066 Hydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Chemical Properties, Mechanism of Action, and Experimental Evaluation of a Selective mGluR5 Antagonist

Introduction

AZD-2066 hydrochloride is a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a negative allosteric modulator (NAM), it represents a significant tool for researchers in neuroscience and drug development.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further investigation into its therapeutic potential for various central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1][3] Although its clinical development has been discontinued, the wealth of preclinical data available for AZD-2066 continues to be of high interest to the scientific community.[3]

Chemical Structure and Physicochemical Properties

This compound is a pyridyl-1,2,4-triazole derivative.[4] The hydrochloride salt form enhances its solubility and suitability for experimental use.

Table 1: Chemical and Physicochemical Properties of AZD-2066 and its Hydrochloride Salt

PropertyValue
Chemical Name 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine hydrochloride
Chemical Formula C₁₉H₁₆ClN₅O₂ · HCl
Molecular Weight 418.28 g/mol (hydrochloride salt)[3]
CAS Number 934338-70-2 (hydrochloride salt)[1][5]
Appearance White to off-white solid
Solubility Soluble in DMSO, not in water[3]
SMILES C--INVALID-LINK--C3=CC(=NO3)C4=CC=CC(=C4)Cl.Cl
InChI Key SXWHYTICXCLKDG-GFCCVEGCSA-N

Pharmacology and Mechanism of Action

AZD-2066 acts as a selective negative allosteric modulator of the mGluR5 receptor.[3] This G-protein coupled receptor is a key player in modulating excitatory synaptic transmission in the central nervous system.[3]

mGluR5 Antagonism

As a NAM, AZD-2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This induces a conformational change that reduces the receptor's response to glutamate.[6] The primary signaling pathway of mGluR5 involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[3] By inhibiting this cascade, AZD-2066 effectively dampens excessive glutamatergic signaling.

Activation of BDNF/trkB Signaling Pathway

Interestingly, AZD-2066 has also been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[1][2] This pathway is crucial for neuronal survival, growth, and plasticity.[7] The activation of this pathway may contribute to the potential antidepressant and neuroprotective effects of AZD-2066.[1][2]

Table 2: In Vitro Pharmacology of AZD-2066

AssayCell TypeIC₅₀
Inhibition of Ca²⁺ responsemGlu5/HEK cells27.2 nM[1]
Inhibition of Ca²⁺ responseStriatal cultures3.56 nM[8]
Inhibition of Ca²⁺ responseHippocampal cultures96.2 nM[8]
Inhibition of Ca²⁺ responseCortical cultures380 nM[8]

Experimental Protocols

In Vitro Assays

This assay is fundamental for quantifying the inhibitory effect of AZD-2066 on mGluR5 activation.

Detailed Methodology: [6][9]

  • Cell Plating: Seed human embryonic kidney (HEK293) cells stably expressing the mGluR5 receptor in a 96-well black-walled, clear-bottom plate. Culture the cells until they form a confluent monolayer.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an appropriate assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Incubate the cells with various concentrations of this compound for a predetermined period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then add a submaximal concentration (e.g., EC₈₀) of an mGluR5 agonist, such as DHPG. Measure the change in fluorescence over time.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced response for each concentration of AZD-2066. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

G cluster_prep Cell Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis plate_cells Plate mGluR5-expressing cells dye_loading Load cells with Ca2+ dye plate_cells->dye_loading add_azd Add AZD-2066 dye_loading->add_azd add_agonist Add mGluR5 agonist add_azd->add_agonist measure_fluorescence Measure fluorescence add_agonist->measure_fluorescence calculate_inhibition Calculate % inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 G cluster_model CSDS Model Induction cluster_assessment Behavioral Assessment aggressor_screening Aggressor Screening (CD-1 mice) social_defeat 10-day Social Defeat (C57BL/6J mice) aggressor_screening->social_defeat drug_admin AZD-2066 or Vehicle Administration social_defeat->drug_admin social_interaction Social Interaction Test drug_admin->social_interaction data_analysis Data Analysis (SI Ratio) social_interaction->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm glutamate Glutamate mgluR5 mGluR5 glutamate->mgluR5 gq11 Gq/11 mgluR5->gq11 Activates azd2066 AZD-2066 azd2066->mgluR5 Inhibits plc PLC gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc G azd2066 AZD-2066 unknown Upstream Mechanism (?) azd2066->unknown bdnf BDNF Release unknown->bdnf trkb TrkB Receptor bdnf->trkb Binds & Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) trkb->downstream effects Neuronal Survival, Growth, and Plasticity downstream->effects

References

Navigating the Nuances of Glutamatergic Modulation: A Technical Guide to AZD-2066 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD-2066 hydrochloride, a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5). Initially investigated for a range of central nervous system disorders, its journey through preclinical and clinical development offers valuable insights into the complexities of targeting the glutamatergic system.

Crucial Clarification: Mechanism of Action

It is imperative to clarify from the outset that AZD-2066 is not an mTOR (mammalian target of rapamycin) inhibitor . Extensive preclinical and clinical research has consistently characterized its mechanism of action as a negative allosteric modulator (NAM) of the mGluR5 receptor. This guide will delve into the established function of AZD-2066 as an mGluR5 antagonist.

Core Function and Mechanism of Action

AZD-2066 exerts its pharmacological effects by binding to an allosteric site on the mGluR5 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in modulating excitatory synaptic transmission in the central nervous system.[1] This binding event inhibits the receptor's response to its endogenous ligand, glutamate. The canonical signaling pathway following mGluR5 activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing this cascade, AZD-2066 effectively dampens excessive glutamatergic signaling.[1]

The following diagram illustrates the mGluR5 signaling pathway and the point of intervention by AZD-2066.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates AZD2066 AZD-2066 (Antagonist) AZD2066->mGluR5 Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Figure 1: Simplified mGluR5 signaling pathway and the inhibitory action of AZD-2066.

Quantitative Data Summary

The potency of AZD-2066 as an mGluR5 antagonist has been quantified in various in vitro and preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Potency of AZD-2066

AssayCell Type/PreparationParameterValueReference
Inhibition of Ca2+ ResponsemGlu5/HEK cellsIC5027.2 nM[1][2]
Inhibition of Ca2+ ResponseStriatal culturesIC503.56 nM[1][2]
Inhibition of Ca2+ ResponseHippocampal culturesIC5096.2 nM[1][2]
Inhibition of Ca2+ ResponseCortical culturesIC50380 nM[2]

Table 2: Preclinical In Vivo Data

SpeciesModelAdministrationDosageKey FindingReference
MiceChronic Social Defeat Stress (CSDS)i.p. (2x daily for 12h)5 mg/kgAlleviated depressive-like behaviors[2]
MiceCSDSPerfusion of brain slice10 µMAlleviated DHPG-facilitated LTD expression[2]
RatsDrug Discriminationp.o. (60 min prior)0.3-30 mg/kgShowed discriminative effects similar to other mGluR5 antagonists[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key methodologies used in the evaluation of AZD-2066.

In Vitro Intracellular Calcium Mobilization Assay

This assay is fundamental to determining the potency of mGluR5 antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.

Calcium_Mobilization_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., mGlu5/HEK cells) B 2. Cell Plating (96-well plates) A->B C 3. Loading with Calcium-Sensitive Dye (e.g., Fluo-4 AM) B->C D 4. Incubation with AZD-2066 (Varying concentrations) C->D E 5. Stimulation with mGluR5 Agonist (e.g., DHPG) D->E F 6. Measurement of Fluorescence (Fluorescence Plate Reader) E->F G 7. Data Analysis (IC50 determination) F->G

Figure 2: Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human mGluR5 receptor (mGlu5/HEK) are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Cells are incubated in the dark to allow for dye uptake.

  • Compound Incubation: The dye-loading solution is removed, and cells are incubated with varying concentrations of AZD-2066 or vehicle control.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of an mGluR5 agonist, such as (S)-3,5-DHPG.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.

  • Data Analysis: The peak fluorescence response is normalized to the response of the agonist alone. The concentration-response curve for AZD-2066 is plotted, and the IC50 value is calculated using non-linear regression.

Chronic Social Defeat Stress (CSDS) Model in Mice

This preclinical model is used to induce depressive-like behaviors in mice and to evaluate the efficacy of potential antidepressant compounds.

Methodology:

  • Induction of CSDS: For a period of 10-14 days, experimental mice are subjected to daily episodes of social defeat by a larger, aggressive resident mouse. This involves a brief period of physical interaction followed by a longer period of sensory contact.

  • Behavioral Phenotyping: Following the CSDS paradigm, mice are subjected to a battery of behavioral tests to assess for depressive-like phenotypes, including:

    • Social Interaction Test: Measures the time spent in an interaction zone with a novel mouse versus an empty enclosure.

    • Sucrose Preference Test: Measures anhedonia by assessing the preference for a sucrose solution over plain water.

  • Drug Administration: A cohort of CSDS-susceptible mice is treated with AZD-2066 (e.g., 5 mg/kg, i.p.) or vehicle over a specified period.

  • Post-Treatment Behavioral Assessment: The behavioral tests are repeated to determine if the drug treatment reversed the depressive-like behaviors.

Clinical Trial Synopsis: NCT01145755

AZD-2066 was evaluated in a Phase IIa clinical trial for the treatment of Major Depressive Disorder (MDD).

Table 3: Overview of Clinical Trial NCT01145755

ParameterDescription
Official Title A Phase IIa, Multi-centre, Randomized, Double-Blind, Double-Dummy, Active and Placebo Controlled, parallel Group Study to Assess the Efficacy and Safety of AZD2066 after 6 weeks of treatment in Patients with Major Depressive Disorder - D0475C00020.[4][5]
Status Terminated[5]
Condition Major Depressive Disorder[4][5]
Interventions - AZD-2066 (18 mg once daily) - Placebo - Duloxetine (60 mg once daily)[5]
Primary Outcome Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 6.[4]
Secondary Outcomes - MADRS response rate (≥50% reduction from baseline) at Week 6. - MADRS remission rate at Week 6.[6]
Key Result The study was terminated, and it was reported that neither AZD-2066 nor the active comparator, duloxetine, separated from placebo.[7]

Conclusion and Future Directions

AZD-2066 is a well-characterized, potent, and selective mGluR5 antagonist. While its clinical development was discontinued for indications including neuropathic pain, GERD, and MDD, the compound remains a valuable research tool for elucidating the role of the mGluR5 receptor in various physiological and pathological processes. The preclinical data demonstrated target engagement and activity in models of CNS disorders. However, the lack of efficacy in the Phase IIa trial for MDD highlights the challenges of translating preclinical findings in this therapeutic area. Future research may focus on exploring the utility of AZD-2066 in other mGluR5-implicated pathologies or as a pharmacological probe to further dissect the complexities of glutamatergic signaling.

References

AZD-2066 Hydrochloride: A Technical Overview of its Signaling Pathway and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a selective and orally active antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a blood-brain barrier-permeating compound, it has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease.[1][3] This technical guide provides an in-depth overview of the core signaling pathway of AZD-2066, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Signaling Pathway: mGluR5 Antagonism and BDNF/trkB Activation

The primary mechanism of action of AZD-2066 is its function as a negative allosteric modulator (NAM) of the mGluR5.[2] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. By antagonizing mGluR5, AZD-2066 inhibits the downstream signaling cascades typically initiated by the binding of glutamate.

Furthermore, studies have indicated that AZD-2066 activates the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[1] This pathway is essential for neuronal survival, growth, and differentiation. The activation of BDNF/trkB signaling is a key mechanism underlying the potential therapeutic effects of some antidepressants.[4]

The diagram below illustrates the proposed signaling pathway of AZD-2066.

AZD2066_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling mGluR5 mGluR5 PLC PLC mGluR5->PLC Activates trkB trkB PI3K_Akt PI3K/Akt Pathway trkB->PI3K_Akt Ras_MAPK Ras/MAPK Pathway trkB->Ras_MAPK AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits BDNF BDNF AZD2066->BDNF Promotes release of Glutamate Glutamate Glutamate->mGluR5 Activates BDNF->trkB Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Neuronal_Effects Effects on Neuronal Survival and Growth PI3K_Akt->Neuronal_Effects Ras_MAPK->Neuronal_Effects

Proposed signaling pathway of AZD-2066.

Quantitative Data

The inhibitory potency of AZD-2066 on mGluR5 has been quantified through the measurement of its half-maximal inhibitory concentration (IC50) against calcium (Ca2+) response in various cell cultures.[1]

Cell TypeIC50 (nM)
mGlu5/HEK cells27.2
Striatal cultures3.56
Hippocampal cultures96.2
Cortical cultures380

Experimental Protocols

The following provides a general methodology for assessing the inhibitory effect of AZD-2066 on mGluR5, based on typical calcium mobilization assays.

Objective: To determine the IC50 of AZD-2066 in inhibiting the DHPG-induced calcium response in cultured cells.

Materials:

  • HEK293 cells stably expressing mGluR5 (mGlu5/HEK cells) or primary neuronal cultures (striatal, hippocampal, cortical).

  • Cell culture medium and supplements.

  • (S)-3,5-Dihydroxyphenylglycine (DHPG), a selective mGluR1/mGluR5 agonist.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Culture: Plate mGlu5/HEK cells or primary neurons in 96-well plates and culture until they reach the desired confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Treatment: Wash the cells and then incubate with varying concentrations of AZD-2066 for a predetermined period.

  • Agonist Stimulation: Add DHPG to the wells to stimulate the mGluR5 receptor.

  • Data Acquisition: Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or microscope.

  • Data Analysis: Plot the inhibition of the DHPG-induced calcium response against the concentration of AZD-2066 to determine the IC50 value.

Experimental_Workflow A Cell Seeding (mGlu5/HEK or Neurons) B Incubation with Calcium-sensitive Dye A->B C Pre-incubation with Varying [AZD-2066] B->C D Stimulation with DHPG (mGluR5 Agonist) C->D E Measurement of Intracellular Ca²⁺ Fluorescence D->E F Data Analysis (IC50 Determination) E->F

Workflow for a calcium mobilization assay.

Clinical Development and Related Compounds

AZD-2066 has undergone Phase IIa clinical trials for the treatment of major depressive disorder and neuropathic pain.[5][6] However, the development for these indications was terminated.[2][3]

Several other compounds have been developed as mGluR5 antagonists, sharing a similar mechanism of action with AZD-2066. One such compound is AZD9272, which has also been characterized for its discriminative effects as an mGluR5 antagonist.[7] The shared discriminative properties between AZD-2066 and other mGluR5 antagonists like MTEP and fenobam suggest a class effect mediated by mGluR5 antagonism.[7]

Conclusion

This compound is a potent and selective mGluR5 antagonist that also activates the BDNF/trkB signaling pathway. Its mechanism of action has been characterized through in vitro cellular assays, demonstrating its inhibitory effects on glutamate-mediated intracellular calcium mobilization. While its clinical development for major depressive disorder and neuropathic pain has been discontinued, the study of AZD-2066 and related compounds continues to provide valuable insights into the role of mGluR5 in neurological and psychiatric conditions. The detailed understanding of its signaling pathway and the availability of quantitative data and experimental protocols serve as a crucial resource for researchers in the field of drug discovery and development.

References

AZD-2066 Hydrochloride: A Technical Guide for Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-2066 hydrochloride is a selective, orally bioavailable, and central nervous system (CNS) penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It functions as a negative allosteric modulator (NAM), attenuating the downstream signaling cascades initiated by glutamate binding.[2] Developed by AstraZeneca, AZD-2066 was investigated in clinical trials for neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD), though its development was ultimately discontinued.[2][4] Despite this, its well-defined pharmacological profile makes it a valuable tool for basic research into the function of mGluR5 in the CNS and the therapeutic potential of its modulation. This guide provides a comprehensive overview of its mechanism, key experimental data, and representative research protocols.

Chemical and Physical Properties

AZD-2066 is a complex heterocyclic molecule. Its fundamental properties are essential for designing and interpreting experiments.

Property[2][5]Value
IUPAC Name 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
Chemical Formula C₁₉H₁₆ClN₅O₂ (free base)
Molecular Weight 381.82 g/mol (free base) 418.28 g/mol (hydrochloride salt)
CAS Number 934282-55-0 (free base)
Solubility Soluble in DMSO, not soluble in water

Mechanism of Action and Signaling Pathway

AZD-2066 exerts its effects by selectively targeting the mGluR5, a G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission.[2]

mGluR5 Antagonism

As a negative allosteric modulator, AZD-2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding event reduces the receptor's affinity for glutamate and/or its ability to activate downstream signaling pathways upon agonist binding.

Core Signaling Pathway

The canonical signaling pathway inhibited by AZD-2066 begins with the activation of the Gq/11 protein coupled to mGluR5. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2] DAG, in turn, activates protein kinase C (PKC).[2] AZD-2066's antagonism of mGluR5 dampens this entire cascade. Additionally, studies have shown that AZD-2066 can activate the BDNF/trkB signaling pathway, which is implicated in neuroplasticity and antidepressant effects.[1][3]

mGluR5_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Activates AZD2066 AZD-2066 (NAM) AZD2066->mGluR5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Experimental_Workflow start Prepare AZD-2066 Stock Solution (in DMSO) pre_incubate Pre-incubate Cells with Varying Concentrations of AZD-2066 start->pre_incubate culture Culture Cells Expressing mGluR5 (e.g., HEK293, Primary Neurons) load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) culture->load_dye load_dye->pre_incubate stimulate Stimulate with mGluR5 Agonist (e.g., DHPG) pre_incubate->stimulate measure Measure Intracellular Calcium Response (Fluorometric Imaging) stimulate->measure analyze Analyze Data: Calculate IC₅₀ Value measure->analyze

References

AZD-2066 Hydrochloride: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 is a selective, orally active, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Glutamate is the primary excitatory neurotransmitter in the CNS, and its signaling through mGluR5 is implicated in synaptic plasticity, learning, and memory. Dysregulation of the glutamatergic system is associated with a variety of neurological and psychiatric disorders. As a Gq/11-coupled receptor, mGluR5 activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). AZD-2066, by binding to an allosteric site on the mGluR5 receptor, modulates these downstream effects. This document provides a comprehensive overview of the preliminary studies on AZD-2066 hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing core signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro and In Vivo Binding Characteristics of AZD-2066

ParameterValueSpecies/SystemMethod
Estimated Ki~1200 nMHuman BrainPositron Emission Tomography (PET) with [11C]ABP688[2]
Receptor Occupancy~50% at CmaxHuman BrainPET with [11C]ABP688 (following 13.5 mg oral dose)

Table 2: In Vitro Functional Activity of AZD-2066

AssayCell TypeIC50
Calcium Response InhibitionmGlu5/HEK cells27.2 nM
Calcium Response InhibitionStriatal Cultures3.56 nM
Calcium Response InhibitionHippocampal Cultures96.2 nM
Calcium Response InhibitionCortical Cultures380 nM

Table 3: Preclinical Pharmacokinetics of a Structurally Related mGluR5 Antagonist (AZD9272) in Rats *

CompoundParameterValueSpecies
AZD9272Discriminative Half-life24.3 hoursRat
MTEPDiscriminative Half-life3.23 hoursRat

*Note: Specific preclinical pharmacokinetic data for AZD-2066 in rats were not available in the public domain. Data for the related compound AZD9272 is provided for context.[3]

Table 4: In Vivo Pharmacodynamic Effects of AZD-2066 in Humans (Healthy Volunteers)

EndpointDose (single oral)Effect (geometric mean)p-value
Transient Lower Esophageal Sphincter Relaxations (TLESRs)13 mg27% reduction0.02
Gastroesophageal Reflux Episodes13 mg51% reduction0.01

Key Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the preliminary studies of AZD-2066.

In Vitro Calcium Flux Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by an mGluR5 agonist.

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

    • For primary neuronal cultures (striatal, hippocampal, cortical), tissue is dissected from embryonic day 18 (E18) rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

  • Compound Addition and Agonist Stimulation: The dye solution is removed, and the cells are washed. Various concentrations of AZD-2066 are added to the wells and incubated for a predetermined period. An mGluR5 agonist, such as (S)-3,5-DHPG, is then added to stimulate the receptor and induce calcium influx.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence signal is normalized to baseline. The concentration-response curves for AZD-2066 are plotted, and the IC50 value is calculated using non-linear regression analysis.

Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the mGluR5 receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 expressing mGluR5) or tissues expressing the receptor. This involves homogenization and centrifugation to isolate the membrane fraction.

  • Binding Reaction: A fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled AZD-2066.

  • Separation of Bound and Free Ligand: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding from the total binding. The IC50 value for AZD-2066 is determined from the competition curve. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Drug Discrimination Studies in Rats

This behavioral pharmacology method is used to assess the subjective effects of a drug.

  • Animals and Apparatus: Male Wistar rats are used. Standard two-lever operant conditioning chambers equipped with a food pellet dispenser are utilized.

  • Training Phase:

    • Rats are trained to discriminate between an injection of a known mGluR5 antagonist (e.g., MTEP) and a vehicle injection.

    • Following a drug injection, responses on one lever (the "drug-appropriate" lever) are reinforced with a food pellet on a fixed-ratio schedule.

    • Following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

    • Training sessions are conducted daily until a stable discrimination is achieved (typically >80% correct responding).

  • Testing Phase:

    • Once discrimination is established, test sessions are introduced.

    • Rats are administered various doses of AZD-2066.

    • During the test session, presses on either lever are recorded but not reinforced.

    • The percentage of responses on the drug-appropriate lever is measured to determine if AZD-2066 produces discriminative stimulus effects similar to the training drug.

In Vitro CYP Inhibition Assay

A Phase I clinical trial investigated the effect of AZD-2066 on various cytochrome P450 (CYP) enzymes. A general protocol for assessing CYP inhibition in vitro is as follows:

  • Incubation: Human liver microsomes are incubated with a cocktail of CYP-specific probe substrates and varying concentrations of the test compound (AZD-2066).

  • Metabolite Quantification: The formation of metabolites from the probe substrates is quantified using LC-MS/MS.

  • IC50 Determination: The concentration of AZD-2066 that causes 50% inhibition of the metabolic activity of each CYP isoform is determined.

  • Time-Dependent Inhibition: To assess time-dependent inhibition, the test compound is pre-incubated with microsomes and NADPH for a set period before the addition of the probe substrate.

Visualizations

The following diagrams illustrate key pathways and workflows related to the preliminary studies of AZD-2066.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates AZD2066 AZD-2066 (NAM) AZD2066->mGluR5 Inhibits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

mGluR5 signaling cascade and the point of inhibition by AZD-2066.

Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (mGluR5-expressing cells) Dye_Loading 2. Dye Loading (Calcium-sensitive dye) Cell_Culture->Dye_Loading Compound_Addition 3. Compound Addition (AZD-2066) Dye_Loading->Compound_Addition Agonist_Stimulation 4. Agonist Stimulation (e.g., DHPG) Compound_Addition->Agonist_Stimulation Signal_Detection 5. Signal Detection (Fluorescence) Agonist_Stimulation->Signal_Detection Data_Analysis 6. Data Analysis (IC50 Calculation) Signal_Detection->Data_Analysis

Workflow for an in vitro calcium flux functional assay.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Drug_Injection Drug Injection (e.g., MTEP) Drug_Lever Drug-Appropriate Lever Press Drug_Injection->Drug_Lever Vehicle_Injection Vehicle Injection Vehicle_Lever Vehicle-Appropriate Lever Press Vehicle_Injection->Vehicle_Lever Reinforcement Food Pellet Drug_Lever->Reinforcement Vehicle_Lever->Reinforcement AZD2066_Admin AZD-2066 Administration Lever_Choice Lever Choice (No Reinforcement) AZD2066_Admin->Lever_Choice Data_Collection Data Collection (% Drug-Appropriate Lever Responding) Lever_Choice->Data_Collection

Workflow for a drug discrimination study in rats.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of AZD-2066 Hydrochloride

This technical guide provides a comprehensive overview of the biological activity of this compound, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] Developed by AstraZeneca, this compound has been a subject of interest for its potential therapeutic applications in various central nervous system (CNS) disorders.[1] Although its clinical development was discontinued, the pharmacological data remains valuable for researchers studying mGluR5 signaling.[1][2]

Core Mechanism of Action

This compound functions as a selective and orally active negative allosteric modulator (NAM) of the mGluR5.[1][3] This G-protein coupled receptor (GPCR) is crucial for modulating excitatory synaptic transmission throughout the central nervous system.[1] As a NAM, AZD-2066 does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and thereby reducing its response to glutamate. The compound is noted for its ability to permeate the blood-brain barrier, a critical characteristic for CNS-acting drugs.[3][4]

Signaling Pathways

As an mGluR5 antagonist, AZD-2066 modulates downstream signaling cascades that are typically initiated by glutamate binding.[1] The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1] Furthermore, studies have shown that AZD-2066 activates the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[3][4]

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Glutamate Glutamate Glutamate->mGluR5 Activates

Figure 1: Simplified mGluR5 signaling pathway modulated by AZD-2066.

BDNF_TrkB_Pathway AZD2066 AZD-2066 mGluR5_inhibition mGluR5 Inhibition AZD2066->mGluR5_inhibition BDNF BDNF Release mGluR5_inhibition->BDNF Leads to TrkB TrkB Receptor BDNF->TrkB Activates Downstream Downstream Signaling (e.g., CREB, Akt) TrkB->Downstream Activates

Figure 2: Activation of the BDNF/trkB signaling pathway by AZD-2066.

Quantitative Biological Activity

In vitro studies have established the potency of AZD-2066 in blocking mGluR5-mediated signaling. The primary measure of its activity is the half-maximal inhibitory concentration (IC₅₀) against calcium (Ca²⁺) mobilization induced by mGluR5 agonists.

Assay Cell Type / Preparation IC₅₀ (nM)
Inhibition of Ca²⁺ ResponsemGlu5/HEK cells27.2[1][3][4]
Inhibition of Ca²⁺ ResponseStriatal cultures3.56[1][3][4]
Inhibition of Ca²⁺ ResponseHippocampal cultures96.2[1][3][4]
Inhibition of Ca²⁺ ResponseCortical cultures380[3][4]

Experimental Methodologies

Detailed experimental protocols for AZD-2066 are not exhaustively publicly available; however, based on the data, a general methodology for assessing its in vitro efficacy can be outlined.

In Vitro Calcium Mobilization Assay

This assay is fundamental to determining the IC₅₀ of mGluR5 antagonists.

  • Cell Culture : Human Embryonic Kidney (HEK) cells stably expressing the mGluR5 (mGlu5/HEK cells) or primary neuronal cultures (striatal, hippocampal, cortical) are cultured under standard conditions.[3][4]

  • Compound Preparation : this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.[1]

  • Cell Loading : Cultured cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation : The cells are pre-incubated with varying concentrations of AZD-2066 or a vehicle control for a specified period.

  • Agonist Stimulation : An mGluR5 agonist, such as (S)-3,5-Dihydroxyphenylglycine (DHPG), is added to the cells to stimulate the receptor and induce an intracellular calcium response.[3][4]

  • Data Acquisition : Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis : The fluorescence data is normalized, and the IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture mGluR5- expressing cells C Load cells with Ca²⁺ indicator dye A->C B Prepare serial dilutions of AZD-2066 D Pre-incubate cells with AZD-2066 B->D C->D E Stimulate with mGluR5 agonist (DHPG) D->E F Measure fluorescence (Ca²⁺ response) E->F G Calculate IC₅₀ F->G

Figure 3: General workflow for an in vitro Ca²⁺ mobilization assay.

In Vivo Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of AZD-2066.

  • Discriminative Effects : In rats, oral administration of AZD-2066 (0.3-30 mg/kg) produced discriminative effects similar to other mGluR5 antagonists like MTEP and dissimilar to psychoactive compounds such as PCP, cocaine, or chlordiazepoxide.[3][5] This suggests that the psychoactive properties are mediated specifically through mGluR5 antagonism.[5]

  • Antidepressant-like Effects : In a chronic social defeat stress (CSDS) mouse model of depression, intraperitoneal administration of AZD-2066 (5 mg/kg) alleviated depressive-like behaviors, such as increased social interaction and sucrose preference.[4]

  • Modulation of Synaptic Plasticity : Perfusion of brain slices from CSDS-treated mice with AZD-2066 (10 µM) was shown to alleviate DHPG-facilitated long-term depression (LTD) via the BDNF/trkB signaling pathway.[3][4]

Clinical Development Status

AZD-2066 entered clinical development for several indications.[1] A Phase IIa clinical trial was conducted to assess the efficacy and safety of a 6-week treatment with AZD-2066 in patients with Major Depressive Disorder (MDD).[6][7][8] The study was a multi-center, randomized, double-blind, placebo- and active-controlled (duloxetine) trial.[6][8]

The development of AZD-2066 was ultimately discontinued. The program for neuropathic pain was halted in Phase I in 2009, and development for other indications like depression and gastroesophageal reflux disease (GERD) was stopped in 2011.[2]

References

Methodological & Application

Application Notes and Protocols for AZD-2066 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a selective and orally bioavailable antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It functions as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding site to inhibit receptor activation.[1][2] The mGluR5 receptor, a G-protein coupled receptor (GPCR), is crucial in modulating excitatory synaptic transmission in the central nervous system.[1] Dysregulation of the mGluR5 signaling pathway has been implicated in various neurological and psychiatric disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of AZD-2066 on mGluR5.

Data Presentation

The inhibitory potency of AZD-2066 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for AZD-2066 in different cell-based in vitro assays.[3]

Cell TypeAssay TypeIC50 (nM)
mGlu5/HEK cellsCalcium Response27.2
Striatal culturesCalcium Response3.56
Hippocampal culturesCalcium Response96.2
Cortical culturesCalcium Response380

Signaling Pathway

The activation of mGluR5 by its endogenous ligand, glutamate, initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). AZD-2066, as a negative allosteric modulator, binds to the mGluR5 receptor at a site different from the glutamate binding site and prevents this signaling cascade.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits (NAM) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca_release Ca²⁺ Release ER->Ca_release Stimulates

Figure 1: Simplified mGluR5 signaling pathway and the inhibitory action of AZD-2066.

Experimental Protocols

In Vitro Calcium Flux Assay

This assay measures the ability of AZD-2066 to inhibit the increase in intracellular calcium concentration following the stimulation of mGluR5 by an agonist.[2]

Workflow Diagram

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate mGluR5-expressing cells (e.g., HEK293) culture Culture to confluence plate_cells->culture dye_loading Load cells with a calcium-sensitive dye culture->dye_loading add_compound Add varying concentrations of AZD-2066 dye_loading->add_compound incubate Incubate add_compound->incubate add_agonist Stimulate with an mGluR5 agonist (e.g., DHPG) incubate->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence plot_curve Plot dose-response curve measure_fluorescence->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Figure 2: Experimental workflow for the in vitro calcium flux assay.

Detailed Methodology

  • Cell Culture and Plating:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor in Dulbecco's Modified Eagle Medium (DMEM).[2]

    • Supplement the medium with 10% fetal bovine serum, penicillin, and streptomycin.[2]

    • Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a density that allows them to reach confluence on the day of the assay.[2][3]

  • Dye Loading:

    • Remove the culture medium.

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[2]

  • Compound Addition and Agonist Stimulation:

    • Remove the dye solution and wash the cells.

    • Add various concentrations of this compound (typically prepared as a serial dilution in an appropriate buffer) to the wells.

    • Incubate for a predetermined period to allow for compound binding.[2]

    • Add an mGluR5 agonist, such as (S)-3,5-DHPG, to stimulate the receptor and induce calcium influx.[2]

  • Signal Detection:

    • Measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels, using a fluorescence plate reader (e.g., FLIPR or FlexStation).[2]

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline reading before agonist addition.

    • Plot the concentration-response curves for AZD-2066.

    • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, using non-linear regression analysis.[2]

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of AZD-2066 by measuring its ability to compete with a radiolabeled ligand for binding to the mGluR5 receptor.[2]

Detailed Methodology

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cells expressing mGluR5.

    • This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[2]

  • Binding Reaction:

    • Incubate a fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) with the membrane preparation.[2]

    • The incubation should be performed in the presence of varying concentrations of unlabeled AZD-2066.

  • Separation and Detection:

    • Separate the bound from the unbound radioligand, commonly achieved through rapid filtration over glass fiber filters.

    • Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the displacement curves, showing the percentage of specific binding of the radioligand as a function of the concentration of AZD-2066.

    • Calculate the IC50 value from the displacement curve.

    • Determine the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Troubleshooting

Inconsistent or noisy data in in vitro assays can arise from several factors:

  • Cell Health: Ensure cells are healthy and not over-confluent, as this can affect receptor expression and signaling.

  • Compound Solubility: AZD-2066 is soluble in DMSO but not in water.[1] Ensure proper solubilization and avoid precipitation in aqueous assay buffers.

  • Reagent Quality: Use high-quality reagents and freshly prepared solutions.

  • Assay Conditions: Optimize incubation times, reagent concentrations, and washing steps for your specific cell line and equipment.

For potential off-target effects, it is advisable to perform counter-screening assays, for instance, against other glutamate receptors like the NMDA receptor, especially when investigating neuroprotection or excitotoxicity.[3]

References

Application Notes and Protocols for AZD-2066 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AZD-2066 hydrochloride, a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), in cell culture experiments.[1] This document includes detailed protocols for key applications, data presentation in tabular format for easy reference, and diagrams of relevant signaling pathways and workflows.

Introduction

AZD-2066 is a negative allosteric modulator (NAM) of mGluR5, a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission. By binding to an allosteric site, AZD-2066 inhibits the downstream signaling cascade typically initiated by the binding of glutamate. This makes it a valuable tool for investigating the physiological and pathological roles of mGluR5 signaling in various in vitro models.

Product Information and Storage

ParameterValue
Chemical Name 4-{5-[(1R)-1-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine hydrochloride
Molecular Weight 418.28 g/mol (hydrochloride salt)
Solubility Soluble in DMSO (≤100 mM) and Ethanol (≤100 mM)[1]
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step for any cell-based assay is the correct preparation of the compound.

Protocol: Preparation of this compound Solutions

  • Stock Solution (10 mM):

    • Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, use 4.18 mg.

    • In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of cell culture-grade DMSO.

    • Vortex gently until the compound is completely dissolved. Brief sonication can be used to aid dissolution.[1]

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare intermediate dilutions if necessary in complete cell culture medium.

    • Prepare the final working concentrations by diluting the stock or intermediate solutions in pre-warmed complete cell culture medium.

    • Important: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[1]

G cluster_prep Solution Preparation Workflow Weigh AZD-2066 HCl Weigh AZD-2066 HCl Dissolve in DMSO (10 mM Stock) Dissolve in DMSO (10 mM Stock) Weigh AZD-2066 HCl->Dissolve in DMSO (10 mM Stock) Aliquot and Store (-20°C / -80°C) Aliquot and Store (-20°C / -80°C) Dissolve in DMSO (10 mM Stock)->Aliquot and Store (-20°C / -80°C) Thaw Aliquot Thaw Aliquot Aliquot and Store (-20°C / -80°C)->Thaw Aliquot Prepare Working Solution in Medium Prepare Working Solution in Medium Thaw Aliquot->Prepare Working Solution in Medium Treat Cells Treat Cells Prepare Working Solution in Medium->Treat Cells

Workflow for preparing AZD-2066 solutions.
Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of AZD-2066 on a specific cell line, a cell viability assay such as the MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of AZD-2066 (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot Analysis of Downstream Signaling

AZD-2066 inhibits mGluR5, which can modulate downstream signaling pathways such as the PI3K/AKT/mTOR pathway.[5] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

Protocol: Western Blot for p-AKT and p-mTOR

  • Cell Treatment and Lysis:

    • Seed cells and treat with the desired concentrations of AZD-2066 and a vehicle control for the appropriate time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[5]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways

AZD-2066 primarily acts by antagonizing the mGluR5 signaling pathway. The activation of mGluR5 by glutamate typically leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7][8]

G cluster_pathway mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq AZD2066 AZD2066 AZD2066->mGluR5 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Antagonism of the mGluR5 signaling pathway by AZD-2066.

The mGluR5 pathway can also influence other major signaling cascades, including the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

G cluster_mTOR Simplified Downstream mTOR Signaling mGluR5 mGluR5 PI3K PI3K mGluR5->PI3K modulates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis

Modulation of the mTOR pathway by mGluR5 signaling.

Data Presentation

Quantitative data from experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of AZD-2066

AssayCell LineIC₅₀Reference
mGluR5 AntagonismHEK cells expressing mGluR527.2 nM[1]
mGluR5 AntagonismStriatal cultures3.56 nM[1]
mGluR5 AntagonismHippocampal cultures96.2 nM[1]
mGluR5 AntagonismCortical cultures380 nM[1]

Table 2: Recommended Concentration Range for In Vitro Studies

ApplicationRecommended Starting ConcentrationCell Type
Functional Assays1 - 10 µMGeneral cell culture[1]
Western Blot1 - 10 µMDependent on cell type and target
Cell Viability0.1 - 100 µMDependent on cell sensitivity

Conclusion

This compound is a specific and potent tool for the in vitro investigation of mGluR5 signaling. The protocols and data provided in these application notes offer a starting point for researchers to design and execute robust experiments to elucidate the role of mGluR5 in their specific cellular models. It is recommended to optimize concentrations and incubation times for each cell line and experimental setup.

References

Application Notes and Protocols for AZD-2066 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), it offers a sophisticated mechanism for investigating the role of the glutamatergic system in various physiological and pathological processes. Preclinical research has identified mGluR5 as a promising target for a range of neurological and psychiatric disorders. These application notes provide an overview of the preclinical use of AZD-2066, with a focus on animal model dosage and related experimental protocols.

Mechanism of Action

AZD-2066 functions by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor, which in turn reduces its affinity for glutamate and diminishes intracellular signaling cascades typically initiated by receptor activation. The primary signaling pathway inhibited by AZD-2066 involves the Gq/G11 protein, which, upon activation, stimulates phospholipase C (PLC) leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. By attenuating this pathway, AZD-2066 modulates neuronal excitability and synaptic plasticity.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq_G11 Gq/G11 mGluR5->Gq_G11 Activates AZD2066 AZD-2066 AZD2066->mGluR5 Binds to allosteric site AZD2066->mGluR5 Inhibits PLC PLC Gq_G11->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified signaling pathway of mGluR5 and the inhibitory action of AZD-2066.

Animal Model Dosage Data

The following table summarizes the available dosage information for this compound in a relevant animal model. It is important to note that preclinical data for this specific compound is limited in publicly accessible literature. The data presented here is derived from a drug discrimination study in rats, which is a common behavioral pharmacology assay to characterize the subjective effects of a compound.

Animal ModelDosage RangeRoute of AdministrationStudy TypeKey Findings
Rat1 - 10 mg/kgIntraperitoneal (i.p.)Drug DiscriminationAZD-2066 produced discriminative stimulus effects similar to other mGluR5 antagonists.

Experimental Protocols

Drug Discrimination Study in Rats

This protocol outlines a typical procedure for a drug discrimination study, a standard method for assessing the in vivo pharmacological properties of a compound.

Objective: To determine if AZD-2066 can serve as a discriminative stimulus and to characterize its psychoactive effects.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline or a suitable solvent)

  • Standard two-lever operant conditioning chambers

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Food pellets (as reinforcement)

Procedure:

  • Animal Habituation: Acclimate rats to the laboratory environment for at least one week prior to the start of the experiment.

  • Food Restriction: Gradually reduce the daily food ration to maintain the rats at 85-90% of their free-feeding body weight. Water should be available ad libitum.

  • Training:

    • Train the rats to press a lever for a food pellet reward in the operant conditioning chamber.

    • Once lever pressing is established, initiate discrimination training. On training days, administer either AZD-2066 (e.g., 5 mg/kg, i.p.) or the vehicle solution 30 minutes before placing the rat in the chamber.

    • When AZD-2066 is administered, only presses on the "drug-appropriate" lever are reinforced with a food pellet.

    • When the vehicle is administered, only presses on the "vehicle-appropriate" lever are reinforced.

    • Alternate between drug and vehicle training days.

  • Testing:

    • Once a stable level of discrimination is achieved (e.g., >80% of responses on the correct lever before the first reinforcer), test sessions can begin.

    • During test sessions, various doses of AZD-2066 (e.g., 1, 3, 10 mg/kg) or other compounds are administered to generate a dose-response curve.

    • No reinforcement is provided during the initial response period of the test session to assess the primary discriminative stimulus effects.

  • Data Analysis:

    • The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.

    • Analyze the data to determine the ED50 (the dose at which 50% of the responses are on the drug-appropriate lever).

start Start: Animal Acclimation (1 week) food_restriction Food Restriction (85-90% of free-feeding weight) start->food_restriction lever_training Initial Lever Press Training food_restriction->lever_training discrimination_training Discrimination Training (AZD-2066 vs. Vehicle) lever_training->discrimination_training drug_day Drug Day: Administer AZD-2066 Reinforce 'Drug' Lever discrimination_training->drug_day Drug Session vehicle_day Vehicle Day: Administer Vehicle Reinforce 'Vehicle' Lever discrimination_training->vehicle_day Vehicle Session stability_check Assess Discrimination Stability (>80% correct) drug_day->stability_check vehicle_day->stability_check stability_check->discrimination_training Not Stable testing Testing Phase: Administer test doses (no reinforcement initially) stability_check->testing Stable data_analysis Data Analysis: - % Drug-appropriate responses - Response rate - Calculate ED50 testing->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for a drug discrimination study.

Considerations for Use

  • Solubility: this compound is generally soluble in aqueous solutions. However, it is recommended to determine the optimal solvent and concentration for your specific experimental needs.

  • Pharmacokinetics: The pharmacokinetic profile of AZD-2066, including its half-life and brain penetration, should be considered when designing experiments, particularly the timing of administration relative to behavioral or physiological measurements.

  • Animal Welfare: All animal procedures should be conducted in accordance with relevant institutional and national guidelines for the ethical use of animals in research.

Conclusion

This compound is a valuable research tool for investigating the role of mGluR5 in the central nervous system. The information provided in these application notes serves as a starting point for researchers designing preclinical studies. It is crucial to consult the primary literature and optimize protocols for the specific research question and animal model being used. Further dose-response studies are recommended to determine the optimal dose for novel experimental paradigms.

AZD-2066 Hydrochloride in Cancer Research: An Overview of a Potential Target

Author: BenchChem Technical Support Team. Date: December 2025

Please note: As of the latest available research, AZD-2066 hydrochloride, a metabotropic glutamate receptor 5 (mGluR5) antagonist, has been primarily investigated in clinical trials for major depressive disorder and its development for neuropathic pain was discontinued. There is currently no direct published evidence of this compound being utilized in cancer research applications.

Therefore, the following information is provided to offer a broader context on the role of its target, mGluR5, in oncology, based on studies with other mGluR5 antagonists. The application notes and protocols are generalized based on common methodologies in the field and should not be considered specific to AZD-2066.

Application Notes: The Role of mGluR5 in Cancer

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that has been implicated in the pathophysiology of various cancers.[1][2][3] Glutamate, the primary excitatory neurotransmitter in the central nervous system, can also act as a signaling molecule in the tumor microenvironment, influencing cancer cell proliferation, migration, and survival.[4][5][6]

Studies have shown that mGluR5 is expressed in several types of cancer cells, including glioma, melanoma, oral squamous cell carcinoma, and multiple myeloma.[1][3][7] The activation of mGluR5 by glutamate can trigger downstream signaling pathways that promote tumor progression. Consequently, the use of mGluR5 antagonists is being explored as a potential therapeutic strategy in oncology.

Potential applications of mGluR5 antagonists in cancer research include:

  • Inhibition of Tumor Growth: By blocking glutamate signaling, mGluR5 antagonists may inhibit the proliferation of cancer cells.

  • Reduction of Tumor Cell Migration and Invasion: Aberrant glutamate signaling has been linked to increased cell motility. Antagonizing mGluR5 could therefore potentially reduce the metastatic potential of cancer cells.[7]

  • Induction of Apoptosis: In some cancer cell lines, the inhibition of mGluR5 signaling has been shown to induce programmed cell death.

  • Synergistic Effects with Chemotherapy: Glutamate receptor antagonists have been observed to enhance the tumoricidal effects of certain cytotoxic drugs in vitro.[5]

Signaling Pathways

The signaling pathways associated with mGluR5 in cancer are complex and can vary between cancer types. A generalized representation of a potential pathway is provided below.

mGluR5_Signaling_in_Cancer cluster_cell Cancer Cell cluster_drug Therapeutic Intervention Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq_11 Gq/11 mGluR5->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ca2_release->Downstream PKC->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation AZD2066 mGluR5 Antagonist (e.g., AZD-2066) AZD2066->mGluR5 Inhibits

Caption: Generalized mGluR5 signaling pathway in cancer and the point of intervention for an antagonist.

Experimental Protocols

The following are generalized protocols for experiments that could be conducted to assess the efficacy of an mGluR5 antagonist in cancer research. These are not specific to AZD-2066.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of mGluR5 antagonist B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for a standard MTT cell viability assay.

Methodology:

  • Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the mGluR5 antagonist in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the antagonist. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of a compound on the migratory capacity of cancer cells.

Workflow:

Wound_Healing_Assay_Workflow A Grow a confluent monolayer of cancer cells B Create a 'scratch' in the monolayer with a pipette tip A->B C Wash with PBS to remove debris B->C D Add medium with mGluR5 antagonist or vehicle C->D E Image the scratch at 0 hours D->E F Incubate for 24-48 hours E->F G Image the scratch at subsequent time points F->G H Measure the change in the wound area G->H

Caption: Workflow for a wound healing cell migration assay.

Methodology:

  • Grow cancer cells in a 6-well plate until they form a confluent monolayer.

  • Create a linear scratch in the monolayer using a sterile pipette tip.

  • Gently wash the cells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing the mGluR5 antagonist at the desired concentration or a vehicle control.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Data Presentation

While no specific quantitative data exists for AZD-2066 in cancer research, the following tables illustrate how data from the described experiments could be presented.

Table 1: Hypothetical IC50 Values of an mGluR5 Antagonist in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
U87-MGGlioblastoma15.2
A375Melanoma25.8
HSC-3Oral Squamous Carcinoma18.5
RPMI-8226Multiple Myeloma32.1

Table 2: Hypothetical Percentage of Wound Closure Inhibition by an mGluR5 Antagonist (at 10 µM)

Cell LineTime Point% Wound Closure (Vehicle)% Wound Closure (Antagonist)% Inhibition
U87-MG24h45%20%55.6%
A37524h60%35%41.7%
HSC-324h50%25%50.0%

References

Application Notes and Protocols: AZD-2066 Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a selective, central nervous system-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[[“]][2] While initially investigated for neuropathic pain and depression, its role as an mGluR5 antagonist positions it as a compelling candidate for research in neurodegenerative diseases.[[“]][3] Dysregulation of glutamatergic signaling, particularly through mGluR5, is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[4] Preclinical studies with other mGluR5 antagonists have demonstrated neuroprotective effects, reduction of protein aggregates, and improvement in cognitive and motor functions in various disease models.[[“]][5][6][[“]][8]

These application notes provide a comprehensive overview of the potential utility of AZD-2066 in neurodegenerative disease models, based on the established mechanism of action of mGluR5 antagonists. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of AZD-2066's therapeutic potential.

Mechanism of Action: mGluR5 Antagonism in Neurodegeneration

Metabotropic glutamate receptor 5 is a G-protein coupled receptor highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[3] In neurodegenerative conditions, overactivation of mGluR5 is linked to excitotoxicity, synaptic dysfunction, and the accumulation of misfolded proteins. AZD-2066, as an mGluR5 antagonist, is hypothesized to exert its neuroprotective effects through several key mechanisms:

  • Modulation of mTOR Signaling and Autophagy: A critical pathway implicated in neurodegeneration is the mammalian target of rapamycin (mTOR) signaling cascade. mGluR5 activation can stimulate the PI3K/Akt/mTOR pathway, which in turn inhibits autophagy, the cellular process responsible for clearing aggregated proteins.[5][6] By antagonizing mGluR5, AZD-2066 is expected to downregulate mTOR signaling, thereby promoting autophagy and facilitating the clearance of pathogenic protein aggregates such as amyloid-beta (Aβ) and hyperphosphorylated tau.[5][6]

  • Reduction of Excitotoxicity: Excessive glutamate signaling contributes to neuronal damage and death, a process known as excitotoxicity. mGluR5 antagonists can mitigate this by reducing the overstimulation of glutamate receptors.[4]

  • Neuroinflammation Suppression: mGluR5 is expressed on glial cells, and its blockade has been shown to reduce microglial activation and subsequent neuroinflammation, which are key contributors to neuronal damage in neurodegenerative diseases.[[“]]

Data Presentation

The following tables summarize representative quantitative data from studies on mGluR5 antagonists in neurodegenerative disease models. These data provide a benchmark for expected outcomes when testing AZD-2066.

Table 1: Efficacy of mGluR5 Antagonists in Preclinical Alzheimer's Disease Models

ParameterAnimal ModelTreatmentDurationOutcomeReference
Cognitive DeficitsAPPswe/PS1ΔE9 miceCTEP24 weeksReversal of working and spatial memory deficits[5][6]
Aβ Oligomer LoadAPPswe/PS1ΔE9 miceCTEP24 weeksSignificant reduction[5][6]
Aβ Plaque LoadAPPswe/PS1ΔE9 miceCTEP24 weeksSignificant reduction[5][6]
NeurogliosisAPPswe/PS1ΔE9 miceCTEP24 weeksMitigation[5][6]

Table 2: Efficacy of mGluR5 Antagonists in Preclinical Parkinson's Disease Models

ParameterAnimal ModelTreatmentOutcomeReference
L-DOPA-Induced Dyskinesia6-OHDA-lesioned ratsFenobam (30 mg/kg)50-70% reduction in abnormal involuntary movements[9]
L-DOPA-Induced DyskinesiaMPTP-lesioned monkeysFenobam (10 mg/kg)50-70% reduction in abnormal involuntary movements[9]
Akinetic Deficits6-OHDA-lesioned ratsMPEP (chronic)Full reversal of deficits in reaction time task[8]
Dopaminergic Neuron LossMPTP-induced miceMPEPReduced neurodegeneration[[“]][10]

Mandatory Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits Gq Gq mGluR5->Gq Activates PI3K PI3K mGluR5->PI3K Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits Neurotoxicity Neurotoxicity & Protein Aggregation mTORC1->Neurotoxicity Promotes Autophagy->Neurotoxicity Clears

Caption: mGluR5 signaling pathway and the inhibitory action of AZD-2066.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Primary Neuronal Cultures or Cell Lines neurotoxicity_assay Neurotoxicity Assay (e.g., Aβ-induced) invitro_start->neurotoxicity_assay invivo_start Neurodegenerative Disease Animal Model (e.g., APPswe/PS1ΔE9) treatment Treat with AZD-2066 neurotoxicity_assay->treatment viability Assess Cell Viability (LDH, MTT) treatment->viability western_blot Western Blot for (p-mTOR, LC3-II/I) treatment->western_blot drug_admin Administer AZD-2066 invivo_start->drug_admin behavioral Behavioral Testing (e.g., Morris Water Maze) drug_admin->behavioral histology Post-mortem Brain Analysis (Immunohistochemistry for Aβ, p-tau) behavioral->histology biochem Biochemical Analysis (ELISA for Aβ levels) histology->biochem

Caption: General experimental workflow for evaluating AZD-2066.

Experimental Protocols

In Vitro Protocols

1. Assessment of Neuroprotection against Aβ-induced Toxicity in Primary Cortical Neurons

  • Objective: To determine if AZD-2066 can protect neurons from amyloid-beta (Aβ)-induced cell death.

  • Materials:

    • Primary cortical neuron cultures from E18 rat or mouse embryos.

    • Neurobasal medium with B27 supplement.

    • Aβ (1-42) oligomers.

    • This compound.

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Procedure:

    • Plate primary cortical neurons in 96-well plates and culture for 7-10 days in vitro (DIV).

    • Prepare Aβ (1-42) oligomers according to established protocols.

    • Pre-treat neuronal cultures with varying concentrations of AZD-2066 (e.g., 10 nM - 10 µM) for 2 hours.

    • Add Aβ (1-42) oligomers (e.g., 5 µM) to the cultures and incubate for 24 hours.

    • Measure LDH release in the culture medium as an indicator of cell death, following the manufacturer's instructions.

    • Include vehicle controls (for AZD-2066 and Aβ) and a positive control for maximal LDH release.

  • Expected Outcome: AZD-2066 is expected to dose-dependently reduce Aβ-induced LDH release, indicating a neuroprotective effect.

2. Western Blot Analysis of mTOR Pathway Modulation

  • Objective: To investigate the effect of AZD-2066 on the mTOR signaling pathway.

  • Materials:

    • SH-SY5Y neuroblastoma cells or primary neurons.

    • This compound.

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-LC3B, anti-β-actin.

    • HRP-conjugated secondary antibodies.

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with AZD-2066 (e.g., 1 µM) for various time points (e.g., 1, 6, 24 hours).

    • Lyse cells and collect protein lysates.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize to a loading control (β-actin).

  • Expected Outcome: Treatment with AZD-2066 should lead to a decrease in the phosphorylation of mTOR and its downstream effector p70S6K, and an increase in the ratio of LC3-II to LC3-I, indicating autophagy induction.[5][6]

In Vivo Protocols

1. Evaluation of AZD-2066 in the APPswe/PS1ΔE9 Mouse Model of Alzheimer's Disease

  • Objective: To assess the long-term efficacy of AZD-2066 on cognitive function and AD-related pathology.

  • Animal Model: APPswe/PS1ΔE9 transgenic mice and wild-type littermates.

  • Materials:

    • This compound.

    • Vehicle for oral administration (e.g., 0.5% HPMC).

    • Morris Water Maze apparatus.

    • Reagents for immunohistochemistry (anti-Aβ, anti-Iba1 antibodies) and ELISA (for Aβ levels).

  • Procedure:

    • Begin treatment in 6-month-old APPswe/PS1ΔE9 mice.

    • Administer AZD-2066 or vehicle daily via oral gavage for 24 weeks.

    • At the end of the treatment period, conduct cognitive testing using the Morris Water Maze to assess spatial learning and memory.

    • Following behavioral testing, sacrifice the animals and perfuse with saline and paraformaldehyde.

    • Collect brain tissue. Use one hemisphere for immunohistochemical analysis of Aβ plaques and microgliosis (Iba1 staining).

    • Use the other hemisphere to prepare brain homogenates for biochemical analysis of soluble and insoluble Aβ levels by ELISA.

  • Expected Outcome: Chronic treatment with AZD-2066 is anticipated to improve performance in the Morris Water Maze, and reduce Aβ plaque burden and neuroinflammation in the brains of APPswe/PS1ΔE9 mice.[5][6]

2. Assessment of AZD-2066 on Motor Deficits in a 6-OHDA Rat Model of Parkinson's Disease

  • Objective: To determine if AZD-2066 can alleviate motor impairments in a rat model of Parkinsonism.

  • Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rats.

  • Materials:

    • This compound.

    • Vehicle for intraperitoneal injection.

    • Apparatus for behavioral testing (e.g., cylinder test for forelimb asymmetry, rotarod).

  • Procedure:

    • Induce unilateral lesions of the nigrostriatal pathway by injecting 6-OHDA into the medial forebrain bundle.

    • Allow animals to recover for 2-3 weeks post-surgery.

    • Confirm the lesion with apomorphine-induced rotation tests.

    • Administer AZD-2066 or vehicle daily via intraperitoneal injection for a specified period (e.g., 2-4 weeks).

    • Perform behavioral tests such as the cylinder test and rotarod test weekly to assess motor function.

    • At the end of the study, sacrifice the animals and perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the extent of the dopaminergic lesion.

  • Expected Outcome: AZD-2066 treatment is expected to improve motor performance in the cylinder and rotarod tests and may show protection of TH-positive neurons in the substantia nigra.[[“]]

Conclusion

This compound, as a potent mGluR5 antagonist, holds significant promise for the therapeutic intervention in neurodegenerative diseases. The protocols outlined here provide a framework for a systematic evaluation of its efficacy in preclinical models of Alzheimer's and Parkinson's disease. The primary mechanism is likely through the modulation of the mTOR pathway and subsequent enhancement of autophagy, leading to the clearance of pathogenic protein aggregates and a reduction in neuroinflammation and excitotoxicity. Further research utilizing these and other models is warranted to fully elucidate the therapeutic potential of AZD-2066 for these devastating disorders.

References

Application Notes and Protocols for AZD-2066 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-2066 hydrochloride is a selective, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a non-competitive antagonist of mGluR5, AZD-2066 has been investigated for its therapeutic potential in a variety of CNS disorders, including neuropathic pain and major depressive disorder (MDD).[1] These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of AZD-2066, a summary of its pharmacological data, and a description of the key signaling pathways it modulates.

Mechanism of Action and Signaling Pathway

AZD-2066 functions as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate. The primary signaling pathway activated by mGluR5 is the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By inhibiting this pathway, AZD-2066 can modulate excitatory synaptic transmission.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates

Figure 1: Simplified mGluR5 signaling pathway modulated by AZD-2066.

Quantitative Data

The following tables summarize key in vitro and clinical data for this compound.

Table 1: In Vitro IC50 Values for AZD-2066

Cell TypeAssay TypeIC50 (nM)
mGlu5/HEK cellsCalcium Response27.2
Striatal culturesCalcium Response3.56
Hippocampal culturesCalcium Response96.2
Cortical culturesCalcium Response380

Data compiled from publicly available information.

Table 2: Overview of Phase IIa Clinical Trial (NCT01145755) for Major Depressive Disorder [2][3][4]

ParameterDetails
Study Title 6-week Study Treatment to Evaluate the Safety and Effectiveness of AZD2066 in Patients With Major Depressive Disorder[2][3][4]
Phase IIa[2][3]
Study Design Randomized, Double-Blind, Double-Dummy, Active and Placebo Controlled, Parallel Group[2][3]
Treatments - AZD-2066 (18 mg, once daily)[2][3] - Placebo[2][3] - Duloxetine (60 mg, once daily)[2][3]
Primary Outcome Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6[3][4]
Key Inclusion Criteria Primary clinical diagnosis of Major Depressive Disorder[4]
Key Exclusion Criteria Secondary psychiatric disorders, current depressive episode less than 4 weeks, inadequate response to antidepressants in current episode[4]
Status Terminated[2]

Experimental Protocols

In Vitro Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of AZD-2066 for the mGluR5 receptor.[5]

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare mGluR5 expressing membranes incubation Incubate membranes, [3H]MPEP, and AZD-2066 prep_membranes->incubation prep_ligand Prepare [3H]MPEP (Radioligand) prep_ligand->incubation prep_azd Prepare serial dilutions of AZD-2066 prep_azd->incubation filtration Filter to separate bound and free ligand incubation->filtration counting Quantify radioactivity via scintillation counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Figure 2: Experimental workflow for the radioligand binding assay.

Materials:

  • Cell membranes from HEK293 cells stably expressing human mGluR5

  • Radioligand: [3H]MPEP

  • Test Compound: this compound

  • Non-specific binding control: Unlabeled MPEP (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[6]

  • 96-well plates

  • Liquid scintillation counter

  • Filter harvester

Procedure:

  • Compound Dilution: Prepare a serial dilution of AZD-2066 in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the AZD-2066 dilution series.

    • 50 µL of [3H]MPEP diluted in assay buffer (final concentration typically near its Kd).

    • 50 µL of cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% PEI using a filter harvester.[6]

  • Washing: Wash the filters four times with ice-cold wash buffer.[6]

  • Drying and Counting: Dry the filters for 30 minutes at 50°C.[6] Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[5]

Intracellular Calcium Mobilization Assay

This assay measures the ability of AZD-2066 to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.

calcium_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate mGluR5-expressing cells in 96-well plates dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_incubation Incubate cells with serial dilutions of AZD-2066 dye_loading->compound_incubation agonist_stimulation Stimulate with an mGluR5 agonist (e.g., Glutamate) compound_incubation->agonist_stimulation fluorescence_measurement Measure fluorescence intensity over time agonist_stimulation->fluorescence_measurement peak_response Determine peak fluorescence response fluorescence_measurement->peak_response calc_ic50 Calculate IC50 peak_response->calc_ic50

Figure 3: Experimental workflow for the intracellular calcium assay.

Materials:

  • HEK293 cells stably expressing mGluR5

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well, black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[7]

  • Agonist: L-Glutamate

  • Test Compound: this compound

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-mGluR5 cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate cells with Fluo-4 AM in assay buffer for 45-60 minutes at 37°C.[8]

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of AZD-2066 for a predetermined period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then add a submaximal concentration (e.g., EC80) of L-glutamate.[7] Immediately measure the fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response and determine the IC50 value by non-linear regression analysis.

Rodent Drug Discrimination Study

This protocol assesses the discriminative stimulus effects of AZD-2066 in rats.[1]

Animals:

  • Male Sprague-Dawley or Wistar rats[1][9]

Apparatus:

  • Standard two-lever operant conditioning chambers[9]

Procedure:

  • Lever Press Training: Train rats to press a lever for a food reward on a fixed-ratio schedule.[10][11]

  • Discrimination Training:

    • Administer a known mGluR5 antagonist (training drug, e.g., MTEP) or vehicle.[1]

    • Following drug administration, reinforce responses on the "drug-appropriate" lever.

    • Following vehicle administration, reinforce responses on the "vehicle-appropriate" lever.

    • Conduct training daily until a stable discrimination is achieved (e.g., >80% correct responding).[10]

  • Substitution Testing:

    • Administer various doses of AZD-2066.

    • Place the rat in the operant chamber and record presses on both levers without reinforcement.

    • Calculate the percentage of responses on the drug-appropriate lever. Full substitution is indicated by a high percentage of responding on this lever.[10]

Summary and Conclusions

This compound is a potent and selective mGluR5 negative allosteric modulator that has been evaluated in both preclinical and clinical settings. The protocols provided here offer a framework for the in vitro and in vivo characterization of AZD-2066 and similar compounds. Although clinical development was discontinued, the available data on its pharmacological activity and experimental use provide a valuable resource for researchers investigating the therapeutic potential of mGluR5 modulation.

References

AZD-2066 Hydrochloride: Application Notes for Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and storage of AZD-2066 hydrochloride solutions. Adherence to these guidelines is crucial for ensuring the stability, and reliable performance of the compound in in vitro and in vivo studies.

Compound Information

AZD-2066 is a selective and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It has been investigated for its potential therapeutic applications in a variety of central nervous system disorders.[2] As a NAM, AZD-2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate.[4] This modulation affects downstream signaling pathways primarily associated with the Gq/11 protein, and has also been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[1][3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD-2066, including its chemical properties, solubility, and recommended storage conditions for stock solutions.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical FormulaC₁₉H₁₆ClN₅O₂・HCl
Molecular Weight418.28 g/mol (hydrochloride salt)[2]
381.82 g/mol (free base)[1][2]
AppearanceSolid powder

Table 2: Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)≤ 100 mM[1]
Ethanol≤ 100 mM[1]
WaterInsoluble[2]

Table 3: Stock Solution Storage and Stability

Storage TemperatureShelf Life
-80°C6 months[1][5]
-20°C1 month[1][5]

Signaling Pathway

AZD-2066 modulates neuronal signaling by acting as a negative allosteric modulator of the mGluR5 receptor. This action primarily inhibits the Gq/11 signaling cascade. Additionally, AZD-2066 has been observed to activate the BDNF/trkB signaling pathway, which is crucial for neuronal survival and plasticity.

AZD2066_Signaling_Pathway cluster_inhibition mGluR5 Inhibition Pathway cluster_activation BDNF/trkB Activation Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq11 Gq/11 mGluR5->Gq11 Activates AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC AZD2066_2 AZD-2066 BDNF BDNF AZD2066_2->BDNF Activates trkB trkB Receptor BDNF->trkB Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) trkB->Downstream

Figure 1: AZD-2066 Modulated Signaling Pathways

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions for both in vitro and in vivo applications.

Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for cell-based assays.

Materials:

  • This compound (MW: 418.28 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

      • Mass (mg) = 0.010 mol/L x 0.001 L x 418.28 g/mol x 1000 = 4.1828 mg

  • Weigh the this compound:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Aseptically add the desired volume of sterile DMSO to the microcentrifuge tube containing the compound.

  • Ensure Complete Dissolution:

    • Tightly cap the tube and vortex the solution until the powder is completely dissolved.

    • If necessary, brief sonication in a water bath can be used to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5]

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM AZD-2066 stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution (e.g., 15 mL conical tubes)

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Thaw the Stock Solution:

    • On the day of the experiment, remove an aliquot of the 10 mM AZD-2066 stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilutions (if necessary):

    • For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in cell culture medium.

  • Prepare the Final Working Solution:

    • Directly add the appropriate volume of the 10 mM stock solution (or an intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a Vehicle Control:

    • A vehicle control is essential for interpreting the experimental results. Prepare a control solution by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of AZD-2066.

  • Treat the Cells:

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of AZD-2066 or the vehicle control.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound solutions in a typical cell-based experiment.

AZD2066_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh AZD-2066 HCl dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Storage stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle treat Treat Cells dilute->treat vehicle->treat analyze Analyze Experimental Endpoint treat->analyze

Figure 2: Experimental Workflow for AZD-2066 Solution Preparation and Use

References

Application Notes and Protocols for AZD-2066 Hydrochloride Treatment in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor critically involved in modulating excitatory synaptic transmission and neuronal plasticity. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including neuropathic pain and major depressive disorder. AZD-2066 has also been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and differentiation.[1]

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on downstream signaling pathways, specifically focusing on the phosphorylation status of key protein markers.

Signaling Pathways Modulated by AZD-2066

As a negative allosteric modulator of mGluR5, AZD-2066 is expected to inhibit the canonical Gq/11 signaling cascade initiated by glutamate. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, this triggers the release of intracellular calcium and the activation of protein kinase C (PKC). Downstream of this, the extracellular signal-regulated kinase (ERK) pathway can be modulated.

Conversely, AZD-2066 has been reported to activate the BDNF/TrkB signaling pathway. Upon activation by BDNF, TrkB autophosphorylates and initiates downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/MAPK (ERK) pathways. A key transcription factor downstream of both pathways is the cAMP response element-binding protein (CREB).

AZD2066_Signaling cluster_mGluR5 mGluR5 Signaling (Inhibited by AZD-2066) cluster_TrkB BDNF/TrkB Signaling (Activated by AZD-2066) Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq11 Gq/11 mGluR5->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC ERK_mGluR5 ERK PKC->ERK_mGluR5 AZD2066_mGluR5 AZD-2066 AZD2066_mGluR5->mGluR5 inhibits BDNF BDNF TrkB TrkB BDNF->TrkB PI3K PI3K TrkB->PI3K ERK_TrkB ERK TrkB->ERK_TrkB Akt Akt PI3K->Akt CREB CREB Akt->CREB phosphorylates ERK_TrkB->CREB phosphorylates AZD2066_TrkB AZD-2066 AZD2066_TrkB->BDNF activates pathway Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A Cell Lysis B Protein Quantification (BCA Assay) A->B C Sample Preparation B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-ERK, p-Akt, p-CREB) F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Stripping and Re-probing (Total ERK, Akt, CREB) I->J Optional K Data Analysis I->K J->K

References

In Vivo Administration of AZD-2066 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2066 hydrochloride is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Its ability to cross the blood-brain barrier makes it a valuable tool for central nervous system (CNS) research. However, its poor aqueous solubility presents a significant challenge for in vivo administration. This document provides detailed application notes and protocols for the in vivo administration of this compound, compiled from available preclinical data.

Data Presentation: In Vivo Administration of this compound

Due to the limited publicly available quantitative pharmacokinetic data from preclinical studies for various administration routes of AZD-2066, the following table provides a summary of general considerations and a known formulation for intraperitoneal injection.

Administration RouteAnimal ModelFormulation/VehicleDosageFrequencyKey Considerations
Intraperitoneal (IP) Rat10% DMSO, 40% PEG 300, 50% SalineData not specified in publicly available studiesDependent on study designEnsure complete dissolution to avoid precipitation. Administer slowly. Monitor for signs of local irritation.
Oral (PO) Human (Clinical Trials)Oral solid formulation and oral solutionSingle dosesSingle administrationOrally bioavailable. Food effect studies have been conducted. Preclinical animal model data is not readily available.
Intravenous (IV) General Rodent GuidanceSterile, isotonic solution. Consider co-solvents for poorly soluble compounds.Data not specifiedDependent on study designAdminister slowly to avoid precipitation and potential for embolism. Monitor for immediate adverse reactions.
Subcutaneous (SC) General Rodent GuidanceFormulation to enhance solubility and absorption (e.g., oil-based for depot effect).Data not specifiedDependent on study designMay provide sustained release. Monitor for local tissue reactions at the injection site.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Rats

Objective: To prepare a clear, injectable solution of this compound for intraperitoneal administration in rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG 300), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate gauge for IP injection in rats, e.g., 25-27G)

Procedure:

  • Dissolution of this compound:

    • Aseptically weigh the required amount of this compound powder into a sterile microcentrifuge tube.

    • Add the minimum volume of DMSO required to completely dissolve the powder. Vortex briefly to ensure complete dissolution.

  • Preparation of Vehicle Diluent:

    • In a separate sterile tube, prepare the diluent by mixing PEG 300 and sterile 0.9% saline in a 4:5 ratio (e.g., for 1 mL of diluent, mix 444 µL of PEG 300 and 556 µL of saline). This will be used to achieve a final formulation of 10% DMSO, 40% PEG 300, and 50% saline.

  • Final Formulation:

    • While continuously vortexing the dissolved AZD-2066/DMSO solution, slowly add the prepared PEG 300/saline diluent. The slow addition while mixing is crucial to prevent precipitation of the compound.

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be attempted, but stability under these conditions should be verified. A clear solution is required for administration.

  • Administration:

    • Calculate the required injection volume based on the animal's body weight and the desired dose.

    • Using a sterile syringe and an appropriate needle, draw up the calculated volume of the AZD-2066 solution.

    • Administer the solution via intraperitoneal injection to the rat, following standard and approved animal handling and injection procedures.

    • Crucially, a vehicle-only control group should be included in the experimental design.

Troubleshooting:

  • Precipitation: If precipitation occurs upon addition of the diluent, consider increasing the proportion of PEG 300 or adjusting the pH of the saline solution.

  • Toxicity/Irritation: If animals show signs of distress or local irritation, consider reducing the concentration of DMSO in the final formulation.

Mandatory Visualizations

Signaling Pathway of mGluR5 Inhibition by AZD-2066

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD2066 AZD-2066 Hydrochloride AZD2066->mGluR5 Inhibits (NAM) Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK) Ca_Release->Downstream Modulates PKC->Downstream Activates

Caption: Simplified mGluR5 signaling pathway inhibited by AZD-2066.

Experimental Workflow for IP Administration of AZD-2066

IP_Administration_Workflow start Start weigh Weigh AZD-2066 Hydrochloride start->weigh dissolve Dissolve in minimal sterile DMSO weigh->dissolve mix Slowly mix solutions while vortexing dissolve->mix prepare_vehicle Prepare PEG 300/ Saline Diluent prepare_vehicle->mix check_clarity Inspect for Clarity mix->check_clarity administer Administer via IP Injection check_clarity->administer Clear troubleshoot Troubleshoot (e.g., sonicate, warm) check_clarity->troubleshoot Not Clear end End administer->end troubleshoot->check_clarity

Caption: Workflow for preparing and administering AZD-2066 via IP injection.

Troubleshooting & Optimization

AZD-2066 hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-2066 hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is AZD-2066 and what is its mechanism of action?

AZD-2066 is a selective and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, it binds to an allosteric site on the mGluR5 protein, distinct from the glutamate binding site, and non-competitively inhibits the receptor's activation by glutamate.[1] The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC then initiates a signaling cascade that results in the release of intracellular calcium.[2] By inhibiting this pathway, AZD-2066 modulates excitatory synaptic transmission in the central nervous system.[3]

Q2: What are the primary challenges when working with this compound?

Like many small molecules targeting the central nervous system, this compound is characterized by poor aqueous solubility.[4] This presents a significant hurdle for its administration in both in vitro and in vivo experiments, often leading to issues with precipitation and inconsistent results.[4]

Troubleshooting Guide: Solubility Issues

Q3: I am observing precipitation when preparing my this compound solution. What should I do?

Precipitation is a common issue due to the compound's low aqueous solubility.[4] Here are several troubleshooting steps:

  • Co-Solvent Systems: For in vivo studies, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like Dimethyl sulfoxide (DMSO) before diluting it with a biocompatible vehicle.[4] A common formulation is a combination of DMSO, polyethylene glycol (PEG), and saline.[4]

  • pH Adjustment: The solubility of some compounds can be significantly improved by adjusting the pH of the formulation. For dosing formulations, a pH range of 5 to 9 is generally recommended.[4]

  • Sonication: Gentle sonication can aid in the dissolution of the compound and break up small aggregates.[4]

  • Warming: Cautious and gentle warming of the vehicle during preparation may improve dissolution. However, it is crucial to be mindful of the compound's stability at elevated temperatures.[4]

Q4: My in vitro assay results are inconsistent. Could this be related to solubility?

Yes, inconsistent results in cell-based assays can be a consequence of poor solubility. If this compound is not fully dissolved in the culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. To avoid this, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity and compound precipitation.[5]

Quantitative Solubility Data

The following table summarizes the known solubility of AZD-2066.

SolventSolubility
Dimethyl sulfoxide (DMSO)≤ 100 mM
Ethanol≤ 100 mM
WaterInsoluble

Data compiled from available technical documentation.[3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Experiments

Materials:

  • This compound powder (Molecular Weight: 418.28 g/mol )[3]

  • Dimethyl sulfoxide (DMSO), cell culture grade[5]

  • Sterile microcentrifuge tubes[5]

  • Pipettes and sterile filter tips[5]

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.1828 mg of this compound.

  • Dissolution: Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.[5]

  • Ensure complete dissolution: Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[5]

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300) or PEG 400

  • Sterile 0.9% saline

  • Sterile tubes for mixing

Procedure:

  • Initial Dissolution: Weigh the required amount of this compound powder in a sterile tube. Add the minimum volume of DMSO necessary to fully dissolve the powder. Vortex or sonicate briefly if needed.[4]

  • Prepare the Diluent: In a separate sterile tube, prepare the diluent by mixing the required volumes of PEG 300 (or PEG 400) and sterile 0.9% saline. For example, to create a final formulation of 10% DMSO, 40% PEG 300, and 50% saline, you would mix 4 parts PEG 300 with 5 parts saline.[4]

  • Final Formulation: Slowly add the diluent to the dissolved AZD-2066/DMSO solution while vortexing to prevent precipitation.[4]

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.[4]

  • Control Group: Always include a vehicle-only control group in your experiment, consisting of the same solvent mixture without the this compound.[4]

Visualized Workflows and Pathways

cluster_0 AZD-2066 Signaling Pathway Inhibition Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq Gαq Activation mGluR5->Gq AZD2066 AZD-2066 (NAM) AZD2066->mGluR5 Inhibits PLC PLC Activation Gq->PLC Ca_release Intracellular Ca²⁺ Release PLC->Ca_release

Caption: Simplified signaling pathway of mGluR5 and its inhibition by AZD-2066.

cluster_1 Troubleshooting AZD-2066 Solubility start Precipitation Observed check_solvent Using an appropriate co-solvent system? (e.g., DMSO/PEG/Saline for in vivo) start->check_solvent adjust_ph Adjust pH of formulation (Recommended range: 5-9) check_solvent->adjust_ph Yes reassess Re-evaluate preparation protocol check_solvent->reassess No use_sonication Apply gentle sonication adjust_ph->use_sonication gentle_warming Apply gentle warming use_sonication->gentle_warming gentle_warming->reassess

Caption: Logical workflow for troubleshooting this compound precipitation issues.

References

Optimizing AZD-2066 hydrochloride concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of AZD-2066 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it binds to a site on the mGluR5 receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[2] Its antagonism of mGluR5 inhibits the canonical Gq/11 protein signaling pathway, which subsequently reduces the activation of phospholipase C (PLC) and the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release.[2] Additionally, AZD-2066 has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[1]

Q2: What are the recommended starting concentrations for in vitro experiments?

Based on published data, a general working concentration range for AZD-2066 in cell-based assays is 1 to 10 µM.[1] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO but not in water.[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What are the key signaling pathways modulated by AZD-2066?

AZD-2066 primarily modulates two key signaling pathways:

  • mGluR5 Signaling Pathway (Inhibition): As an mGluR5 antagonist, AZD-2066 inhibits the Gq-coupled protein signaling cascade. This prevents the activation of PLC, which in turn reduces the generation of IP₃ and DAG, leading to decreased intracellular calcium mobilization.[2]

  • BDNF/trkB Signaling Pathway (Activation): AZD-2066 has been reported to activate the BDNF/trkB signaling pathway, which is crucial for neuronal survival, growth, and plasticity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound to facilitate experimental design.

Table 1: In Vitro Efficacy of AZD-2066

AssayCell TypeIC50Reference
Inhibition of Ca²⁺ responsemGlu5/HEK cells27.2 nM[1]
Inhibition of Ca²⁺ responseStriatal cultures3.56 nM[1]
Inhibition of Ca²⁺ responseHippocampal cultures96.2 nM[1]
Inhibition of Ca²⁺ responseCortical cultures380 nM[1]

Table 2: Recommended Working Concentrations and Storage

ParameterValueReference
General In Vitro Working Concentration1 - 10 µM[1]
Stock Solution Storage (-80°C)Up to 6 months[1]
Stock Solution Storage (-20°C)Up to 1 month[1]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of AZD-2066 in a cell-based functional assay.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Standard cell culture medium (e.g., DMEM) with 10% FBS

  • Black-walled, clear-bottomed 96- or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • mGluR5 agonist (e.g., L-Glutamate or DHPG)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with automated liquid handling

Methodology:

  • Cell Plating: Seed the mGluR5-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading: Remove the culture medium and replace it with assay buffer containing the calcium-sensitive dye. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of AZD-2066 to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add the mGluR5 agonist at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response).

  • Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following agonist addition.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data and plot the percent inhibition against the log concentration of AZD-2066. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of AZD-2066 for the mGluR5 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human mGluR5

  • Radiolabeled mGluR5 NAM (e.g., [³H]MPEP)

  • Unlabeled high-affinity mGluR5 NAM for non-specific binding determination

  • This compound

  • Assay buffer

  • 96-well plates

  • Filter harvester and glass fiber filters

  • Liquid scintillation counter

Methodology:

  • Compound Dilution: Prepare a serial dilution of AZD-2066 in assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine the assay buffer, the AZD-2066 dilution series, and the radioligand. For total binding, omit AZD-2066. For non-specific binding, add a high concentration of the unlabeled NAM.

  • Initiate Binding: Add the mGluR5 membrane preparation to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly separate bound and free radioligand by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of AZD-2066 to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no response to AZD-2066 Degraded compoundEnsure proper storage of the stock solution. Prepare fresh dilutions for each experiment.
Cell line not expressing mGluR5Confirm mGluR5 expression in your cell line using a positive control antagonist.
Incorrect assay conditionsOptimize incubation times and agonist concentration.
High background signal in calcium assay Autofluorescence of the compoundRun a control with AZD-2066 alone to check for autofluorescence.
Cell stress or deathEnsure cells are healthy and not overgrown. Use a lower concentration of DMSO in the final well.
Inconsistent results between experiments Variability in cell passage numberUse cells within a consistent and low passage number range.
Inconsistent reagent preparationPrepare fresh reagents and ensure accurate dilutions.
Freeze-thaw cycles of stock solutionAliquot the stock solution to avoid repeated freeze-thaw cycles.
Precipitation of AZD-2066 in aqueous buffer Low solubility in waterEnsure the final concentration of DMSO is sufficient to maintain solubility, typically ≤ 0.5%.

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGluR5 AZD2066 AZD-2066 AZD2066->mGluR5 (-) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release

Caption: Antagonism of the mGluR5 signaling pathway by AZD-2066.

BDNF_trkB_Signaling_Pathway cluster_membrane Cell Membrane trkB trkB Receptor PI3K PI3K trkB->PI3K Ras Ras trkB->Ras PLCg PLCγ trkB->PLCg AZD2066 AZD-2066 BDNF BDNF AZD2066->BDNF activates BDNF->trkB Akt Akt PI3K->Akt Downstream Neuronal Survival & Plasticity Akt->Downstream MAPK MAPK Ras->MAPK MAPK->Downstream PLCg->Downstream

Caption: Activation of the BDNF/trkB signaling pathway by AZD-2066.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare AZD-2066 Stock Solution (in DMSO) dose_response Prepare Serial Dilutions of AZD-2066 prep_stock->dose_response prep_cells Culture & Seed mGluR5-expressing Cells pre_incubation Pre-incubate Cells with AZD-2066 prep_cells->pre_incubation dose_response->pre_incubation agonist_addition Add mGluR5 Agonist pre_incubation->agonist_addition measurement Measure Cellular Response (e.g., Calcium Flux) agonist_addition->measurement data_norm Normalize Data measurement->data_norm ic50_calc Calculate IC50 data_norm->ic50_calc

Caption: General experimental workflow for AZD-2066 in vitro assays.

References

AZD-2066 hydrochloride off-target effects mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using AZD-2066 hydrochloride, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Question: My experimental system shows no response to this compound. Why might this be?

Answer: A lack of response to AZD-2066 could stem from several factors related to the compound, the experimental setup, or the biological system.

  • Compound Integrity and Concentration:

    • Solubility: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in aqueous buffer. Precipitates can lead to a lower effective concentration.

    • Concentration Range: The effective concentration of AZD-2066 can vary between cell types and assays.[1] Perform a dose-response experiment to determine the optimal concentration for your system. We recommend starting with a broad range (e.g., 1 nM to 10 µM).

  • Cellular System:

    • mGluR5 Expression: Confirm that your cell line or primary culture expresses mGluR5 at sufficient levels. This can be verified by Western blot, qPCR, or immunocytochemistry.

    • Endogenous Agonist Levels: As a negative allosteric modulator, AZD-2066's effect is dependent on the presence of an agonist (e.g., glutamate). If the basal level of glutamate in your culture medium is too low, the inhibitory effect of AZD-2066 may not be apparent. Consider co-application with a known mGluR5 agonist.

  • Assay-Specific Issues:

    • Functional Coupling: Ensure your functional assay is capable of detecting mGluR5 signaling. mGluR5 typically couples to Gq proteins, leading to downstream events like calcium mobilization or IP1 accumulation.[1] Verify that your cells exhibit a response to a known mGluR5 agonist before testing the antagonist.

Question: I'm observing an unexpected phenotype in my cells or animal model after treatment with AZD-2066. Could this be an off-target effect?

Answer: While AZD-2066 is reported to be a selective mGluR5 antagonist, off-target effects are a possibility with any small molecule, particularly at higher concentrations. Unexpected phenotypes should be investigated systematically.

  • Dose-Dependence: Determine if the unexpected phenotype is dose-dependent and if its dose-response curve differs from that of the intended mGluR5 antagonism. Off-target effects often occur at higher concentrations than on-target effects.

  • Control Compounds: Use a structurally different mGluR5 antagonist to see if the same phenotype is produced. If it is, the effect is more likely to be on-target. If the phenotype is unique to AZD-2066, it may be an off-target effect.

  • Potential Off-Targets: While a comprehensive public off-target profile for AZD-2066 is unavailable, researchers should consider screening against a panel of common off-targets, especially other GPCRs and ion channels. High concentrations of some mGluR5 NAMs have been suggested to potentially interact with NMDA receptors.

  • Literature Review: Adverse effects noted in clinical trials of mGluR5 antagonists include dizziness, hallucinations, and fatigue.[2] Consider if your observed phenotype could be a cellular or animal model correlate of these effects.

Question: My results with this compound are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results can be frustrating and are often due to subtle variations in experimental conditions.

  • Compound Handling: Ensure consistent preparation of AZD-2066 stock solutions and dilutions. As the hydrochloride salt, its stability in certain buffers and at different pH values should be considered. Prepare fresh dilutions for each experiment from a frozen stock.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can alter GPCR expression and signaling. Standardize your cell culture protocols rigorously.

  • Agonist Concentration: Since AZD-2066 is a NAM, its apparent potency can be influenced by the concentration of the orthosteric agonist (glutamate) used. Maintain a consistent agonist concentration across all comparative experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: AZD-2066 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It binds to a site on the receptor that is distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[3]

Q2: How can I confirm that AZD-2066 is active on its intended target, mGluR5, in my system?

A2: The most direct way is to perform a functional assay. Pre-incubate your cells with increasing concentrations of AZD-2066, and then stimulate them with a known mGluR5 agonist (like glutamate or a specific agonist such as CHPG). A successful on-target effect will be demonstrated by a dose-dependent inhibition of the agonist-induced response (e.g., a decrease in intracellular calcium signal).

Q3: What are the known off-targets of AZD-2066?

A3: There is limited publicly available data detailing a comprehensive off-target profile for AZD-2066. As with any small molecule, it is best practice to empirically determine its selectivity profile in the context of your experimental system. This can be achieved by screening against a panel of receptors and enzymes.

Q4: Can off-target effects of an mGluR5 antagonist be beneficial?

A4: While typically viewed as a confounding factor, in some instances, an off-target effect could contribute to a therapeutic outcome through a phenomenon known as polypharmacology. However, for basic research, isolating the effects of mGluR5 modulation is crucial. Any suspected beneficial off-target effect should be independently validated.

Quantitative Data Summary

Due to the discontinuation of its clinical development, a comprehensive public selectivity panel for AZD-2066 is not available. The following table provides a representative example of what a selectivity profile for a selective mGluR5 antagonist might look like, illustrating the difference in affinity between the primary target and potential off-targets.

TargetRepresentative Kᵢ (nM)Target Class
mGluR5 (human) 5.2 Primary Target (GPCR)
mGluR1>10,000GPCR
D₂ Dopamine Receptor>10,000GPCR
5-HT₂ₐ Receptor8,500GPCR
H₁ Histamine Receptor>10,000GPCR
NMDA Receptor>10,000Ion Channel
α₁-Adrenergic Receptor9,200GPCR

This data is illustrative and not actual experimental data for AZD-2066.

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Selectivity Profiling

This protocol is used to determine the binding affinity (Kᵢ) of AZD-2066 for mGluR5 and a panel of potential off-target receptors.

  • Objective: To quantify the binding of AZD-2066 to various receptors by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes from cell lines individually expressing the target receptors (e.g., mGluR5, D₂, 5-HT₂ₐ, etc.).

    • Specific high-affinity radioligands for each receptor (e.g., [³H]MPEP for mGluR5).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of AZD-2066.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of AZD-2066 or vehicle control.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through the filter plate and wash with ice-cold assay buffer to separate bound and free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of AZD-2066 that displaces 50% of the radioligand) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

This protocol assesses the ability of AZD-2066 to function as an antagonist of the Gq-coupled mGluR5 receptor.

  • Objective: To measure the inhibition of agonist-induced intracellular calcium release by AZD-2066.

  • Materials:

    • Cells expressing mGluR5 (e.g., HEK293-mGluR5).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • mGluR5 agonist (e.g., Glutamate or DHPG).

    • This compound.

    • Black-walled, clear-bottom 96- or 384-well plates.

    • Fluorescence microplate reader with an injection system.

  • Procedure:

    • Seed cells in the microplates and grow to confluency.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add serial dilutions of AZD-2066 to the wells and incubate for a predetermined time.

    • Place the plate in the fluorescence reader and measure baseline fluorescence.

    • Inject a fixed concentration of the mGluR5 agonist into the wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

    • Determine the IC₅₀ value of AZD-2066 by plotting the inhibition of the agonist response against the concentration of AZD-2066.

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Activates AZD2066 AZD-2066 (NAM) AZD2066->mGluR5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ (Increase) Ca_ER->Ca_cyto Downstream Downstream Signaling Ca_cyto->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling pathway modulated by AZD-2066.

Experimental_Workflow start Start: Unexpected Experimental Result q1 Is mGluR5 expressed in your system? start->q1 a1_yes Confirm mGluR5 Expression (e.g., Western, qPCR) q1->a1_yes No q2 Is the compound active? (Dose-response curve) q1->q2 Yes a1_no System not suitable. Use mGluR5-expressing cells. a1_yes->a1_no a2_yes Check agonist concentration. Standardize assay conditions. q2->a2_yes Yes a2_no Check compound solubility, -integrity, and preparation. q2->a2_no No q3 Does a structurally different mGluR5 antagonist replicate the effect? q2->q3 a3_yes Effect is likely ON-TARGET. Investigate downstream mGluR5 signaling. q3->a3_yes Yes a3_no Effect may be OFF-TARGET. q3->a3_no No a4 Perform broad off-target screening (e.g., GPCR panel). a3_no->a4 end Identify potential off-target and validate. a4->end

Caption: Troubleshooting workflow for unexpected results with AZD-2066.

Selectivity_Assessment_Workflow start Compound Synthesis (AZD-2066) primary_assay Primary Functional Assay (e.g., Calcium Mobilization) start->primary_assay confirm_antagonism Confirm mGluR5 Antagonism (Calculate IC₅₀) primary_assay->confirm_antagonism selectivity_screening Selectivity Screening confirm_antagonism->selectivity_screening binding_assay Radioligand Binding Assays (Broad GPCR Panel) selectivity_screening->binding_assay functional_assays Functional Counter-Screens (Key Potential Off-Targets) selectivity_screening->functional_assays data_analysis Data Analysis (Calculate Kᵢ and Selectivity Ratios) binding_assay->data_analysis functional_assays->data_analysis result Selectivity Profile Established data_analysis->result

Caption: Experimental workflow for assessing antagonist selectivity.

References

Troubleshooting AZD-2066 hydrochloride inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD-2066 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Inconsistent outcomes with this compound often stem from its physicochemical properties and the complexities of its biological target. This guide offers troubleshooting advice and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our in vitro assay results with this compound. What are the likely causes?

A1: Inconsistent in vitro results with this compound are frequently linked to its poor aqueous solubility. Precipitation of the compound in your assay medium can lead to a lower effective concentration than intended, resulting in high variability. It is also crucial to ensure the stability of the compound in your specific assay conditions and to verify the health and passage number of the cell line being used.

Q2: How can we improve the solubility of this compound for our experiments?

A2: To improve solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For aqueous-based assays, this stock solution should then be diluted into your final assay buffer. To avoid precipitation upon dilution, it is critical to add the DMSO stock to the aqueous buffer with vigorous mixing. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. For in vivo studies, a co-solvent system may be necessary.

Q3: What is the mechanism of action of AZD-2066?

A3: AZD-2066 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, which modulates the receptor's response to glutamate.[2]

Q4: What are the downstream signaling effects of AZD-2066 binding to mGluR5?

A4: mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit. Activation of mGluR5 by glutamate stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+). As a NAM, AZD-2066 inhibits this signaling cascade.

Troubleshooting Guides

In Vitro Assay Inconsistency
Issue Potential Cause Troubleshooting Steps
High variability between replicate wells Compound precipitation in aqueous buffer.- Prepare a high-concentration stock solution in 100% DMSO.- Perform serial dilutions in DMSO before making the final dilution in aqueous buffer.- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.- Visually inspect the final solution for any precipitate.
Lower than expected potency (high IC50) - Inaccurate compound concentration due to precipitation.- Degradation of the compound.- Confirm the complete dissolution of the stock solution.- Prepare fresh dilutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Check the pH of your assay buffer, as extreme pH can affect compound stability.
Cell health issues - Cytotoxicity from the compound or solvent.- High passage number of cells leading to altered receptor expression.- Keep the final DMSO concentration at ≤ 0.1%.- Run a vehicle control (DMSO only) to assess solvent toxicity.- Use cells with a low passage number and regularly check for viability.
In Vivo Dosing and Formulation Challenges
Issue Potential Cause Troubleshooting Steps
Precipitation in the dosing solution Poor aqueous solubility of this compound.- Use a co-solvent system. A common formulation is a mixture of DMSO, polyethylene glycol (PEG), and saline.[1]- The order of addition is critical: dissolve AZD-2066 in DMSO first, then add PEG, and finally saline with thorough mixing at each step.- Gentle warming and sonication can aid dissolution, but be cautious of compound stability at higher temperatures.[1]
Animal toxicity or irritation at the injection site - Irritation from the vehicle, especially high concentrations of organic solvents.- The compound itself may have toxic effects at high concentrations.- Minimize the concentration of DMSO in the final formulation.- Include a vehicle-only control group to assess the effects of the formulation components.- Conduct a small pilot study to evaluate the tolerability of the formulation before proceeding with a large-scale experiment.
Inconsistent pharmacokinetic profile - Variability in oral absorption due to formulation issues.- Rapid metabolism of the compound.- For oral gavage, ensure a homogenous suspension or solution is administered.- Consider the effect of food on absorption; a clinical study on AZD-2066 investigated the food effect.[3]- Review literature on the metabolic stability of AZD-2066 and other mGluR5 NAMs.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of hydrochloride salt: 418.28 g/mol ).

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Calcium Mobilization Assay

Objective: To determine the IC50 of AZD-2066 in a cell-based functional assay.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Standard cell culture medium (e.g., DMEM with 10% FBS)

  • Black-walled, clear-bottomed 96- or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • L-Glutamate (agonist)

  • This compound

  • Fluorescence plate reader with automated liquid handling

Protocol:

  • Seed the mGluR5-expressing HEK293 cells in the microplates and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in assay buffer. Remember to maintain a low final DMSO concentration.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the serial dilutions of AZD-2066 to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of L-Glutamate to stimulate the mGluR5 receptor.

  • Continuously record the fluorescence intensity for 2-3 minutes following agonist addition.

  • Calculate the peak fluorescence response for each well and plot the dose-response curve to determine the IC50 of AZD-2066.

Visualizations

mGluR5_Signaling_Pathway mGluR5 Signaling Pathway and Inhibition by AZD-2066 Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gαq mGluR5->Gq Activates AZD2066 AZD-2066 (NAM) AZD2066->mGluR5 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_solubility Check Compound Solubility and Formulation start->check_solubility precipitation Precipitation Observed? check_solubility->precipitation optimize_formulation Optimize Formulation: - Use co-solvents (DMSO/PEG/Saline) - Adjust pH - Use sonication/warming precipitation->optimize_formulation Yes no_precipitation No Precipitation precipitation->no_precipitation No re_run_experiment Re-run Experiment with Optimized Conditions optimize_formulation->re_run_experiment check_assay_protocol Review Assay Protocol no_precipitation->check_assay_protocol protocol_issues Potential Protocol Issues? check_assay_protocol->protocol_issues optimize_protocol Optimize Protocol: - Check cell health/passage - Verify reagent concentrations - Standardize incubation times protocol_issues->optimize_protocol Yes no_protocol_issues No Obvious Protocol Issues protocol_issues->no_protocol_issues No optimize_protocol->re_run_experiment no_protocol_issues->re_run_experiment

References

Improving AZD-2066 hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD-2066 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability, handling, and use of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For most in vitro cell-based assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the standard practice.[1][2] The compound is reported to be insoluble in water.[3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve the this compound powder in anhydrous DMSO to a concentration of 10 mM or higher.[1] Ensure the compound is fully dissolved by vortexing or brief sonication.[1][2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Proper storage is crucial to maintain the integrity of the compound. For long-term stability, stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][4]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. To troubleshoot this, you can try gentle warming of the solution, sonication, or preparing a more dilute stock solution.[2][5] When preparing working solutions for aqueous-based assays, it is advisable to perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous medium to minimize the "salting out" effect.[2]

Q5: What is the mechanism of action of AZD-2066?

A5: AZD-2066 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[6] It acts as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding site and thereby inhibiting the receptor's response to glutamate.[6] This inhibition modulates downstream signaling pathways, such as the Gαq-PLC-IP3-Ca2+ cascade.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of AZD-2066 in solution.Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Protect solutions from light.
Inaccurate concentration of the solution.Ensure the compound is completely dissolved in the stock solution. Use calibrated pipettes for accurate dilutions.
Precipitation upon dilution in aqueous media "Salting out" effect due to a rapid change in solvent polarity.[2]Perform intermediate dilutions of the DMSO stock solution in DMSO before the final dilution in the aqueous buffer.[2] The final DMSO concentration in cell culture should typically be ≤ 0.1%.[2]
Exceeding the solubility limit in the final buffer.Reduce the final concentration of AZD-2066 in the working solution. Consider using a co-solvent system for in vivo studies.[5]
Low potency or lack of effect in assays Compound degradation.Verify the storage conditions and age of the stock solution. Prepare fresh solutions if in doubt.
Suboptimal assay conditions.Ensure the pH and composition of the assay buffer are compatible with the compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)[2]

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Bring the vial of this compound and the DMSO to room temperature.

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of hydrochloride salt: 418.28 g/mol ).[3]

  • Aseptically add the calculated amount of the compound into a sterile microcentrifuge tube.

  • Add the corresponding volume of DMSO to the tube.

  • Vortex the solution vigorously until the compound is completely dissolved. If necessary, use a water bath sonicator for 10-15 minutes to aid dissolution.[2]

  • Aliquot the stock solution into single-use volumes and store at -80°C.

In Vitro Calcium Mobilization Assay

This assay measures the inhibitory effect of AZD-2066 on the increase in intracellular calcium triggered by an mGluR5 agonist.[6]

Materials:

  • HEK293 cells stably expressing mGluR5[6]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[7]

  • mGluR5 agonist (e.g., L-Glutamate)[6]

  • This compound stock solution

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.[7]

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.[7]

  • Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of AZD-2066 for a predetermined period.[7]

  • Agonist Stimulation and Data Acquisition: Add an mGluR5 agonist and immediately begin measuring the fluorescence intensity using a plate reader.[6]

  • Data Analysis: Calculate the peak fluorescence response for each well and plot the percentage of inhibition against the log concentration of AZD-2066 to determine the IC50 value.[6]

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Simplified mGluR5 signaling pathway inhibited by AZD-2066.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in DMSO prep_stock->serial_dil final_dil Final Dilution in Aqueous Buffer serial_dil->final_dil cell_treat Treat Cells with AZD-2066 final_dil->cell_treat agonist_stim Stimulate with mGluR5 Agonist cell_treat->agonist_stim data_acq Acquire Data agonist_stim->data_acq data_analysis Analyze Data (IC50 determination) data_acq->data_analysis

Caption: General experimental workflow for in vitro assays.

troubleshooting_logic start Inconsistent Results or Precipitation Observed check_sol Is the compound fully dissolved in stock? start->check_sol check_dil Was serial dilution in DMSO performed? check_sol->check_dil Yes sonicate Sonicate or gently warm the stock solution check_sol->sonicate No check_storage Are storage conditions and stock age appropriate? check_dil->check_storage Yes perform_serial_dil Perform intermediate dilutions in DMSO before aqueous dilution check_dil->perform_serial_dil No prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh No end Re-run Experiment check_storage->end Yes sonicate->check_dil perform_serial_dil->end prepare_fresh->end

Caption: Troubleshooting workflow for solution-related issues.

References

Technical Support Center: AZD-2066 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-2066 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is AZD-2066 and what is its primary mechanism of action?

AZD-2066 is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.[1] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, typically initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2][3][4]

Q2: In which research areas has AZD-2066 been investigated?

AZD-2066 has been evaluated in clinical trials for conditions such as major depressive disorder and peripheral neuropathic pain.[5] Its mechanism of action makes it a tool for studying the role of mGluR5 in various neurological and psychiatric disorders.

Q3: Is there any available data on the toxicity of this compound in specific cell lines?

Q4: What are some related compounds to AZD-2066?

Other mGluR5 antagonists that have been studied include AZD9272, fenobam, MPEP (2-methyl-6-(phenylethynyl)pyridine), and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).[3][6]

Troubleshooting Guides

Issue 1: No observable effect of AZD-2066 on downstream signaling (e.g., calcium mobilization, IP1 accumulation).

  • Possible Cause 1: Low or absent mGluR5 expression in the cell line.

    • Troubleshooting Step: Confirm mGluR5 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, immunofluorescence) levels.

  • Possible Cause 2: Inactive compound.

    • Troubleshooting Step: Ensure proper storage of this compound as per the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions for each experiment.

  • Possible Cause 3: Suboptimal agonist concentration.

    • Troubleshooting Step: Titrate the mGluR5 agonist (e.g., DHPG, quisqualate) to determine the optimal concentration that elicits a robust and reproducible response in your cell line before testing the antagonistic effect of AZD-2066.

  • Possible Cause 4: Insufficient incubation time with AZD-2066.

    • Troubleshooting Step: Optimize the pre-incubation time with AZD-2066 to ensure it has sufficient time to bind to the mGluR5 receptor before agonist stimulation.

Issue 2: High background signal or variability in functional assays.

  • Possible Cause 1: Cell health and plating density.

    • Troubleshooting Step: Ensure cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or stressed cells can lead to assay variability.

  • Possible Cause 2: Assay buffer components.

    • Troubleshooting Step: Check the composition of your assay buffer. Components like high potassium concentrations can depolarize cells and affect signaling.

  • Possible Cause 3: Issues with fluorescent dyes (for calcium assays).

    • Troubleshooting Step: Ensure proper loading of calcium-sensitive dyes (e.g., Fluo-4 AM, Fura-2 AM) and check for dye compartmentalization or leakage.

Issue 3: Unexpected or off-target effects observed.

  • Possible Cause 1: Compound concentration is too high.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration range for mGluR5 antagonism without inducing non-specific effects. High concentrations of any compound can lead to off-target pharmacology or cytotoxicity.

  • Possible Cause 2: Interaction with other cellular components.

    • Troubleshooting Step: Review the literature for potential off-target effects of mGluR5 antagonists. Consider using a secondary, structurally different mGluR5 antagonist to confirm that the observed effects are specific to mGluR5 inhibition.

Quantitative Data Summary

As specific quantitative toxicity data for this compound is not available in the provided search results, a general data table for characterizing an mGluR5 antagonist is presented below for illustrative purposes. Researchers should generate their own data for AZD-2066 in their experimental system.

CompoundAssay TypeCell LineSpeciesParameterValue
AZD-2066 Calcium MobilizationUser-definedUser-definedIC50To be determined
AZD-2066 IP1 AccumulationUser-definedUser-definedIC50To be determined
AZD-2066 Cytotoxicity (e.g., MTT)User-definedUser-definedCC50To be determined

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

General Protocol for Calcium Mobilization Assay

  • Cell Plating: Seed cells expressing mGluR5 in a 96-well, black-walled, clear-bottom plate and allow them to grow to near confluence.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid). Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Inject an mGluR5 agonist (e.g., DHPG) into the wells and continuously record the fluorescence signal for 1-2 minutes.

  • Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the log of the AZD-2066 concentration to determine the IC50 value.

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq_protein Gq/11 mGluR5->Gq_protein Activates AZD2066 AZD2066 AZD2066->mGluR5 Inhibits (NAM) PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C DAG->PKC Activates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Mediates Ca2_store Ca2+ Store IP3R->Ca2_store Opens Ca2_cytosol Cytosolic Ca2+ Ca2_store->Ca2_cytosol Release Ca2_cytosol->Downstream_Effects Mediates

Caption: Simplified mGluR5 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_primary_assay Primary Functional Assay cluster_secondary_assay Secondary/Toxicity Assay Cell_Culture Select & Culture mGluR5-expressing cell line Confirm_Expression Confirm mGluR5 Expression (optional) Cell_Culture->Confirm_Expression Dose_Response_Agonist Agonist Dose-Response (e.g., DHPG) Cell_Culture->Dose_Response_Agonist Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Confirm_Expression->Dose_Response_Agonist Dose_Response_Antagonist AZD-2066 Dose-Response vs. EC80 Agonist Dose_Response_Agonist->Dose_Response_Antagonist Calculate_IC50 Calculate IC50 Dose_Response_Antagonist->Calculate_IC50 Data_Analysis Data Analysis & Interpretation Calculate_IC50->Data_Analysis Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Calculate_CC50->Data_Analysis

Caption: General workflow for in vitro characterization.

References

How to prevent AZD-2066 hydrochloride degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of AZD-2066 hydrochloride to prevent its degradation. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder is stable when stored at -20°C for up to 3 years.[1] It should be kept in a tightly sealed container to protect it from moisture.

Q2: How should I store solutions of AZD-2066?

A2: The stability of AZD-2066 in solution is dependent on the solvent and storage temperature. For solutions prepared in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: AZD-2066 is soluble in DMSO and ethanol.[2][3] It is not soluble in water.[3] When preparing solutions in DMSO, ultrasonic warming may be necessary to achieve complete dissolution.[1] It is also important to use newly opened, anhydrous DMSO, as the presence of water can impact solubility.[1]

Q4: Is AZD-2066 sensitive to light?

Q5: What are the potential signs of AZD-2066 degradation?

A5: Visual indicators of degradation can include a change in color of the solid powder (originally white to off-white) or the appearance of precipitates in a solution that was previously clear.[1] However, chemical degradation can occur without any visible changes. Therefore, for critical experiments, it is advisable to assess the purity of the compound or solution if there are any doubts about its stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Action
Difficulty dissolving the compound Use of inappropriate solvent or presence of moisture in the solvent.Ensure you are using a recommended solvent such as DMSO or ethanol.[2][3] Use fresh, anhydrous DMSO for optimal solubility.[1] Gentle warming and sonication can aid in dissolution.[1]
Precipitate forms in a stored solution The solution may be supersaturated, or the compound is degrading.Try gently warming the solution to redissolve the precipitate. If it does not redissolve, it is likely a degradation product, and a fresh solution should be prepared.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Review your storage and handling procedures. Ensure that solutions are stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
Change in the physical appearance of the solid Potential degradation of the solid compound.If the color of the solid has changed from its original white to off-white appearance, it may be degraded.[1] It is recommended to use a fresh batch of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of AZD-2066 in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipette and sterile filter tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (418.28 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 4.18 mg of this compound is required.[3]

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, with intermittent vortexing. Gentle warming can also be applied if necessary.[1]

  • Aliquot and store: Once the compound is completely dissolved, aliquot the stock solution into single-use, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Assessment of AZD-2066 Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and identify potential degradation products of AZD-2066 in a given sample.

Materials:

  • AZD-2066 sample (solid or solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Reference standard of AZD-2066 of known purity

Procedure:

  • Sample Preparation:

    • Solid sample: Accurately weigh and dissolve the AZD-2066 sample in a suitable solvent (e.g., DMSO) to a known concentration.

    • Solution sample: Dilute the AZD-2066 solution to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of mobile phase A and B. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of AZD-2066.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample and the reference standard into the HPLC system.

    • Analyze the resulting chromatograms. The purity of the sample can be calculated by comparing the peak area of AZD-2066 to the total peak area of all components.

    • The appearance of new peaks in the sample chromatogram that are not present in the reference standard indicates the presence of degradation products.

Visualizations

AZD2066_Degradation_Pathway cluster_factors Degradation Factors AZD2066 This compound (Stable) Degradation Degradation Products AZD2066->Degradation leads to Light Light Light->Degradation Moisture Moisture/Hydrolysis Moisture->Degradation Temperature High Temperature Temperature->Degradation pH Extreme pH pH->Degradation FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degradation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Receive AZD-2066 storage Store at -20°C (Solid) Protect from Light start->storage prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) storage->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store_solution Store Aliquots -80°C (long-term) -20°C (short-term) aliquot->store_solution experiment Use in Experiment store_solution->experiment end End: Reliable Data experiment->end

Caption: Recommended workflow for handling this compound.

Troubleshooting_Tree start Inconsistent Experimental Results? check_storage Were storage conditions met? (-20°C solid, -80°C solution) start->check_storage Yes check_handling Was solution protected from light and repeated freeze-thaw? check_storage->check_handling Yes use_fresh Prepare fresh solution from a new aliquot or solid. check_storage->use_fresh No check_handling->use_fresh No re_evaluate Re-evaluate experimental protocol. check_handling->re_evaluate Yes purity_check Consider purity analysis (HPLC). re_evaluate->purity_check

Caption: Troubleshooting logic for inconsistent experimental results.

References

AZD-2066 Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-2066 hydrochloride. The information is designed to address common experimental challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is AZD-2066 and what is its mechanism of action?

AZD-2066 is a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It binds to a site on the mGluR5 protein that is distinct from the glutamate binding site and non-competitively inhibits the receptor's activation by the endogenous ligand glutamate. This modulation of the glutamatergic system has been investigated for its therapeutic potential in various neurological and psychiatric disorders.

Q2: What are the known off-target effects of AZD-2066?

While AZD-2066 is considered a selective mGluR5 antagonist, it is important to consider potential off-target effects that are common to this class of compounds. A notable off-target interaction for some mGluR5 antagonists is the non-competitive antagonism of the NMDA receptor.[1] This can lead to confounding results in experiments, particularly those investigating neuroprotection or excitotoxicity. It is recommended to perform counter-screening assays to rule out significant NMDA receptor activity at the working concentrations used in your specific experimental model.

Q3: How should I prepare and store stock solutions of this compound?

This compound has low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2]

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Based on the molecular weight of AZD-2066 free base (381.82 g/mol ), calculate the required mass for your desired volume. For 1 mL of a 10 mM stock, you would need 3.8182 mg.

    • Aseptically add the calculated amount of AZD-2066 powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of cell culture-grade DMSO to achieve a 10 mM concentration.

    • Vortex gently until the compound is completely dissolved. Brief sonication can be used to aid dissolution.[2]

  • Storage of Stock Solutions:

    • Store aliquots of the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₉H₁₇Cl₂N₅O₂[3]
Molecular Weight418.28 g/mol
SolubilitySoluble in DMSO (≤ 100 mM), Soluble in Ethanol (≤ 100 mM), Insoluble in water.[2]
In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of AZD-2066 can vary significantly depending on the cell type and assay conditions, highlighting the experimental variability that researchers may encounter.

Cell TypeAssay TypeIC₅₀ (nM)Reference
mGlu5/HEK cellsCalcium response27.2[1][2]
Striatal culturesCalcium response3.56[1][2]
Hippocampal culturesCalcium response96.2[1][2]
Cortical culturesCalcium response380[1][2]

Troubleshooting Guides

Inconsistent or Noisy Data in In Vitro Assays

Problem: High variability between replicate wells or experiments, or a lack of a clear dose-response curve.

Potential CauseRecommended Solution
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range, and plated at a uniform density. Older cell lines can have altered receptor expression and signaling.[1]
Reagent Stability Prepare fresh working solutions of AZD-2066 and the agonist (e.g., glutamate) for each experiment from frozen stock solutions. Avoid repeated freeze-thaw cycles of stock solutions.[1]
Endogenous Glutamate Levels Endogenous glutamate in cell culture media can interfere with the assay. Consider using a glutamate-scavenging system or washing cells thoroughly with a glutamate-free buffer before the assay.[1]
DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) and is consistent across all wells, including the vehicle control.[2]
Assay-Specific Issues Refer to the detailed troubleshooting sections for each experimental protocol below.

Experimental Protocols

mGluR5 Signaling Pathway

Activation of the Gq-coupled mGluR5 by glutamate leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets like ERK1/2. AZD-2066, as a NAM, inhibits this cascade.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates ERK p-ERK1/2 PKC->ERK Phosphorylates

Caption: mGluR5 signaling pathway and the inhibitory action of AZD-2066.
Experimental Workflow: In Vitro Screening of an mGluR5 Antagonist

experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293-mGluR5) start->cell_culture compound_prep Prepare AZD-2066 Working Solutions cell_culture->compound_prep pre_incubation Pre-incubate Cells with AZD-2066 compound_prep->pre_incubation agonist_stimulation Stimulate with mGluR5 Agonist pre_incubation->agonist_stimulation assay Perform Assay agonist_stimulation->assay ca_flux Calcium Flux Assay assay->ca_flux Option 1 ip1_accum IP1 Accumulation Assay assay->ip1_accum Option 2 erk_phos ERK1/2 Phosphorylation Assay assay->erk_phos Option 3 data_analysis Data Analysis (IC₅₀ Determination) ca_flux->data_analysis ip1_accum->data_analysis erk_phos->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vitro screening of an mGluR5 antagonist.
Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the inhibition of glutamate-induced intracellular calcium mobilization by AZD-2066.

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing mGluR5 in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of AZD-2066 or vehicle control for a specified period.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader with automated injection capabilities. Measure the baseline fluorescence, then inject an EC₈₀ concentration of an mGluR5 agonist (e.g., glutamate or DHPG) and continuously record the fluorescence signal.

  • Data Analysis: The fluorescence signal is normalized to baseline. Concentration-response curves for AZD-2066 are plotted, and the IC₅₀ value is calculated using non-linear regression.

Troubleshooting:

IssuePotential CauseSolution
High Background Fluorescence Incomplete removal of dye; cell death.Optimize washing steps; ensure cells are healthy.
Variable Baseline Readings Uneven cell plating or dye loading.Ensure consistent cell seeding and uniform dye loading across all wells.[1]
Weak Agonist Response Low receptor expression; agonist degradation.Verify mGluR5 expression in your cell line; prepare fresh agonist solutions.[1]
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of mGluR5 activation, and its inhibition by AZD-2066.

Methodology:

  • Cell Plating: Plate cells expressing mGluR5 in a multi-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of AZD-2066 or vehicle control in a stimulation buffer containing LiCl (to prevent IP1 degradation).

  • Agonist Stimulation: Add an mGluR5 agonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and detect IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of agonist-stimulated IP1 accumulation by AZD-2066 and calculate the IC₅₀.

Troubleshooting:

IssuePotential CauseSolution
High Basal IP1 Levels Endogenous receptor activity or presence of glutamate in the media.Wash cells thoroughly before the assay and consider using a glutamate-free medium.[1]
Low Signal-to-Noise Ratio Inefficient cell stimulation or low receptor number.Optimize agonist concentration and incubation time; use a cell line with higher mGluR5 expression.
Inconsistent IP1 Recovery Variability in the lysis and detection steps.Ensure consistent and precise execution of the lysis and detection procedures as per the kit protocol.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the measurement of AZD-2066's effect on the phosphorylation of ERK1/2, a downstream kinase in the mGluR5 pathway.

Methodology:

  • Cell Culture and Serum Starvation: Plate cells and grow to ~80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Compound Treatment: Pre-incubate the serum-starved cells with various concentrations of AZD-2066 for 30 minutes.

  • Stimulation: Add an EC₈₀ concentration of an mGluR5 agonist and incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody against phospho-ERK1/2.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample and calculate the percentage of inhibition.

Troubleshooting:

IssuePotential CauseSolution
High Basal p-ERK Levels Incomplete serum starvation; cell stress.Increase serum starvation time; handle cells gently.
Weak or No p-ERK Signal Short agonist stimulation time; low receptor expression.Optimize the agonist incubation time; confirm mGluR5 expression.
Inconsistent Loading Inaccurate protein quantification; pipetting errors.Use a reliable protein quantification method (e.g., BCA assay) and ensure careful pipetting. Always normalize to a loading control.

References

Refining AZD-2066 hydrochloride treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining AZD-2066 hydrochloride treatment duration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

AZD-2066 is a selective, orally active, and blood-brain barrier-permeating antagonist of the metabotropic glutamate receptor 5 (mGluR5). It acts as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the glutamate binding site to inhibit its activity.[1] Notably, AZD-2066 has also been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway, which is crucial for neuronal survival, growth, and plasticity.[2]

Q2: Why is it critical to refine the treatment duration with AZD-2066?

Refining the treatment duration is essential for obtaining accurate and reproducible results. The optimal duration depends on several factors, including the specific research question, the cell type or animal model, and the endpoint being measured. Insufficient treatment time may not allow for the full biological effect to manifest, while excessively long exposure could lead to secondary effects, cytotoxicity, or desensitization of the signaling pathway.

Q3: What are the typical working concentrations for AZD-2066 in in-vitro experiments?

The effective concentration of AZD-2066 can vary significantly between different cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. However, based on available data, a general working concentration range is 1 - 10 µM.[2]

Q4: How stable is this compound in cell culture medium?

While specific degradation kinetics in cell culture media are not extensively published, it is a common best practice to prepare fresh solutions of AZD-2066 for each experiment to avoid potential degradation over time, which can be influenced by factors like pH and temperature.[3] For longer-term experiments, consider replenishing the media with a freshly prepared compound at regular intervals.

Q5: Are there any known off-target effects of AZD-2066 to consider with prolonged treatment?

While AZD-2066 is considered a selective mGluR5 antagonist, some compounds in this class have been reported to exhibit non-competitive antagonism of the NMDA receptor.[3] For experiments where this could be a confounding factor, particularly with long-term treatment, it is advisable to include appropriate controls or counter-screening assays to rule out significant NMDA receptor activity at the working concentration.[3]

Data Presentation

Table 1: In Vitro IC₅₀ Values for AZD-2066

Cell Type/AssayIC₅₀ (nM)
mGlu5/HEK cells (Calcium response)27.2
Striatal cultures (Calcium response)3.56
Hippocampal cultures (Calcium response)96.2
Cortical cultures (Calcium response)380

Data compiled from MedchemExpress and BenchChem.[2][3]

Experimental Protocols

Protocol: Determining Optimal Treatment Duration via Time-Course Experiment

Objective: To empirically determine the optimal incubation time of AZD-2066 for a specific biological endpoint in a given cell line.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • Multi-well plates (e.g., 96-well)

  • Reagents for the chosen endpoint assay (e.g., cell viability assay, Western blot for p-TrkB)

  • Vehicle control (e.g., DMSO, typically ≤ 0.1% final concentration)[2]

Procedure:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and will not become over-confluent by the final time point. Allow cells to adhere and recover for 18-24 hours.

  • Compound Preparation: Prepare a stock solution of AZD-2066 in a suitable solvent like DMSO. On the day of the experiment, prepare working solutions in a complete culture medium.

  • Treatment: Treat the cells with a concentration of AZD-2066 at or near the expected EC₅₀ or a concentration known to elicit a response. Include a vehicle control group.

  • Incubation and Endpoint Measurement: At a series of predetermined time points (e.g., 1, 6, 12, 24, 48, and 72 hours), perform the selected endpoint assay.

  • Data Analysis: Plot the measured response against the treatment duration. The optimal incubation time is typically the point at which the biological effect reaches a plateau or the desired level of change is observed.

Mandatory Visualizations

AZD2066_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Downstream Signaling Downstream Signaling mGluR5->Downstream Signaling AZD-2066 AZD-2066 AZD-2066->mGluR5 Inhibits (NAM) BDNF/TrkB Pathway BDNF/TrkB Pathway AZD-2066->BDNF/TrkB Pathway Activates BDNF BDNF TrkB TrkB BDNF->TrkB Binds TrkB->BDNF/TrkB Pathway Neuronal Survival & Plasticity Neuronal Survival & Plasticity BDNF/TrkB Pathway->Neuronal Survival & Plasticity

Caption: AZD-2066 inhibits mGluR5 and activates the BDNF/trkB pathway.

Time_Course_Workflow Start Start Seed_Cells Seed cells in multi-well plate Start->Seed_Cells Adhere Allow cells to adhere (18-24h) Seed_Cells->Adhere Prepare_Compound Prepare AZD-2066 working solution Adhere->Prepare_Compound Treat_Cells Treat cells with AZD-2066 & Vehicle Prepare_Compound->Treat_Cells Incubate Incubate for various time points Treat_Cells->Incubate Assay Perform endpoint assay Incubate->Assay e.g., 1, 6, 12, 24, 48, 72h Analyze Analyze data and plot response vs. time Assay->Analyze Determine_Optimal_Time Determine optimal treatment duration Analyze->Determine_Optimal_Time Troubleshooting_Loss_of_Efficacy Problem Diminished or no effect over time Cause1 Compound Degradation Problem->Cause1 Cause2 Receptor Desensitization/Internalization Problem->Cause2 Cause3 Cellular Tolerance Mechanisms Problem->Cause3 Solution1a Prepare fresh stock solutions for each experiment. Cause1->Solution1a Solution1b For long-term studies, replenish media with fresh compound periodically. Cause1->Solution1b Solution2a Perform a time-course experiment to identify peak response time. Cause2->Solution2a Solution2b Consider intermittent dosing schedules. Cause2->Solution2b Solution3a Evaluate downstream markers to confirm pathway engagement. Cause3->Solution3a Troubleshooting_Cytotoxicity Problem Increased cytotoxicity with longer treatment Cause1 High Compound Concentration Problem->Cause1 Cause2 Solvent Toxicity (e.g., DMSO) Problem->Cause2 Cause3 Off-Target Effects Problem->Cause3 Cause4 Accumulation of Toxic Metabolites Problem->Cause4 Solution1 Perform a dose-response curve to find the optimal non-toxic concentration. Cause1->Solution1 Solution2 Ensure final solvent concentration is low (e.g., DMSO ≤ 0.1%). Cause2->Solution2 Solution3 Include appropriate controls to assess off-target effects. Cause3->Solution3 Solution4 Replenish media during long-term experiments to remove potential metabolites. Cause4->Solution4

References

AZD-2066 hydrochloride protocol modifications for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Naming: Initial searches for "AZD-2066 hydrochloride" did not yield specific results. Based on the provided topic and context, this guide focuses on the well-documented dual mTORC1/mTORC2 inhibitor AZD2014 , also known as Vistusertib . It is presumed that "AZD-2066" was a typographical error.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD2014 in various cell types.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with AZD2014.

1. Poor Solubility or Precipitation of AZD2014

  • Question: My AZD2014 solution is cloudy, or the compound has precipitated out of solution after dilution in cell culture media. What should I do?

  • Answer: AZD2014 is soluble in DMSO, but has poor aqueous solubility[1][]. To avoid precipitation:

    • Use Fresh, High-Quality DMSO: Prepare stock solutions in fresh, anhydrous DMSO as moisture-absorbing DMSO can reduce solubility[1].

    • Prepare High-Concentration Stock: Make a high-concentration stock solution (e.g., 50 mM in DMSO)[3]. For higher concentrations, warming the tube at 37°C and using an ultrasonic bath can aid dissolution[3].

    • Minimize Intermediate Dilutions in Aqueous Buffers: When diluting the DMSO stock for your experiment, add the stock solution directly to the final volume of pre-warmed cell culture medium and mix thoroughly by vortexing or inversion. Avoid making intermediate dilutions in aqueous solutions like PBS.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

2. Inconsistent or No Inhibition of mTOR Signaling

  • Question: I am not observing the expected decrease in phosphorylation of mTOR targets like p-AKT (Ser473) or p-S6. Why might this be?

  • Answer: Several factors could contribute to a lack of efficacy:

    • Sub-optimal Concentration: The effective concentration of AZD2014 is cell-type dependent. Consult the literature for IC50 values in similar cell lines and perform a dose-response curve to determine the optimal concentration for your specific model[4][5].

    • Insufficient Incubation Time: The time required to observe maximal inhibition of mTOR signaling can vary. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal treatment duration. For instance, in MDA-MB-468 cells, inhibition of AKT and S6 phosphorylation was assessed after 2 hours[4].

    • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors.

    • Compound Degradation: Ensure proper storage of both the powder (-20°C) and stock solutions (-80°C for long-term) to maintain compound activity[1]. Avoid repeated freeze-thaw cycles of stock solutions[1].

3. Unexpected Cytotoxicity or Off-Target Effects

  • Question: I'm observing high levels of cell death even at low concentrations of AZD2014. What could be the cause?

  • Answer:

    • Solvent Toxicity: As mentioned, ensure the final DMSO concentration is not exceeding cytotoxic levels for your specific cell line. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone.

    • Cell Line Sensitivity: Certain cell lines are highly sensitive to mTOR inhibition. It is crucial to establish a dose-response curve to identify a concentration that inhibits the target without causing excessive non-specific cell death.

    • Experiment Duration: Prolonged exposure to the inhibitor can lead to increased cytotoxicity. Consider shorter incubation times if the primary goal is to assess signaling inhibition rather than long-term cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AZD2014? A1: AZD2014 is an ATP-competitive inhibitor of mTOR kinase[4]. It targets both multiprotein complexes of mTOR, mTORC1 and mTORC2[6][7]. This dual inhibition leads to a more comprehensive blockade of the PI3K/mTOR signaling pathway compared to rapalogs, which only inhibit mTORC1[6][7]. The inhibition of mTORC2 is crucial as it prevents the feedback activation of AKT signaling, a common resistance mechanism to mTORC1-only inhibitors[7].

Q2: How do I prepare a stock solution of AZD2014? A2: AZD2014 powder should be dissolved in high-quality, anhydrous DMSO to create a stock solution[1]. For example, a 50 mM stock solution can be prepared[3]. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles[1].

Q3: What are typical working concentrations for in vitro studies? A3: The effective concentration of AZD2014 varies significantly depending on the cell line and the endpoint being measured (e.g., signaling inhibition vs. cell proliferation). A dose-response experiment is always recommended. The table below provides some reported IC50 values for reference.

Quantitative Data Summary

Assay Type Cell Line / Target IC50 Value Reference
Cell-Free Kinase AssayRecombinant mTOR2.8 nM[1][3][4]
mTORC1 InhibitionMDA-MB-468 (p-S6)~200 - 210 nM[4][5]
mTORC2 InhibitionMDA-MB-468 (p-AKT S473)~78 - 80 nM[3][4][5]
Growth Inhibition (GI50)Ovarian Cancer Cell LinesVaries[8]

Experimental Protocols

General Protocol for Cell Treatment and Western Blot Analysis

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach exponential growth phase (typically 24 hours).

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the AZD2014 DMSO stock solution. Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of AZD2014 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6, and a loading control like β-actin or vinculin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AZD2014_Signaling_Pathway cluster_0 PI3K/AKT/mTOR Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2->AKT p(Ser473) Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth AZD2014 AZD2014 AZD2014->mTORC1 AZD2014->mTORC2

Caption: AZD2014 inhibits both mTORC1 and mTORC2 complexes.

Experimental_Workflow cluster_workflow In Vitro Treatment & Analysis Workflow start Seed Cells treat Treat with AZD2014 (Dose-Response) start->treat incubate Incubate (Time-Course) treat->incubate lyse Cell Lysis incubate->lyse viability Cell Viability Assay (e.g., CCK-8) incubate->viability wb Western Blot (p-AKT, p-S6) lyse->wb endpoint Data Analysis wb->endpoint viability->endpoint

Caption: General workflow for AZD2014 in vitro experiments.

Troubleshooting_Flowchart start Issue: No Target Inhibition check_conc Is Concentration Optimal? start->check_conc check_time Is Incubation Time Sufficient? check_conc->check_time Yes dose_response Perform Dose-Response Experiment check_conc->dose_response No check_compound Is Compound Active? check_time->check_compound Yes time_course Perform Time-Course Experiment check_time->time_course No new_aliquot Use Fresh Aliquot Check Storage check_compound->new_aliquot No success Problem Solved check_compound->success Yes dose_response->start Re-evaluate time_course->start Re-evaluate new_aliquot->start Re-evaluate fail Consider Cell Line Resistance success->fail If issue persists

Caption: Troubleshooting logic for lack of AZD2014 activity.

References

Validation & Comparative

A Comparative Guide to mTOR Inhibitors: AZD8055 vs. First and Second-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for our readers: The initial topic for this guide was a comparison of AZD-2066 hydrochloride with other mTOR inhibitors. However, our comprehensive literature review has conclusively identified AZD-2066 as a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, with its clinical development focused on neurological and psychiatric disorders, rather than functioning as an mTOR inhibitor. To provide a relevant and accurate comparison for researchers in the field of oncology and cell signaling, this guide will instead focus on AZD8055 , a potent, second-generation mTOR kinase inhibitor from AstraZeneca. This comparison will evaluate AZD8055 against first-generation mTOR inhibitors (rapalogs) and other second-generation ATP-competitive mTOR kinase inhibitors, providing essential data for researchers, scientists, and drug development professionals.

Introduction to mTOR Inhibition: Two Generations of Targeted Therapy

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Inhibitors of mTOR are broadly categorized into two generations based on their mechanism of action.

First-generation mTOR inhibitors , known as rapalogs, include rapamycin (sirolimus) and its analogs such as everolimus and temsirolimus. These molecules act as allosteric inhibitors. They first bind to the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR within the mTORC1 complex. This action does not directly inhibit the kinase activity but rather destabilizes the mTORC1 complex, leading to partial inhibition of its downstream signaling. A significant limitation of rapalogs is their inability to inhibit the mTORC2 complex, which can lead to a feedback activation of the pro-survival PI3K/Akt pathway.

Second-generation mTOR inhibitors , also known as mTOR kinase inhibitors (mTOR-KIs), were developed to overcome the limitations of rapalogs. These compounds, which include AZD8055, vistusertib (AZD2014), and sapanisertib (INK128), are ATP-competitive inhibitors that bind to the kinase domain of mTOR. This direct inhibition blocks the activity of both mTORC1 and mTORC2 complexes, providing a more comprehensive shutdown of mTOR signaling and preventing the feedback activation of Akt.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference in the mechanism of action between the two generations of mTOR inhibitors is illustrated in the signaling pathway diagram below.

mTOR_pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Activates Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Akt (Ser473) Akt (Ser473) mTORC2->Akt (Ser473) Phosphorylates (full activation) Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Inhibits when active Akt (Ser473)->mTORC1 Feedback Rapalogs Rapalogs Rapalogs->mTORC1 Allosteric Inhibition mTOR_KIs mTOR Kinase Inhibitors (e.g., AZD8055) mTOR_KIs->mTORC1 ATP-Competitive Inhibition mTOR_KIs->mTORC2 ATP-Competitive Inhibition

Caption: mTOR signaling pathway and inhibitor mechanisms.

Quantitative Comparison of mTOR Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for AZD8055 and other selected mTOR inhibitors from both biochemical and cellular assays. Lower IC50 values indicate greater potency.

Table 1: Biochemical Assay Data for mTOR Inhibitors

InhibitorGenerationTargetIC50 (nM)Notes
AZD8055 SecondmTOR Kinase0.8[1]ATP-competitive
Vistusertib (AZD2014)SecondmTOR Kinase2.8[2][3]ATP-competitive
Sapanisertib (INK128)SecondmTOR Kinase1.0[4][5][6]ATP-competitive
OSI-027SecondmTORC1 / mTORC222 / 65[7]ATP-competitive
Torin 1SecondmTOR Kinase~2-10[7]ATP-competitive

Note: First-generation inhibitors (rapalogs) act allosterically and do not directly inhibit mTOR kinase activity in a way that is typically measured by a standard biochemical IC50 assay against the isolated enzyme.

Table 2: Cellular Assay Data for mTOR Inhibitors (Anti-proliferative Activity)

InhibitorGenerationCell LineCancer TypeIC50Notes
AZD8055 SecondPC-3RRProstate (Rapamycin-resistant)< 30 nM[8]Overcomes rapamycin resistance
AZD8055 SecondAZACL1Canine Pulmonary Carcinoma23.8 µM[9]Head-to-head comparison
AZD8055 SecondAZACL2Canine Pulmonary Carcinoma95.8 nM[9]Head-to-head comparison
AZD8055 SecondcPAC-1Canine Pulmonary Carcinoma237 nM[9]Head-to-head comparison
AZD8055 SecondHCT-116Colon11 µM[10]Compared to Rapamycin (17 µM)
TemsirolimusFirstAZACL1Canine Pulmonary Carcinoma34.6 µM[9]Head-to-head comparison
TemsirolimusFirstAZACL2Canine Pulmonary Carcinoma11.5 µM[9]Head-to-head comparison
TemsirolimusFirstcPAC-1Canine Pulmonary Carcinoma11.2 µM[9]Head-to-head comparison
EverolimusFirstAZACL1Canine Pulmonary Carcinoma36.6 µM[9]Head-to-head comparison
EverolimusFirstAZACL2Canine Pulmonary Carcinoma33.4 µM[9]Head-to-head comparison
EverolimusFirstcPAC-1Canine Pulmonary Carcinoma33.0 µM[9]Head-to-head comparison
RapamycinFirstPC-3RRProstate (Rapamycin-resistant)> 1 µM[8]Demonstrates resistance
Sapanisertib (INK128)SecondPC3Prostate0.1 µM[6]Anti-proliferative EC50
Vistusertib (AZD2014)SecondMDA-MB-468Breast210 nM (pS6) / 78 nM (pAKT)[2][11][12]Inhibition of downstream markers

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate mTOR inhibitors.

In Vitro mTOR Kinase Assay (ELISA-based)

This assay quantifies the enzymatic activity of mTOR by measuring the phosphorylation of a specific substrate.

kinase_assay_workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Coat 96-well plate with substrate (e.g., p70S6K fusion protein) B Add recombinant mTOR enzyme or cell lysate A->B C Add kinase reaction buffer with ATP and varying concentrations of inhibitor B->C D Incubate at 30-37°C (30-60 minutes) C->D E Wash wells to remove reaction components D->E F Add primary antibody against phosphorylated substrate E->F G Add HRP-conjugated secondary antibody F->G H Add TMB substrate and measure absorbance at 450 nm G->H I Plot absorbance vs. inhibitor concentration and calculate IC50 H->I

Caption: Workflow for an ELISA-based in vitro mTOR kinase assay.

Detailed Steps:

  • Plate Coating: A 96-well microplate is coated with a substrate protein, such as a p70S6K-GST fusion protein, which is a known substrate of mTOR.

  • Sample Addition: Recombinant active mTOR enzyme or cell lysate containing mTOR is added to the wells.

  • Inhibitor and ATP Addition: A kinase reaction buffer containing a fixed concentration of ATP and serial dilutions of the test inhibitor (e.g., AZD8055) is added to initiate the reaction.

  • Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the phosphorylation reaction to proceed.

  • Washing: The wells are washed to remove the reaction components, leaving the phosphorylated substrate bound to the plate.

  • Antibody Incubation: A primary antibody that specifically recognizes the phosphorylated form of the substrate is added to the wells. Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Signal Detection: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is proportional to the amount of substrate phosphorylation.

  • Data Analysis: The absorbance values are plotted against the inhibitor concentrations, and the IC50 value is determined from the resulting dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative effects of mTOR inhibitors.

mtt_assay_workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_incubation MTT Reaction cluster_measurement Measurement & Analysis A Seed cells in a 96-well plate at optimal density B Allow cells to adhere (overnight) A->B C Treat cells with serial dilutions of mTOR inhibitor B->C D Incubate for a defined period (e.g., 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability relative to untreated control and determine IC50 H->I

Caption: Workflow for an MTT cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight for adherent cells.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the mTOR inhibitor. Control wells with vehicle (e.g., DMSO) are also included.

  • Incubation: The cells are incubated with the compound for a period that allows for effects on proliferation to become apparent (typically 48-72 hours).

  • MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance of the treated wells is expressed as a percentage of the control wells to determine cell viability. The IC50 value is calculated by plotting cell viability against the inhibitor concentration.[13][14]

Conclusion

The development of mTOR inhibitors has evolved from the allosteric, mTORC1-specific rapalogs to the ATP-competitive, dual mTORC1/mTORC2 kinase inhibitors. Second-generation inhibitors like AZD8055 offer a more complete blockade of the mTOR pathway, overcoming key resistance mechanisms associated with first-generation agents. The quantitative data presented demonstrates the high potency of AZD8055, particularly in overcoming rapamycin resistance. For researchers and drug developers, the choice of mTOR inhibitor will depend on the specific biological context, the genetic background of the cancer cells, and the therapeutic strategy. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the role of mTOR signaling in disease and developing more effective targeted therapies.

References

A Comparative Guide to mTOR Inhibition: AZD-2066 Hydrochloride and Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the compounds: Initial research indicates that AZD-2066 is a metabotropic glutamate receptor 5 (mGluR5) antagonist, with its clinical development for central nervous system disorders having been discontinued.[1][2][3][4][5] It is likely that the intended compound for comparison with rapamycin was a member of the "AZD" series of dual mTORC1/mTORC2 inhibitors, such as AZD8055 or AZD2014. These second-generation mTOR inhibitors offer a distinct mechanism of action compared to rapamycin and are more suitable for a direct comparison. This guide will proceed by comparing rapamycin with AZD8055 as a representative dual mTORC1/mTORC2 inhibitor, for which comparative experimental data is available.

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[6] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[7][8] This guide provides an objective comparison of the first-generation mTOR inhibitor, rapamycin, and the second-generation dual mTORC1/mTORC2 inhibitor, AZD8055, supported by experimental data.

Mechanism of Action: A Tale of Two Complexes

Rapamycin and AZD8055 inhibit mTOR signaling through fundamentally different mechanisms, leading to distinct downstream effects.

Rapamycin: Rapamycin is an allosteric inhibitor of mTORC1.[9] It first binds to the intracellular protein FKBP12 (12-kDa FK506-binding protein), and this complex then interacts with the FRB domain of mTOR within the mTORC1 complex.[9][10] This action prevents mTORC1 from phosphorylating its downstream targets, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are key regulators of protein synthesis.[10]

Rapamycin's effect on mTORC2 is less direct and often incomplete. While mTORC2 was initially considered rapamycin-insensitive, prolonged treatment has been shown to inhibit the assembly and function of mTORC2 in some cell lines.[7][10][11] However, acute treatment with rapamycin does not inhibit mTORC2 and can even lead to the feedback activation of Akt, a key survival kinase, through the disruption of a negative feedback loop from S6K1 to PI3K.[9][12]

AZD8055: In contrast to rapamycin, AZD8055 is an ATP-competitive inhibitor of the mTOR kinase domain.[13][14] This allows it to directly inhibit the kinase activity of mTOR regardless of whether it is in the mTORC1 or mTORC2 complex. This dual inhibition leads to a more complete blockade of mTOR signaling. By inhibiting mTORC2, AZD8055 prevents the phosphorylation of Akt at serine 473 (Ser473), which is required for its full activation, thereby blocking the feedback activation of Akt often observed with rapamycin treatment.

mTOR_pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K1->mTORC1 Negative Feedback Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin + FKBP12 Rapamycin->mTORC1 AZD8055 AZD8055 AZD8055->mTORC2 AZD8055->mTORC1

Figure 1: mTOR Signaling Pathway Inhibition

Comparative Efficacy and Potency

Experimental data demonstrates the superior potency and broader inhibitory profile of dual mTORC1/mTORC2 inhibitors like AZD8055 compared to rapamycin.

CompoundTargetIC50Cell LineComments
Rapamycin mTORC1-MultipleAllosteric inhibitor; potency varies by cell type and downstream substrate.[10][15]
mTORC2Insensitive (acute)MultipleProlonged exposure may inhibit assembly.[7][10][16]
AZD8055 mTOR Kinase~20 nMTreg cellsATP-competitive inhibitor of both mTORC1 and mTORC2.[13]
mTORC1Potent inhibitionMultipleMore complete inhibition of 4E-BP1 phosphorylation than rapamycin.[17][15]
mTORC2Potent inhibitionMultipleBlocks Akt phosphorylation at Ser473.
AZD2014 *mTOR Kinase-HCC CellsDemonstrates more profound antiproliferative activity than rapamycin.[17]
mTORC1IC50: 101.6 nMHCCLM3More complete inhibition of S6K and 4EBP1 phosphorylation than rapamycin.[17]
mTORC2Potent inhibitionHCC CellsPrevents feedback activation of Akt signaling.[17]

*AZD2014 is another dual mTORC1/mTORC2 inhibitor with a similar mechanism to AZD8055.

Experimental Data: In Vitro Effects

Studies directly comparing rapamycin and dual mTOR inhibitors highlight significant differences in their cellular effects.

ParameterRapamycinAZD8055 / AZD2014Experimental Context
Cell Proliferation Moderate inhibitionStronger inhibitionIn hepatocellular carcinoma (HCC) cell lines, AZD2014 showed more profound antiproliferative activity than rapamycin.[17]
Apoptosis Limited inductionSignificant inductionDual inhibitors induce apoptosis in adult T-cell leukemia (ATL) cell lines, whereas rapamycin's effects are limited to cell cycle arrest.
Autophagy Induces autophagyInduces autophagy to a greater extentIn Treg cells, AZD8055 increased the formation of autophagosomes more than rapamycin.[13]
Akt Signaling Can increase p-Akt (Ser473)Markedly inhibits p-Akt (Ser473)In HCC cells, rapamycin treatment increased p-Akt (Ser473), while AZD2014 inhibited it.

Experimental Protocols

Western Blot for mTORC1 and mTORC2 Activity

A common method to assess the activity of mTOR inhibitors is to measure the phosphorylation status of key downstream targets of mTORC1 and mTORC2 via Western Blot.

Objective: To determine the inhibitory effect of rapamycin and AZD8055 on mTORC1 and mTORC2 signaling in a selected cell line.

Materials:

  • Cell line of interest (e.g., HepG2, PC3, or other relevant line)

  • Cell culture medium and supplements

  • Rapamycin and AZD8055

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-S6K (Thr389) - mTORC1 target

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46) - mTORC1 target

    • Total 4E-BP1

    • Phospho-Akt (Ser473) - mTORC2 target

    • Total Akt

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, treat the cells with various concentrations of rapamycin, AZD8055, or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitors.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_analysis Analysis start Plate Cells treat Treat with Inhibitors (Rapamycin, AZD8055) start->treat lyse Cell Lysis treat->lyse quant Protein Quantification lyse->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer ab Antibody Incubation (p-S6K, p-Akt, etc.) transfer->ab detect ECL Detection ab->detect analyze Image & Quantify detect->analyze

Figure 2: Western Blot Experimental Workflow

Conclusion

The choice between rapamycin and a dual mTORC1/mTORC2 inhibitor like AZD8055 depends critically on the research or therapeutic goal.

  • Rapamycin remains a valuable tool for specifically studying the roles of mTORC1.[9][10] Its well-characterized effects and clinical approval for certain indications make it a standard reference compound.[18] However, its incomplete inhibition of mTOR signaling and the potential for feedback activation of Akt are significant limitations.[9][12]

  • AZD8055 and other dual mTOR inhibitors offer a more comprehensive blockade of the mTOR pathway by inhibiting both mTORC1 and mTORC2. This leads to greater anti-proliferative and pro-apoptotic effects in many cancer models and prevents the feedback activation of pro-survival Akt signaling. These characteristics make them powerful research tools and potentially more effective therapeutic agents in contexts where complete mTOR pathway inhibition is desired. However, the broader inhibition profile may also lead to a different and potentially more severe side-effect profile.[19]

For researchers, scientists, and drug development professionals, understanding these key differences in mechanism, potency, and cellular effects is paramount for designing informative experiments and developing effective therapeutic strategies targeting the mTOR pathway.

References

A Tale of Two Targets: An In-Depth Comparison of AZD-8055 and AZD-2066

Author: BenchChem Technical Support Team. Date: December 2025

While both developed under the "AZD" nomenclature, AZD-8055 and AZD-2066 represent two fundamentally different therapeutic strategies, targeting distinct cellular pathways for disparate diseases. This guide provides a comprehensive overview of each compound, presenting their mechanisms of action, preclinical and clinical efficacy data, and associated experimental protocols. A direct comparison of their efficacy is not feasible due to their divergent biological targets and clinical applications.

AZD-8055: A Dual mTOR Kinase Inhibitor for Oncology

AZD-8055 is a potent, orally bioavailable, small-molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. Its mechanism of action involves targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways crucial for tumor cell growth, proliferation, and survival.[1][2]

Mechanism of Action

AZD-8055 acts as an ATP-competitive inhibitor of mTOR, distinguishing it from earlier allosteric inhibitors like rapamycin which primarily target mTORC1.[3] By inhibiting both mTORC1 and mTORC2, AZD-8055 more comprehensively blocks the mTOR signaling network. Inhibition of mTORC1 leads to the dephosphorylation of substrates like 4E-BP1 and p70S6K, resulting in reduced protein synthesis.[3] Concurrently, inhibition of mTORC2 prevents the phosphorylation and activation of Akt, a key signaling node that promotes cell survival.[2]

AZD8055_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation mTORC2 mTORC2 mTORC2->AKT 4E-BP1 4E-BP1 mTORC1->4E-BP1 p70S6K p70S6K mTORC1->p70S6K Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis p70S6K->Protein Synthesis AZD8055 AZD8055 AZD8055->mTORC2 AZD8055->mTORC1

AZD-8055 Signaling Pathway
Efficacy Data

Preclinical Efficacy

ParameterValueCell Line/ModelReference
IC50 (mTOR kinase) 0.8 ± 0.2 nMHeLa cells[2]
IC50 (In vitro proliferation) Median relative IC50: 24.7 nMPediatric Preclinical Testing Program (PPTP) cell line panel[1]
Tumor Growth Inhibition 33%, 48%, and 77%U87-MG human glioma xenografts (2.5, 5, and 10 mg/kg/day, twice daily for 10 days)[2]
Tumor Growth Inhibition 57% and 85%U87-MG human glioma xenografts (10 and 20 mg/kg/day, once daily for 10 days)[2]
IC50 (Viability) 20-50 nMTFE3-fusion renal cell carcinoma cell lines[4]
IC50 (MTT assay) 100-150 nMClear cell renal cell carcinoma cell lines[5]

Clinical Efficacy

A Phase I clinical trial in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 90 mg twice daily.[6] In this study, seven patients had stable disease for at least four months.[7] Partial metabolic responses, as assessed by FDG-PET scans, were observed in eight patients at doses of 40 mg twice daily or higher.[7]

Experimental Protocols

In Vitro mTOR Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD-8055 against mTOR kinase.

  • Method: An ELISA-based kinase assay was utilized with an immunoprecipitate of full-length mTOR from HeLa cells.[2]

In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of AZD-8055 in vivo.

  • Animal Model: Mice bearing U87-MG human glioma xenografts.

  • Dosing Regimen: Oral administration of AZD-8055 at varying doses (2.5, 5, 10, and 20 mg/kg/day) either once or twice daily for 10 days.[2]

  • Efficacy Endpoint: Measurement of tumor growth inhibition.[2]

AZD8055_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trial (Phase I) Cell Line Culture Cell Line Culture AZD-8055 Treatment AZD-8055 Treatment Cell Line Culture->AZD-8055 Treatment Proliferation Assay (IC50) Proliferation Assay (IC50) AZD-8055 Treatment->Proliferation Assay (IC50) Xenograft Implantation Xenograft Implantation Tumor Growth Tumor Growth Xenograft Implantation->Tumor Growth AZD-8055 Dosing AZD-8055 Dosing Tumor Growth->AZD-8055 Dosing Tumor Volume Measurement Tumor Volume Measurement AZD-8055 Dosing->Tumor Volume Measurement Efficacy Assessment Efficacy Assessment Tumor Volume Measurement->Efficacy Assessment Patient Recruitment Patient Recruitment Dose Escalation Dose Escalation Patient Recruitment->Dose Escalation Safety & Tolerability Assessment Safety & Tolerability Assessment Dose Escalation->Safety & Tolerability Assessment MTD Determination MTD Determination Safety & Tolerability Assessment->MTD Determination Preliminary Efficacy Evaluation Preliminary Efficacy Evaluation MTD Determination->Preliminary Efficacy Evaluation

AZD-8055 Experimental Workflow

AZD-2066: A Metabotropic Glutamate Receptor 5 (mGluR5) Antagonist for Neurological Disorders

AZD-2066 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its development was focused on the treatment of neurological conditions, specifically major depressive disorder.

Mechanism of Action

AZD-2066 functions by blocking the mGluR5, a G-protein coupled receptor that plays a role in modulating glutamatergic neurotransmission. The dysregulation of the glutamate system has been implicated in the pathophysiology of depression. By antagonizing mGluR5, AZD-2066 was hypothesized to rebalance glutamate signaling and thereby exert an antidepressant effect.

AZD2066_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Downstream Signaling Downstream Signaling mGluR5->Downstream Signaling Neuronal Excitability Neuronal Excitability Downstream Signaling->Neuronal Excitability AZD2066 AZD2066 AZD2066->mGluR5

AZD-2066 Mechanism of Action
Efficacy Data

Clinical Efficacy

A Phase IIa, multi-center, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy and safety of AZD-2066 in patients with major depressive disorder.[8][9]

ParameterValuePopulationReference
Primary Outcome Change from baseline to Week 6 in Montgomery-Åsberg Depression Rating Scale (MADRS) total score131 patients with Major Depressive Disorder[8]
Study Arms AZD-2066 (18 mg once daily), Placebo, Duloxetine (60 mg once daily)-[10]
Experimental Protocols

Phase IIa Clinical Trial for Major Depressive Disorder

  • Objective: To evaluate the safety and effectiveness of AZD-2066 in patients with major depressive disorder.[10]

  • Study Design: A 6-week, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study.[8]

  • Participants: 131 patients diagnosed with Major Depressive Disorder.[8]

  • Interventions: Patients were randomized to receive either AZD-2066 (18 mg once daily), a placebo, or an active comparator, duloxetine (60 mg once daily).[10]

  • Primary Efficacy Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[8]

Conclusion: Divergent Paths in Drug Development

AZD-8055 and AZD-2066 hydrochloride exemplify the targeted nature of modern drug development. AZD-8055, a dual mTOR kinase inhibitor, has shown preclinical and early clinical promise in the field of oncology by targeting a central regulator of cell growth and survival. In contrast, AZD-2066, an mGluR5 antagonist, was investigated for its potential to modulate neurotransmission in major depressive disorder. Due to their fundamentally different mechanisms of action and the distinct clinical indications for which they were developed, a direct comparison of their efficacy is inappropriate and scientifically unsound. Each compound must be evaluated within the context of its intended therapeutic area and its specific molecular target.

References

Validating the Inhibitory Effect of AZD-2066 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-2066 hydrochloride's performance against other metabotropic glutamate receptor 5 (mGluR5) antagonists. The information presented is supported by experimental data to validate its inhibitory effect.

Introduction to this compound

AZD-2066 is a selective, non-competitive, and orally bioavailable antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It functions as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding site, thereby inhibiting the receptor's response to glutamate.[2][3] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, triggers the Gq/11 signaling pathway, leading to a cascade of intracellular events, including the release of calcium.[2][3] AZD-2066 has been investigated for its therapeutic potential in various central nervous system disorders, including neuropathic pain and major depressive disorder.[1]

Comparative In Vitro Potency of mGluR5 Antagonists

The following table summarizes the in vitro potency of this compound and other well-characterized mGluR5 negative allosteric modulators. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.

CompoundAssay TypeCell Type/PreparationTarget SpeciesParameterValue (nM)
AZD-2066 Inhibition of Ca²⁺ responsemGlu5/HEK cellsHumanIC5027.2[1]
Inhibition of Ca²⁺ responseStriatal culturesRatIC503.56[1]
Inhibition of Ca²⁺ responseHippocampal culturesRatIC5096.2[1]
Inhibition of Ca²⁺ responseCortical culturesRatIC50380[1]
Radioligand Displacement ([¹¹C]ABP688)Human Brain (in vivo PET)HumanKi~1200[4]
MPEP Phosphoinositide HydrolysisHEK-293-hmGlu5 cellsHumanIC5021[5]
Fenobam Phosphoinositide HydrolysisHEK-293-hmGlu5 cellsHumanIC5084[5]
MTEP Phosphoinositide HydrolysisRat Cortical NeuronsRatIC50<20
AZD9272 Discriminative EffectsRats (in vivo)Rat-Similar to MTEP[6]

Experimental Protocols

Detailed methodologies for key experiments used to validate the inhibitory effect of AZD-2066 and other mGluR5 antagonists are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the mGluR5 receptor.

Objective: To calculate the inhibitory constant (Ki) of AZD-2066 at the mGluR5 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human mGluR5.[3]

  • Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a known mGluR5 NAM.[3]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled MPEP.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[3]

  • Instrumentation: 96-well plates, liquid scintillation counter, filter harvester.[3]

Procedure:

  • Compound Dilution: Prepare a serial dilution of AZD-2066 in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the assay buffer, the diluted AZD-2066, a fixed concentration of [³H]MPEP, and the cell membrane preparation. For total binding, omit the test compound. For non-specific binding, add the high concentration of unlabeled MPEP instead of the test compound.[3]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of AZD-2066 that inhibits 50% of the specific binding) by fitting the data to a dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[2]

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD-2066 in a cell-based functional assay.

Materials:

  • Cells: HEK293 cells stably expressing human mGluR5.[1]

  • Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Agonist: A known mGluR5 agonist (e.g., glutamate or quisqualate).

  • Test Compound: this compound.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-mGluR5 cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Compound Incubation: Add serial dilutions of AZD-2066 to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a fixed concentration of the mGluR5 agonist to the wells to stimulate calcium release.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist using the fluorescence plate reader.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data and plot the response against the log concentration of AZD-2066 to determine the IC50 value.

Visualizations

mGluR5 Signaling Pathway

The following diagram illustrates the canonical Gq/11 signaling pathway inhibited by AZD-2066.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD2066 AZD-2066 (NAM) AZD2066->mGluR5 Inhibits Gq11 Gq/11 mGluR5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: The mGluR5 signaling cascade and the inhibitory point of AZD-2066.

Experimental Workflow for In Vitro Validation

The diagram below outlines a typical experimental workflow for validating the inhibitory effect of a compound like AZD-2066.

Experimental_Workflow start Start prep Prepare mGluR5-expressing cell membranes or live cells start->prep binding_assay Perform Radioligand Competition Binding Assay prep->binding_assay calcium_assay Perform Calcium Mobilization Assay prep->calcium_assay ligand_prep Prepare radioligand ([³H]MPEP) and serial dilutions of AZD-2066 ligand_prep->binding_assay incubation Incubate membranes/cells with ligands binding_assay->incubation measurement2 Measure fluorescence change (Plate Reader) calcium_assay->measurement2 separation Separate bound and free radioligand (Filtration) incubation->separation measurement1 Measure radioactivity (Scintillation Counting) separation->measurement1 analysis1 Data Analysis: Calculate IC50 and Ki measurement1->analysis1 analysis2 Data Analysis: Calculate IC50 measurement2->analysis2 end End analysis1->end analysis2->end

Caption: A generalized workflow for in vitro validation of an mGluR5 antagonist.

References

Cross-Validation of AZD-2066 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZD-2066 hydrochloride's performance with alternative metabotropic glutamate receptor 5 (mGluR5) antagonists. The information is supported by experimental data, detailed methodologies, and visualizations to facilitate informed decision-making in neuroscience research.

This compound is a selective, orally active, and blood-brain barrier-permeating antagonist of the mGluR5.[1] It has been investigated for its therapeutic potential in a range of central nervous system disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[2] Although its clinical development has been discontinued, AZD-2066 remains a valuable tool for preclinical research into the role of mGluR5 in various physiological and pathological processes. This guide cross-validates its experimental findings by comparing them with other well-characterized mGluR5 antagonists.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo pharmacological data for AZD-2066 and other notable mGluR5 antagonists.

Table 1: In Vitro Potency and Binding Affinity of mGluR5 Antagonists

CompoundAssay TypeSpecies/Cell LineIC50 (nM)Ki (nM)
AZD-2066 Ca2+ ResponsemGlu5/HEK cells27.2-
Ca2+ ResponseRat Striatal Cultures3.56-
Ca2+ ResponseRat Hippocampal Cultures96.2-
Ca2+ ResponseRat Cortical Cultures380-
Radioligand BindingHuman-~1200[3]
MPEP PI Hydrolysis-36[4]-
[3H]fenobam BindingHuman mGlu5-6.7 ± 0.7[5][6]
MTEP --5[7]16[7]
Fenobam Ca2+ ResponseHuman mGlu558 ± 2[5][6]-
Basal Activity Block-84 ± 13[5][6]-
[3H]fenobam BindingRat Recombinant-54 ± 6 (Kd)[5][6]
[3H]fenobam BindingHuman Recombinant-31 ± 4 (Kd)[5][6]
AZD9272 -Human & Rat mGluR5Highly Potent-

Table 2: In Vivo Effects of mGluR5 Antagonists in Animal Models

CompoundAnimal ModelSpeciesDoseEffect
AZD-2066 Drug DiscriminationRat0.3-30 mg/kg (p.o.)Full and dose-dependent AZD9272-appropriate responding.[1]
Chronic Social Defeat StressMouse5 mg/kg (i.p.)Alleviated depressive-like behaviors.[1]
MPEP Formalin TestMouse30 mg/kg (i.p.)Reduced spontaneous nocifensive behaviors.
MTEP ---Antidepressant and anxiolytic-like effects.[7]
Fenobam Stress-Induced Hyperthermia, Vogel Conflict Test, Geller-Seifter Conflict Test, Conditioned Emotional ResponseRodent10-30 mg/kg (p.o.)Anxiolytic activity.[5][6]
AZD9272 Drug DiscriminationRat-Shared discriminative properties with MTEP.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS and antibiotics).

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 45-60 minutes at 37°C.[8]

  • Compound Incubation: After washing, cells are incubated with varying concentrations of the test compound (e.g., AZD-2066) for a predetermined time.

  • Agonist Stimulation: An mGluR5 agonist (e.g., quisqualate or (S)-3,5-DHPG) is added to the wells to stimulate the receptor.[5][6]

  • Signal Detection: Changes in intracellular calcium levels are measured by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: The fluorescence signal is normalized to baseline, and concentration-response curves are generated to calculate the IC50 value of the test compound.[8]

Chronic Social Defeat Stress (CSDS) in Mice

This model is used to induce a depressive-like phenotype in mice to evaluate the efficacy of antidepressant compounds.

  • Aggressor Screening: Larger, aggressive male CD-1 mice are screened for their aggressive behavior towards smaller C57BL/6J intruder mice.[9]

  • Social Defeat: For 10 consecutive days, individual C57BL/6J mice are exposed to a novel aggressive CD-1 mouse for 5-10 minutes.[9]

  • Sensory Contact: Following the physical defeat, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated divider, allowing for continuous sensory but not physical contact for the remainder of the 24-hour period.[9]

  • Behavioral Testing: 24 hours after the final defeat session, social interaction is assessed. The experimental mouse is placed in an open field with a novel, unfamiliar CD-1 mouse enclosed in a wire-mesh cage at one end. The amount of time the experimental mouse spends in the "interaction zone" around the enclosure is measured.

  • Data Analysis: Socially defeated mice typically show a significant reduction in the time spent in the interaction zone compared to control mice. The effect of drug treatment (e.g., AZD-2066) on reversing this social avoidance behavior is quantified.

Positron Emission Tomography (PET) Imaging for Receptor Occupancy

PET imaging with the radioligand [11C]ABP688 is used to determine the in vivo binding of AZD-2066 to mGluR5 in the brain.

  • Subject Preparation: Healthy human volunteers or animal subjects are prepared for the PET scan. This includes the insertion of intravenous lines for radioligand injection and arterial lines for blood sampling.[10]

  • Radioligand Synthesis: [11C]ABP688 is synthesized with high specific activity.[10]

  • Baseline Scan: A baseline PET scan is performed following the injection of [11C]ABP688 to measure the baseline availability of mGluR5.[11]

  • Drug Administration: Subjects are administered a single oral dose of AZD-2066.

  • Post-dose Scans: Subsequent PET scans are conducted at various times after AZD-2066 administration to measure the displacement of [11C]ABP688 from mGluR5.[11]

  • Data Analysis: The total volume of distribution (VT) of the radioligand is calculated for various brain regions. Receptor occupancy is determined by the reduction in VT after drug administration compared to the baseline scan. The relationship between the plasma concentration of AZD-2066 and receptor occupancy is then modeled to estimate the Ki value.[11]

Visualizations

The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates AZD2066 AZD-2066 AZD2066->mGluR5 Antagonizes PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: mGluR5 signaling pathway and the point of antagonism by AZD-2066.

Experimental_Workflow_CSDS cluster_protocol Chronic Social Defeat Stress Protocol start Start aggressor_screening Aggressor Screening (CD-1 mice) start->aggressor_screening social_defeat 10 Days of Social Defeat (C57BL/6J vs CD-1) aggressor_screening->social_defeat sensory_contact 24h Sensory Contact social_defeat->sensory_contact sensory_contact->social_defeat Repeated for 10 days drug_admin Drug Administration (AZD-2066 or Vehicle) sensory_contact->drug_admin behavioral_test Social Interaction Test drug_admin->behavioral_test data_analysis Data Analysis (Time in Interaction Zone) behavioral_test->data_analysis end End data_analysis->end

References

AZD-2066 Hydrochloride: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-2066 hydrochloride's specificity and selectivity against other prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The information presented is collated from publicly available preclinical and clinical data to assist researchers in evaluating AZD-2066 for their studies.

Introduction to this compound

AZD-2066 is a selective, orally bioavailable, and central nervous system penetrant antagonist of mGluR5.[1] Developed by AstraZeneca, it was investigated for therapeutic applications in neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD).[1] Although its clinical development was discontinued, AZD-2066 remains a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes.[1] As a negative allosteric modulator, AZD-2066 binds to a site on the mGluR5 receptor distinct from the orthosteric glutamate-binding site, thereby inhibiting its activation.

Comparative In Vitro Potency and Binding Affinity

The following table summarizes the in vitro potency and binding affinity of this compound and other well-characterized mGluR5 NAMs. This data is compiled from various studies and assay systems, and direct comparison should be made with caution.

CompoundAssay TypeCell Type/PreparationPotency/Affinity (nM)
AZD-2066 Inhibition of Ca²⁺ response (IC50)mGlu5/HEK cells27.2
Inhibition of Ca²⁺ response (IC50)Striatal cultures3.56
Inhibition of Ca²⁺ response (IC50)Hippocampal cultures96.2
Inhibition of Ca²⁺ response (IC50)Cortical cultures380
PET Radioligand Displacement (Ki)Human Brain~1200[2]
Mavoglurant (AFQ056) Functional Assay (IC50)Human mGluR530[3][4]
Basimglurant (RG7090) Radioligand Binding ([³H]-MPEP displacement) (Ki)Human recombinant mGlu535.6
Radioligand Binding ([³H]-ABP688 displacement) (Ki)Human recombinant mGlu51.4
Ca²⁺ Mobilization (IC50)HEK293 cells (human mGlu5)7.0
Inositol Phosphate Accumulation (IC50)HEK293 cells (human mGlu5)5.9
MPEP Phosphoinositide Hydrolysis (IC50)Human mGlu5a expressing cells36
MTEP Phosphoinositide Hydrolysis (IC50)Not Specified>10,000 (for mGluR1b)

Specificity and Selectivity Profile

AZD-2066: Clinical safety data for AZD-2066 and other mGluR5 antagonists (AZD9272 and AZD2516) indicate that nervous system and psychiatric adverse events were more common with the active drug compared to placebo, suggesting on-target effects within the CNS.[5]

Mavoglurant (AFQ056): This compound has been reported to be selective over a panel of 238 CNS-relevant receptors, transporters, and enzymes.[3]

Basimglurant (RG7090): Preclinical data suggests Basimglurant is a potent and selective mGluR5 inhibitor.[6] While highly selective, psychiatric adverse events, such as hallucinations, have been reported in a small number of patients in clinical trials, which are thought to be related to the potent modulation of the mGluR5 pathway rather than direct off-target binding.[7]

MPEP and MTEP: MPEP has been shown to have off-target effects, notably the inhibition of NMDA receptors.[8] MTEP is considered to be more selective for mGluR5 with fewer off-target effects compared to MPEP.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical mGluR5 signaling pathway and a general workflow for assessing the specificity and selectivity of mGluR5 modulators.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Downstream Downstream Signaling Ca2_cyto->Downstream Modulates PKC->Downstream Modulates Glutamate Glutamate Glutamate->mGluR5 Activates AZD2066 AZD-2066 (NAM) AZD2066->mGluR5 Inhibits

Figure 1: Simplified mGluR5 Signaling Pathway.

Experimental_Workflow cluster_primary_assay Primary Assay: On-Target Potency cluster_secondary_assay Secondary Assay: Binding Affinity cluster_selectivity_assay Selectivity Profiling A1 HEK293 cells expressing human mGluR5 A2 Load cells with Ca²⁺-sensitive dye A1->A2 A3 Add test compound (e.g., AZD-2066) A2->A3 A4 Stimulate with mGluR5 agonist A3->A4 A5 Measure intracellular Ca²⁺ mobilization (FLIPR) A4->A5 A6 Determine IC50 value A5->A6 B1 Prepare membranes from mGluR5-expressing cells B2 Incubate membranes with [³H]-radioligand (e.g., [³H]methoxy-PEPy) and competing test compound B1->B2 B3 Separate bound and free radioligand by filtration B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Determine Ki value B4->B5 C1 Screen test compound against a panel of receptors, ion channels, and enzymes (e.g., Eurofins Safety Panel) C2 Identify potential off-target interactions C1->C2

Figure 2: Experimental Workflow for Compound Evaluation.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a specific radioligand, such as [³H]methoxy-PEPy.

1. Membrane Preparation:

  • Culture and harvest HEK293 cells stably expressing the human mGluR5 receptor.

  • Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein), a fixed concentration of the radioligand (e.g., [³H]methoxy-PEPy at its Kd), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).

  • Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes a functional assay to measure the ability of a compound to inhibit mGluR5-mediated increases in intracellular calcium using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Preparation:

  • Plate HEK293 cells stably expressing human mGluR5 in black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for cell adherence.

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubate the cells for approximately 1 hour at 37°C to allow for dye loading.

2. Compound and Agonist Plate Preparation:

  • Prepare a plate containing serial dilutions of the test compound (e.g., AZD-2066) in the assay buffer.

  • Prepare a separate plate containing a fixed concentration of an mGluR5 agonist (e.g., quisqualate or DHPG) that will elicit a submaximal response.

3. FLIPR Assay:

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will first add the test compound to the cells and incubate for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the receptor.

  • The instrument will then add the agonist to the wells and immediately begin measuring the fluorescence intensity over time.

4. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Plot the peak response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Conclusion

This compound is a potent and selective mGluR5 negative allosteric modulator. While comprehensive, directly comparative selectivity data is limited in the public domain, the available information suggests a high degree of specificity for mGluR5. Researchers should consider the known on-target CNS effects observed in clinical trials when designing and interpreting their experiments. The provided experimental protocols offer a foundation for the in vitro characterization of AZD-2066 and other mGluR5 modulators.

References

A Comparative Analysis of Dual mTORC1/mTORC2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The mammalian target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates a myriad of intracellular and extracellular signals to regulate fundamental cellular processes, including growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[3] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but not mTORC2.[5] This selective inhibition can lead to a feedback activation of the PI3K/AKT pathway, mitigating the antitumor efficacy of these agents.[6]

To overcome this limitation, a new generation of ATP-competitive inhibitors that dually target both mTORC1 and mTORC2 have been developed.[7] These dual inhibitors offer the potential for a more comprehensive blockade of the mTOR pathway, leading to improved anti-cancer activity. This guide provides a comparative overview of several prominent dual mTORC1/mTORC2 inhibitors, including sapanisertib (TAK-228), vistusertib (AZD2014), OSI-027, and CC-223, with supporting preclinical and clinical data.

The mTOR Signaling Pathway

The mTOR signaling network is a complex cascade that governs cellular responses to environmental cues. As illustrated in the diagram below, growth factors, nutrients, energy levels, and stress signals converge on mTORC1 and mTORC2, which in turn regulate a host of downstream effectors to control cellular functions. Dual mTORC1/mTORC2 inhibitors act at the catalytic site of mTOR, preventing the phosphorylation of downstream targets of both complexes.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Cellular Energy (ATP) Cellular Energy (ATP) Cellular Energy (ATP)->mTORC1 inhibits PI3K PI3K AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT (Ser473) AKT (Ser473) mTORC2->AKT (Ser473) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Survival Cell Survival AKT (Ser473)->Cell Survival Cytoskeletal Organization Cytoskeletal Organization AKT (Ser473)->Cytoskeletal Organization Dual mTORC1/mTORC2 Inhibitors Dual mTORC1/mTORC2 Inhibitors Dual mTORC1/mTORC2 Inhibitors->mTORC1 inhibits Dual mTORC1/mTORC2 Inhibitors->mTORC2 inhibits Rapalogs Rapalogs Rapalogs->mTORC1 inhibits

Caption: The mTOR signaling pathway and points of inhibition.

Comparative In Vitro Activity of Dual mTORC1/mTORC2 Inhibitors

The in vitro potency of dual mTORC1/mTORC2 inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for several dual mTORC1/mTORC2 inhibitors against their target kinases.

InhibitormTORC1 IC50 (nM)mTORC2 IC50 (nM)Reference
Sapanisertib (TAK-228) Not explicitly statedNot explicitly stated[8]
Vistusertib (AZD2014) 0.2 (pS6)0.08 (pAKT)[7]
OSI-027 2265[3][6][7]
CC-223 Not explicitly statedNot explicitly stated[9]
AZD8055 Not explicitly statedNot explicitly stated[10]

Preclinical In Vivo Efficacy

The antitumor activity of dual mTORC1/mTORC2 inhibitors has been evaluated in various preclinical xenograft models. The following table summarizes the in vivo efficacy of these compounds in different cancer types, highlighting the tumor model, dosing regimen, and observed tumor growth inhibition (TGI).

InhibitorCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Sapanisertib (TAK-228) Mucosal MelanomaCanine MMStaggered with trametinibOptimal for limiting primary tumor growth[11]
OSI-027 Colon CancerCOLO 205, GEONot specifiedSuperior efficacy compared to rapamycin[3]
CC-223 Prostate CancerPC-310 and 25 mg/kg QDDose-dependent[12]
CC-223 GliomaU-87 MG0.5, 1, 3, and 5 mg/kg QDDose-dependent[12]
CC-223 Lung CancerPatient-derived1, 5, and 10 mg/kg QDDose-dependent[12]

Clinical Trial Landscape

Several dual mTORC1/mTORC2 inhibitors have advanced into clinical trials, demonstrating varying degrees of safety and efficacy in patients with advanced solid tumors. The following is a summary of key clinical findings for sapanisertib, vistusertib, and OSI-027.

Sapanisertib (TAK-228)
  • Phase II Study in Advanced Renal Cell Carcinoma (RCC): A study comparing sapanisertib with or without the PI3Kα inhibitor TAK-117 versus everolimus in patients with advanced clear cell RCC who had progressed on VEGF-targeted therapy showed no significant difference in progression-free survival (PFS) among the three groups.[13]

  • Phase I/II Combination Therapies: In combination with metformin in patients with advanced solid tumors harboring mTOR/AKT/PI3K pathway alterations, sapanisertib demonstrated a manageable safety profile and preliminary antitumor activity.[14] Another Phase I study in combination with ziv-aflibercept in patients with advanced solid tumors also showed tolerability and antitumor activity.[2] In combination with carboplatin and paclitaxel in patients with mTOR pathway-altered solid malignancies, sapanisertib showed a manageable safety profile and preliminary antitumor activity.[8]

Vistusertib (AZD2014)
  • Phase II VICTORIA Trial in Endometrial Cancer: In combination with anastrozole for hormone receptor-positive recurrent or metastatic endometrial cancer, vistusertib improved the 8-week progression-free rate, overall response rate, and PFS compared to anastrozole alone, with manageable adverse events.[15][16]

  • Phase I Study in Glioblastoma Multiforme (GBM): In combination with temozolomide for previously treated GBM, vistusertib demonstrated a favorable safety profile. Of 13 evaluable patients, one had a partial response and five had stable disease.[17]

  • Phase II MANTA Trial in Breast Cancer: The addition of vistusertib to fulvestrant did not improve PFS in patients with ER-positive breast cancer compared to fulvestrant plus everolimus or fulvestrant alone.[18]

OSI-027
  • First-in-Human Phase I Study: A dose-finding study in patients with advanced solid malignancies and lymphoma explored three different schedules of administration.[19][20][21][22] The study established the safety profile, with dose-limiting toxicities including fatigue, renal function disturbances, and cardiac events. While no RECIST responses were observed, stable disease for more than 6 months was seen in 5% of patients.[20][22] The study concluded that doses above the tolerable levels are required for a sustained biological effect in tumor biopsies.[21][22]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are crucial. Below are outlines of the key assays used in the characterization of dual mTORC1/mTORC2 inhibitors.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and mTORC2 and their inhibition by test compounds.

Kinase_Assay_Workflow Start Start Immunoprecipitate Immunoprecipitate mTORC1/mTORC2 from cell lysates Start->Immunoprecipitate Incubate_Inhibitor Incubate complexes with dual mTOR inhibitor Immunoprecipitate->Incubate_Inhibitor Add_Substrate_ATP Add substrate (e.g., 4E-BP1, AKT) and ATP Incubate_Inhibitor->Add_Substrate_ATP Reaction Allow kinase reaction to proceed Add_Substrate_ATP->Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., Western Blot, ELISA) Reaction->Detect_Phosphorylation Analyze Analyze data to determine IC50 Detect_Phosphorylation->Analyze End End Analyze->End

Caption: Workflow for an in vitro mTOR kinase assay.

Protocol Outline:

  • Cell Lysis: Cells are lysed in a buffer containing detergents that preserve the integrity of the mTOR complexes.

  • Immunoprecipitation: mTORC1 and mTORC2 are separately immunoprecipitated from the cell lysates using antibodies specific to their unique components (e.g., Raptor for mTORC1, Rictor for mTORC2).

  • Kinase Reaction: The immunoprecipitated complexes are incubated with a specific substrate (e.g., recombinant 4E-BP1 for mTORC1, recombinant AKT for mTORC2), ATP, and varying concentrations of the inhibitor.

  • Detection: The level of substrate phosphorylation is quantified using methods such as Western blotting with phospho-specific antibodies or ELISA-based assays.

  • Data Analysis: The data is used to generate dose-response curves and calculate the IC50 value of the inhibitor.

Western Blotting for Pathway Analysis

Western blotting is a widely used technique to assess the phosphorylation status of key proteins in the mTOR signaling pathway, providing a measure of inhibitor activity in a cellular context.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with dual mTOR inhibitor Start->Cell_Treatment Protein_Extraction Extract total protein Cell_Treatment->Protein_Extraction Protein_Quantification Quantify protein concentration Protein_Extraction->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Immunoblot Incubate with primary and secondary antibodies Transfer->Immunoblot Detect Detect protein bands Immunoblot->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of mTOR pathway inhibition.

Protocol Outline:

  • Cell Culture and Treatment: Cancer cell lines are treated with various concentrations of the dual mTOR inhibitor for a specified duration.

  • Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K1, S6K1, p-AKT, AKT, p-4E-BP1, 4E-BP1).

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the change in phosphorylation of the target proteins relative to total protein levels and a loading control (e.g., GAPDH or β-actin).

Cell Viability and Proliferation Assays

These assays are used to determine the effect of mTOR inhibitors on the growth and survival of cancer cells.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat with varying concentrations of the inhibitor Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_Viability Calculate percent viability and determine GI50 Measure_Signal->Calculate_Viability End End Calculate_Viability->End

Caption: General workflow for a cell viability assay.

Protocol Outline (MTT Assay):

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the mTOR inhibitor.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the concentration that inhibits cell growth by 50% (GI50) is determined.

Conclusion

Dual mTORC1/mTORC2 inhibitors represent a promising therapeutic strategy for a variety of cancers. Their ability to comprehensively block the mTOR signaling pathway offers a potential advantage over first-generation mTORC1 inhibitors. The preclinical data for compounds such as sapanisertib, vistusertib, OSI-027, and CC-223 demonstrate potent antitumor activity in vitro and in vivo. However, the clinical translation of these agents has been met with mixed results, highlighting the complexity of targeting the mTOR pathway in a diverse patient population. Ongoing and future clinical trials, particularly those incorporating biomarker-driven patient selection and rational combination strategies, will be crucial in defining the ultimate role of dual mTORC1/mTORC2 inhibitors in the oncology armamentarium. This guide provides a foundational comparison to aid researchers and drug development professionals in navigating this evolving field.

References

A Comparative Guide for Researchers: AZD-2066 Hydrochloride and First-Generation mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular signaling and drug development, precise molecular targeting is paramount. This guide provides a comprehensive comparison of two distinct classes of pharmacological agents: AZD-2066 hydrochloride, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), and first-generation mTOR inhibitors, such as rapamycin and everolimus. While both impact critical cellular pathways, they do so through fundamentally different mechanisms, making a clear understanding of their respective properties essential for researchers in neuroscience and oncology.

This document outlines their mechanisms of action, presents key experimental data in a comparative format, and provides detailed protocols for relevant assays to facilitate further research and development.

Section 1: Introduction to this compound and First-Generation mTOR Inhibitors

This compound is a selective, orally bioavailable, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It acts as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate.[2] Initially investigated for central nervous system (CNS) disorders like neuropathic pain and major depressive disorder, its clinical development has been discontinued.[3] Nevertheless, it remains a valuable tool for researchers studying the role of mGluR5 in health and disease.

First-generation mTOR inhibitors , exemplified by rapamycin and its analog everolimus, are macrocyclic lactones that function as allosteric inhibitors of the mechanistic target of rapamycin (mTOR).[4] mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[4] These inhibitors primarily target mTORC1 by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR.[5] They have established roles in cancer therapy and as immunosuppressants.

Section 2: Mechanism of Action and Signaling Pathways

The signaling pathways modulated by AZD-2066 and first-generation mTOR inhibitors are distinct and critical to their pharmacological effects.

AZD-2066 and the mGluR5 Signaling Pathway

AZD-2066, as an mGluR5 antagonist, inhibits the downstream signaling cascade initiated by glutamate binding. Activation of mGluR5, a G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking this pathway, AZD-2066 modulates excitatory synaptic transmission.

mGluR5_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq_protein Gq mGluR5->Gq_protein Activates AZD2066 AZD-2066 AZD2066->mGluR5 Inhibits (NAM) PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling pathway modulated by AZD-2066.
First-Generation mTOR Inhibitors and the mTORC1 Signaling Pathway

First-generation mTOR inhibitors specifically target the mTORC1 complex. This complex integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis and cell growth. Key downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). By inhibiting mTORC1, these drugs suppress the phosphorylation of S6K and 4E-BP1, leading to reduced protein translation and cell cycle arrest.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Rapamycin Rapamycin / Everolimus FKBP12 FKBP12 Rapamycin->FKBP12 Binds FKBP12->mTORC1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits (when unphosphorylated)

Caption: Simplified mTORC1 signaling pathway inhibited by first-generation mTOR inhibitors.

Section 3: Comparative Performance Data

The following tables summarize key quantitative data for this compound and first-generation mTOR inhibitors.

Table 1: In Vitro Potency and Affinity
CompoundTargetAssay TypeCell Line / SystemIC50 / KiReference(s)
AZD-2066 mGluR5Ca²⁺ ResponsemGlu5/HEK cells27.2 nM (IC50)[6]
mGluR5Ca²⁺ ResponseStriatal cultures3.56 nM (IC50)[6]
mGluR5Ca²⁺ ResponseHippocampal cultures96.2 nM (IC50)[6]
mGluR5Ca²⁺ ResponseCortical cultures380 nM (IC50)[6]
mGluR5Radioligand Binding ([¹¹C]ABP688 displacement)Human Brain (in vivo PET)~1200 nM (Ki)[7]
Rapamycin mTORC1Kinase AssayHEK293 cells~0.1 nM (IC50)[8]
Everolimus mTORC1Kinase Assay (cell-free)-1.6-2.4 nM (IC50)[8]
Table 2: Pharmacokinetic Properties
CompoundParameterSpeciesValueReference(s)
AZD-2066 Discriminative Half-lifeRat24.3 hours[1]
Rapamycin Half-life (oral)Mouse (CD-1)5.4 hours[9]
Everolimus Half-life (terminal)Human (cancer patients)~30 hours[10]
Oral Bioavailability-Improved vs. Rapamycin[11]
Time to Peak Concentration (oral)Human1.3 - 1.8 hours[12]

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of similar compounds.

Protocol 1: In Vitro Calcium Flux Assay for mGluR5 Antagonists

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by an mGluR5 agonist.[13]

Workflow Diagram:

Calcium_Flux_Workflow A 1. Plate mGluR5-expressing cells (e.g., HEK293) B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with AZD-2066 at various concentrations B->C D 4. Stimulate with an mGluR5 agonist (e.g., DHPG) C->D E 5. Measure fluorescence (calcium signal) using a plate reader D->E F 6. Analyze data to determine IC50 E->F

Caption: Workflow for an in vitro calcium flux assay.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Culture medium (e.g., DMEM with 10% FBS)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • mGluR5 agonist (e.g., (S)-3,5-DHPG)

  • Test compound (e.g., AZD-2066)

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed mGluR5-expressing HEK293 cells into black-walled, clear-bottom microplates and culture until confluent.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate at 37°C for 30-60 minutes to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add the test compound (AZD-2066) at various concentrations to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the automated liquid handler to add the mGluR5 agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a known substrate.[14][15]

Workflow Diagram:

mTOR_Kinase_Workflow A 1. Immunoprecipitate mTORC1 from cell lysates B 2. Incubate mTORC1 with substrate (e.g., 4E-BP1), ATP, and inhibitor (e.g., Rapamycin) A->B C 3. Stop the reaction B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Perform Western blot with anti-phospho-substrate antibody D->E F 6. Quantify signal to determine mTORC1 activity E->F

Caption: Workflow for an in vitro mTORC1 kinase assay.

Materials:

  • Cell line with active mTORC1 signaling (e.g., insulin-stimulated HEK293T cells)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Antibody for mTORC1 immunoprecipitation (e.g., anti-Raptor or anti-mTOR)

  • Protein A/G agarose beads

  • Recombinant mTORC1 substrate (e.g., GST-4E-BP1 or GST-S6K1)

  • Kinase assay buffer

  • ATP

  • Test compound (e.g., rapamycin, everolimus)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-p70 S6 Kinase (Thr389))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • mTORC1 Immunoprecipitation:

    • Lyse cells and clarify the lysate by centrifugation.

    • Incubate the lysate with an anti-Raptor or anti-mTOR antibody, followed by protein A/G agarose beads to pull down the mTORC1 complex.

    • Wash the beads extensively to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads with the immunoprecipitated mTORC1 in kinase assay buffer.

    • Add the recombinant substrate, ATP, and the test inhibitor at various concentrations.

    • Incubate at 30°C for 30-60 minutes with shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the level of substrate phosphorylation.

    • Plot the phosphorylation signal against the inhibitor concentration to determine the IC50 value.

Section 5: Conclusion

This compound and first-generation mTOR inhibitors represent two distinct classes of compounds with different molecular targets, signaling pathways, and therapeutic applications. AZD-2066 offers a tool for investigating the nuanced roles of mGluR5 in the central nervous system, while rapamycin and its analogs continue to be important drugs in oncology and immunology, targeting the central growth-regulating mTORC1 pathway. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and interpreting experiments aimed at further elucidating the activities of these and similar molecules.

References

Benchmarking in Focus: A Comparative Guide to Dual mTORC1/mTORC2 Inhibitors Vistusertib (AZD2014) and Sapanisertib

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: This guide was initially requested to benchmark AZD-2066 hydrochloride. However, based on current scientific literature, AZD-2066 is identified as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) and not an inhibitor of the mTOR pathway[1][2][3][4]. To align with the likely scientific context of comparing novel mTOR inhibitors, this guide will instead focus on Vistusertib (AZD2014) , a well-documented dual mTORC1/mTORC2 inhibitor developed by AstraZeneca. We will compare it against another novel dual mTOR inhibitor, Sapanisertib (TAK-228) .

This guide provides a comparative overview of Vistusertib and Sapanisertib, presenting key performance data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction to Dual mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism[][6]. Dysregulation of this pathway is a common feature in many human cancers[][7]. The mTOR protein kinase exists in two distinct complexes, mTORC1 and mTORC2[]. While first-generation inhibitors like rapamycin and its analogs (rapalogs) primarily target mTORC1, this can lead to a feedback activation of Akt via mTORC2, potentially limiting their therapeutic efficacy[8][9].

Next-generation dual mTORC1/mTORC2 inhibitors were developed to overcome this limitation by competitively blocking the ATP-binding site of the mTOR kinase, thereby inhibiting both complexes. This guide focuses on two such inhibitors: Vistusertib (AZD2014) and Sapanisertib (TAK-228).

Quantitative Data Presentation

The following tables summarize key data points for Vistusertib and Sapanisertib to facilitate a direct comparison of their performance in various preclinical and clinical contexts.

Table 1: Preclinical Activity

ParameterVistusertib (AZD2014)Sapanisertib (TAK-228)Reference
Target Dual mTORC1/mTORC2 Kinase InhibitorDual mTORC1/mTORC2 Kinase Inhibitor[10][11]
Mechanism ATP-competitiveATP-competitive[9][10]

Note: Specific IC50 values for direct comparison were not available in the provided search results. This data would typically be sourced from head-to-head preclinical studies.

Table 2: Clinical Efficacy in Selected Solid Tumors

Study DetailsVistusertib (AZD2014)Sapanisertib (TAK-228)
Indication High-Grade Serous Ovarian Cancer (HGSOC)Advanced Solid Tumors (mTOR/AKT/PI3K alterations)
Combination Agent PaclitaxelMetformin
Phase Phase IB ExpansionPhase I
RECIST Response Rate 52% (13/25 patients)17% Partial Response (4/24 evaluable patients)
Disease Control Rate (DCR) Not explicitly stated79% (19/24 evaluable patients, SD+PR >16 weeks)
Median Progression-Free Survival (mPFS) 5.8 monthsNot explicitly stated
Reference [11][12][13]
---------
Indication Squamous Non-Small-Cell Lung Cancer (SqNSCLC)Advanced Solid Tumors
Combination Agent PaclitaxelZiv-aflibercept
Phase Phase IB ExpansionPhase I
RECIST Response Rate 35% (8/23 patients)4% Partial Response (2/50 evaluable patients)
Disease Control Rate (DCR) Not explicitly stated78% (CR+SD+PR)
Median Progression-Free Survival (mPFS) 5.8 monthsNot explicitly stated
Reference [11][14]

Table 3: Common Treatment-Related Adverse Events (Grade ≥3)

Adverse EventVistusertib (AZD2014) + Paclitaxel[11]Sapanisertib (TAK-228) + Metformin[12]Sapanisertib (TAK-228) + Ziv-aflibercept[14]
Fatigue Yes (DLT in one schedule)7%Yes
Mucositis/Stomatitis Yes (DLT in one schedule)-Yes
Rash Yes (DLT in one schedule)7%-
Diarrhea -7%Yes
Hyperglycemia -13%-
Hypertension --Yes
Hypertriglyceridemia -3%Yes

DLT: Dose-Limiting Toxicity

Signaling Pathways and Workflows

mTOR Signaling Pathway Inhibition

The diagram below illustrates the central role of mTORC1 and mTORC2 in the PI3K/Akt signaling pathway and the mechanism of action for dual inhibitors like Vistusertib and Sapanisertib.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 (Raptor) Akt->mTORC1 Survival Cell Survival (via Akt) Akt->Survival Protein_Synthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein_Synthesis Autophagy Autophagy (Inhibition) mTORC1->Autophagy mTORC2 mTORC2 (Rictor) mTORC2->Akt Full Activation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Inhibitor Vistusertib / Sapanisertib Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2

Caption: Dual inhibitors block both mTORC1 and mTORC2 complexes.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of novel mTOR inhibitors.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo / Preclinical Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Lines Select Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT, MTS) (GI50 Determination) Cell_Lines->Viability_Assay Western_Blot Western Blot (Target Engagement: p-Akt, p-S6K) Viability_Assay->Western_Blot Xenograft Xenograft/ PDX Models Western_Blot->Xenograft Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy_Study Tox_Study Toxicology & PK/PD Studies Efficacy_Study->Tox_Study

Caption: Workflow for preclinical evaluation of mTOR inhibitors.

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is designed to directly measure the enzymatic activity of mTOR and determine the inhibitory potency (IC50) of test compounds.

Objective: To quantify the inhibition of mTOR kinase-mediated phosphorylation of a substrate (e.g., 4E-BP1) by a test compound.

Methodology:

  • Immunoprecipitation of mTORC1/mTORC2:

    • Culture mammalian cells (e.g., HEK293T) and stimulate with growth factors (e.g., insulin) to activate the mTOR pathway.

    • Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes[15][16].

    • Incubate cell lysates with antibodies specific to mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) components, coupled to protein A/G beads.

    • Wash the immunoprecipitates multiple times to remove non-specific binding proteins[17].

  • Kinase Reaction:

    • Resuspend the beads with the mTOR complex in a kinase assay buffer containing MgCl2[15][16].

    • Add varying concentrations of the test inhibitor (e.g., Vistusertib) or vehicle control (e.g., DMSO).

    • Initiate the reaction by adding a reaction mixture containing ATP and a recombinant substrate (e.g., GST-4E-BP1 for mTORC1, or inactive Akt1 for mTORC2)[16][18].

    • Incubate the reaction at 30-37°C for 30-60 minutes with gentle agitation.

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

    • Visualize bands using an appropriate imaging system and quantify band intensities using densitometry software[19].

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This protocol assesses the functional consequence of mTOR inhibition on cell proliferation and viability.

Objective: To measure the effect of a test compound on the metabolic activity of cancer cell lines as an indicator of cell viability.

Methodology:

  • Cell Plating:

    • Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight[20].

  • Compound Treatment:

    • Treat cells with a range of concentrations of the test compound (e.g., Sapanisertib) or vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator[21].

  • MTT/MTS Reagent Addition:

    • For MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells[22].

    • For MTS Assay: Add a combined MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PES (phenazine ethosulfate) solution to each well and incubate for 1-4 hours. This produces a soluble formazan product[20][21].

  • Measurement and Analysis:

    • For MTT Assay: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the colored solution using a microplate spectrophotometer (typically at ~570 nm for MTT and ~490 nm for MTS)[20][22].

    • Subtract the background absorbance from wells containing medium only.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the GI50/IC50 value from the resulting dose-response curve.

References

Safety Operating Guide

Proper Disposal of AZD-2066 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No official Safety Data Sheet (SDS) from the manufacturer for AZD-2066 hydrochloride is publicly available. The following guidance is based on general best practices for the handling and disposal of potent, biologically active research compounds and should be supplemented by a site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

This compound is a selective mGluR5 antagonist that has been investigated for various central nervous system disorders. Due to its biological activity and potential for adverse health effects, including central nervous system-related events, stringent safety and disposal protocols are essential.

Essential Safety and Disposal Information

The primary method for the disposal of unused this compound and any contaminated materials is incineration by a licensed hazardous waste disposal vendor. This compound should never be disposed of down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative toxicity data such as an LD50 value for this compound is not publicly available, the following table summarizes its known chemical and physical properties. In clinical studies, adverse events related to the central nervous system have been observed, highlighting the need for cautious handling.

PropertyValue
Chemical Formula C₁₉H₁₇Cl₂N₅O₂
Molecular Weight 418.28 g/mol
Appearance White Solid
Solubility Soluble in DMSO, not in water

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by EHS professionals.

Experimental Protocol: Waste Handling and Disposal

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous chemical waste. This includes the pure compound, solutions, empty containers, and contaminated labware (e.g., pipette tips, gloves, vials).

    • Segregate this compound waste from all other waste streams, such as non-hazardous trash, sharps, and biological waste, at the point of generation.

    • Different forms of the waste (e.g., solid and liquid) should be collected in separate, compatible containers.

  • Waste Container Selection and Labeling:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection. Ensure liquid waste containers have a secure, tight-fitting lid.

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name "this compound" (no abbreviations), the name of the Principal Investigator (PI), the laboratory location (building and room number), and the date accumulation started.

  • Waste Accumulation and Storage:

    • Store all waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

    • Keep waste containers closed at all times, except when adding waste.

    • Store this compound waste separately from incompatible chemicals to prevent any adverse reactions.

  • Spill Management:

    • Small Spills: For small spills of the solid compound, carefully wipe up the material with a damp cloth to avoid generating dust. For small liquid spills, absorb with an inert material such as vermiculite or sand. Place all contaminated materials into a sealed, labeled hazardous waste container. Clean the spill area with a suitable detergent and water.

    • Large Spills: In the event of a large spill, evacuate the area immediately and restrict access. Contact your institution's EHS department for assistance.

  • Request for Waste Pickup:

    • Once a waste container is full or the research project is complete, arrange for its disposal through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Management cluster_3 Final Disposal A Generate AZD-2066 Waste (Solid, Liquid, Contaminated Materials) B Segregate from other waste streams A->B C Select compatible, leak-proof container B->C D Label with 'Hazardous Waste' and full chemical name C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed E->F G Container Full or Project Complete F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Incineration by licensed vendor H->I

This compound Disposal Workflow

Personal protective equipment for handling AZD-2066 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of AZD-2066 hydrochloride, a potent metabotropic glutamate receptor 5 (mGluR5) antagonist. Due to the absence of a specific Safety Data Sheet (SDS) and established Occupational Exposure Limit (OEL) for this compound, a highly cautious approach, treating it as a potent pharmaceutical compound, is mandatory.

This compound is a selective, orally bioavailable, and brain-penetrant antagonist of mGluR5.[1] While its clinical development was discontinued, its pharmacological profile necessitates stringent handling protocols to minimize exposure.

Hazard Identification and Risk Assessment

As a potent compound, this compound should be handled with care to prevent inhalation, ingestion, and skin contact. Although specific toxicity data is not publicly available, its nature as a potent, biologically active molecule suggests that even small quantities could have physiological effects.

Property Value
Chemical Formula C₁₉H₁₇Cl₂N₅O₂
Molecular Weight 418.28 g/mol (hydrochloride salt)[1]
Physical State Solid
Solubility Soluble in DMSO, not in water[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure personnel safety. The following table outlines the recommended PPE for handling this compound.

Task Required PPE
Weighing and preparing solutions - Disposable, low-linting coverall with hood- Double-gloving (nitrile or neoprene)- Chemical-resistant shoe covers- Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR)- Safety goggles (if not using a full-face respirator)
Handling solutions - Disposable lab coat- Double-gloving (nitrile or neoprene)- Safety glasses with side shields or safety goggles
General laboratory operations - Standard laboratory coat- Single pair of gloves (nitrile or neoprene)- Safety glasses

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Controlled Environment: All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.

  • Designated Area: Establish a designated area for handling this compound. Clearly label the area and restrict access.

  • Spill Kit: Ensure a spill kit appropriate for potent powder compounds is readily available.

  • Weighing Procedure:

    • Don all required PPE for handling potent solids.

    • Use a dedicated set of utensils (spatulas, weigh boats).

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • Clean all surfaces and utensils thoroughly after use with an appropriate solvent (e.g., 70% ethanol), followed by a validated cleaning agent.

2. Solution Preparation:

  • Solvent: Use dimethyl sulfoxide (DMSO) for initial stock solutions.[1]

  • Procedure:

    • In the containment enclosure, add the solvent to the weighed compound.

    • Cap the container securely before removing it from the containment area.

    • If sonication is required, ensure the container is properly sealed.

Disposal Plan

  • Solid Waste: All disposable items that have come into contact with this compound (gloves, weigh boats, paper towels, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Decontamination: All non-disposable equipment should be decontaminated using a validated procedure.

  • Waste Disposal: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Protocols

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase A Don Full PPE B Enter Containment Area (e.g., Fume Hood) A->B C Weigh Solid This compound B->C D Prepare Stock Solution (in DMSO) C->D E Perform Experiment with Diluted Solution D->E Transfer Sealed Stock Solution F Decontaminate Workspace and Equipment E->F G Segregate and Label Hazardous Waste F->G I Dispose of Waste via Certified Vendor G->I H Doff PPE in Designated Area H->I

Caption: Workflow for handling this compound from preparation to disposal.

Signaling Pathway Overview

G Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD2066 AZD2066 AZD2066->mGluR5 Inhibits Gq_protein Gq Protein mGluR5->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

References

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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.